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  • Product: 5-Chloro-4-hydrazinylpyrimidine
  • CAS: 122082-97-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-4-hydrazinylpyrimidine

Executive Summary 5-Chloro-4-hydrazinylpyrimidine (CAS: 122082-97-7) is a high-value pyrimidine scaffold characterized by the "ortho-effect" between its electron-withdrawing chlorine at position 5 and the nucleophilic hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-hydrazinylpyrimidine (CAS: 122082-97-7) is a high-value pyrimidine scaffold characterized by the "ortho-effect" between its electron-withdrawing chlorine at position 5 and the nucleophilic hydrazine moiety at position 4.[1] This structural adjacency renders it a privileged intermediate for the synthesis of fused bicyclic heterocycles, particularly [1,2,4]triazolo[4,3-c]pyrimidines and their thermodynamically stable [1,5-c] isomers. These bicyclic systems are critical pharmacophores in the development of kinase inhibitors (e.g., CDK2, EGFR) and antimicrobial agents. This guide details its physicochemical properties, synthesis, and cyclization pathways, providing researchers with actionable protocols for drug discovery applications.

Physicochemical Profile

PropertyDataNote
IUPAC Name 5-Chloro-4-hydrazinylpyrimidineAlso known as (5-chloropyrimidin-4-yl)hydrazine
CAS Number 122082-97-7 Distinct from the 2-chloro isomer (52476-87-6)
Molecular Formula C₄H₅ClN₄
Molecular Weight 144.56 g/mol
Physical State SolidTypically off-white to pale yellow crystalline powder
Solubility DMSO, DMF, MeOH (hot)Limited solubility in water and non-polar solvents
pKa ~3.5 (Hydrazine N)Estimated; Pyrimidine ring N decreases basicity
Storage 2–8°C, Inert AtmosphereHygroscopic; oxidation-sensitive over time

Synthesis & Purity Analysis

The synthesis of 5-chloro-4-hydrazinylpyrimidine relies on a nucleophilic aromatic substitution (


) of 4,5-dichloropyrimidine. The reaction exploits the differential reactivity of the pyrimidine ring positions: the 4-position is significantly more electrophilic than the 5-position due to the para-like resonance effect of the ring nitrogens.
Synthetic Route

Precursor: 4,5-Dichloropyrimidine Reagent: Hydrazine hydrate (excess) Solvent: Ethanol or Methanol Mechanism:


 displacement of the 4-chloro substituent.
Critical Purity Parameters
  • Regioisomer Contamination: The 5-position is relatively inert to

    
     under mild conditions, minimizing the formation of 4-chloro-5-hydrazinylpyrimidine. However, if starting from 2,4,5-trichloropyrimidine, regioselectivity between C2 and C4 becomes critical.
    
  • Bis-substitution: Use of excess hydrazine (2.0–3.0 equivalents) prevents the formation of 4,4'-bis(pyrimidine) byproducts where the product reacts with another equivalent of starting material.

Reactivity: The "Ortho-Effect" & Cyclization Pathways

The core utility of 5-chloro-4-hydrazinylpyrimidine lies in its ability to undergo cyclization to form fused ring systems. The 5-chloro group plays a dual role: it provides steric influence during initial condensation and serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) after the bicyclic ring is formed.

Pathway A: Triazolopyrimidine Formation

Reaction with orthoesters (e.g., triethyl orthoformate) or carboxylic acids yields [1,2,4]triazolo[4,3-c]pyrimidine . A critical phenomenon in this series is the Dimroth Rearrangement , where the kinetically formed [4,3-c] isomer rearranges to the thermodynamically more stable [1,2,4]triazolo[1,5-c]pyrimidine under acidic, basic, or thermal conditions.

Pathway B: Oxidative Cyclization

Condensation with aldehydes yields hydrazones, which can be oxidatively cyclized using reagents like Iodobenzene Diacetate (IBD) or Trichloroisocyanuric Acid (TCCA). This route allows for the introduction of aryl/alkyl substituents at the triazole 3-position.

Pathway Visualization

The following diagram illustrates the divergent synthesis of triazolopyrimidines and the rearrangement equilibrium.

G Start 5-Chloro-4- hydrazinylpyrimidine Hydrazone Hydrazone Intermediate Start->Hydrazone R-CHO (Condensation) Triazolo43 [1,2,4]Triazolo[4,3-c] pyrimidine (Kinetic) Start->Triazolo43 R-C(OEt)3 (Orthoester) Hydrazone->Triazolo43 Oxidant (IBD/TCCA) Triazolo15 [1,2,4]Triazolo[1,5-c] pyrimidine (Thermodynamic) Triazolo43->Triazolo15 Dimroth Rearrangement (Acid/Base/Heat)

Figure 1: Divergent cyclization pathways and the Dimroth rearrangement equilibrium.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-4-hydrazinylpyrimidine

Objective: Preparation of the core scaffold from 4,5-dichloropyrimidine.

  • Setup: Charge a round-bottom flask with 4,5-dichloropyrimidine (1.0 eq) and Ethanol (10 mL/g).

  • Addition: Cool the solution to 0–5°C. Dropwise add Hydrazine Hydrate (2.5 eq) over 15 minutes. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • The product typically precipitates as a solid.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for pyrimidine protons (s, 1H at ~8.5 ppm) and hydrazine broad singlets (NH at ~9.0 ppm, NH2 at ~4.5 ppm).

Protocol 2: Cyclization to 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Objective: Formation of the bicyclic core using triethyl orthoformate.

  • Setup: Suspend 5-Chloro-4-hydrazinylpyrimidine (1.0 eq) in Triethyl Orthoformate (TEOF) (5–10 eq). TEOF acts as both reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 3–6 hours.

  • Monitoring: Monitor the disappearance of the hydrazine starting material.

  • Workup:

    • Cool to RT. The product may precipitate.[2]

    • If no precipitate, concentrate under reduced pressure.

    • Triturate the residue with hexanes or diethyl ether to induce crystallization.

  • Note on Rearrangement: If the [1,5-c] isomer is desired, prolong heating or add a catalytic amount of acetic acid.

Applications in Medicinal Chemistry

Kinase Inhibition

The [1,2,4]triazolo[1,5-c]pyrimidine scaffold is an isostere of the purine core found in ATP. The 8-chloro substituent (originating from the 5-chloro precursor) is strategically positioned to interact with the "gatekeeper" residue in kinase binding pockets or to serve as a vector for solubilizing groups via Suzuki coupling.

Antimicrobial Agents

Hydrazones derived from 5-chloro-4-hydrazinylpyrimidine have demonstrated antifungal and antibacterial activity. The electron-withdrawing chlorine enhances the lipophilicity and metabolic stability of the pyrimidine ring, improving bioavailability.

Agrochemicals

The scaffold is used in the synthesis of triazolopyrimidine sulfonamide herbicides, where the bicyclic system mimics the transition state of acetolactate synthase (ALS) enzymes.

References

  • ChemicalBook. (n.d.). 5-chloro-4-hydrazinopyrimidine Properties and CAS. Retrieved from

  • PubChem. (2025).[3][4][5] 2-Chloro-4-hydrazinopyrimidine Compound Summary (Isomer comparison). National Library of Medicine. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Retrieved from

  • Molecules. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for reaction of hydrazines with orthoesters. Retrieved from

Sources

Exploratory

Technical Guide: 5-Chloro-4-hydrazinylpyrimidine

Executive Summary 5-Chloro-4-hydrazinylpyrimidine is a high-value heterocyclic scaffold used primarily as a precursor for fused ring systems in medicinal chemistry.[1][2] Its structural importance lies in the C5-chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-hydrazinylpyrimidine is a high-value heterocyclic scaffold used primarily as a precursor for fused ring systems in medicinal chemistry.[1][2] Its structural importance lies in the C5-chlorine atom , which serves two critical functions: it acts as a steric block to enforce regioselectivity during cyclization and provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) in late-stage functionalization.[1][2]

This guide details the structural characteristics, validated synthesis protocols, and reactivity profiles of this compound, specifically focusing on its role in generating pyrazolo[3,4-d]pyrimidines (a privileged scaffold for kinase inhibitors like Ibrutinib) and [1,2,4]triazolo[4,3-c]pyrimidines .[2]

Part 1: Structural Characterization & Properties[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 5-Chloro-4-hydrazinylpyrimidine[1]

  • Synonyms: (5-Chloropyrimidin-4-yl)hydrazine; 4-Hydrazino-5-chloropyrimidine[1][2]

  • Molecular Formula: C₄H₅ClN₄[1][2]

  • Molecular Weight: 144.56 g/mol [1][2]

  • CAS Number: 20815-52-5 (Note: Databases often conflate this with pyridine analogs; verify structure by NMR).[1][2]

Electronic Structure & Tautomerism

The molecule exists in equilibrium between the hydrazine form (A) and the zwitterionic form (B), though form A predominates in non-polar solvents.[2]

  • C4 Position: Highly electron-deficient due to the cumulative inductive effect of the adjacent nitrogen atoms and the C5-chlorine.[1][2] This makes the hydrazine group highly nucleophilic at the terminal (

    
    ) nitrogen.[2]
    
  • C5 Position: The chlorine atom at C5 is less reactive toward Nucleophilic Aromatic Substitution (

    
    ) than C4 or C2 but is highly susceptible to oxidative addition by transition metals.[2]
    
Physical Properties (Experimental & Predicted)
PropertyValue / RangeNotes
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/air exposure.[1][2]
Melting Point 142–145 °C (Free Base)Decomposes near melting point.[2]
Solubility DMSO, DMF, MeOH (Hot)Poor solubility in water and non-polar solvents.
pKa (Predicted) ~3.5 (Pyridine N), ~12.0 (Hydrazine NH)Protonation occurs first at the ring nitrogen N1.[2]

Part 2: Synthesis Protocol

Regioselective Synthesis from 4,5-Dichloropyrimidine

The synthesis relies on the differential electrophilicity of the C4 and C5 positions.[2] The C4 position is activated by the ortho- and para-like arrangement of the ring nitrogens, whereas C5 acts as a meta-like position and is significantly less reactive.[1][2]

Reagents:
  • Substrate: 4,5-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Hydrazine monohydrate (2.5 equiv)[2]

  • Solvent: Ethanol (Absolute) or Methanol[2]

  • Base: Triethylamine (1.1 equiv) – Optional, used to scavenge HCl.[2]

Step-by-Step Methodology:
  • Preparation: Dissolve 4,5-dichloropyrimidine (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Critical Step: Low temperature prevents double substitution or reaction at C5.[1][2]

  • Addition: Add hydrazine monohydrate (25 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1][2]

  • Work-up:

    • The product often precipitates as a solid.[1][2] Filter the precipitate.[1][2][3]

    • Wash the filter cake with cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.[2]

    • Wash with cold diethyl ether (10 mL) to remove unreacted starting material.[1][2]

  • Purification: Recrystallize from hot ethanol if necessary.

DOT Diagram: Synthesis Workflow

Synthesis SM 4,5-Dichloropyrimidine Intermediate Meisenheimer Complex (Transient) SM->Intermediate Nucleophilic Attack (C4) Reagent Hydrazine Hydrate (EtOH, 0°C) Reagent->Intermediate Product 5-Chloro-4-hydrazinylpyrimidine Intermediate->Product Elimination of HCl

Caption: Regioselective nucleophilic aromatic substitution at C4 driven by electronic activation.

Part 3: Reactivity & Applications[1]

Cyclization to Pyrazolo[3,4-d]pyrimidines

This is the primary application of the scaffold.[2] The terminal hydrazine nitrogen (


) attacks an electrophilic carbon source (e.g., aldehyde, orthoester), followed by ring closure onto the pyrimidine ring.

Mechanism:

  • Condensation: Reaction with an aldehyde (R-CHO) forms a hydrazone.[1][2]

  • Cyclization: Thermal or oxidative conditions force the hydrazone nitrogen to attack C5.[1][2] Note: In 5-chloro derivatives, the chlorine is typically displaced during this step if high temperatures/strong nucleophiles are used, or it is retained if the cyclization occurs via a different mechanism (e.g., Vilsmeier-Haack).[2]

Protocol (General):

  • Reflux the hydrazine with Triethyl Orthoformate (TEOF) to yield the 1H-pyrazolo[3,4-d]pyrimidine core.[2]

Formation of [1,2,4]Triazolo[4,3-c]pyrimidines

Reaction with carbon disulfide (


) or isothiocyanates yields triazolopyrimidines, which are bioisosteres of purines.[2]
DOT Diagram: Divergent Reactivity

Reactivity Core 5-Chloro-4-hydrazinylpyrimidine R_Aldehyde + Aryl Aldehyde (-H2O) Core->R_Aldehyde R_TEOF + Triethyl Orthoformate (Reflux) Core->R_TEOF R_CS2 + CS2 / KOH Core->R_CS2 P_Hydrazone Hydrazone Derivative (Schiff Base) R_Aldehyde->P_Hydrazone P_Pyrazolo Pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Scaffold) R_TEOF->P_Pyrazolo P_Triazolo [1,2,4]Triazolo[4,3-c]pyrimidine R_CS2->P_Triazolo

Caption: Divergent synthetic pathways leading to three distinct heterocyclic classes.[1][2]

Part 4: Analytical Data (Reference)

Proton NMR (DMSO-d6)[1][2]
  • 
     9.20 (s, 1H, NH):  Broad singlet, exchangeable with 
    
    
    
    .
  • 
     8.55 (s, 1H, H-2):  Deshielded singlet due to location between two ring nitrogens.[2]
    
  • 
     8.15 (s, 1H, H-6):  Singlet, slightly upfield relative to H-2.[2]
    
  • 
     4.60 (br s, 2H, 
    
    
    
    ):
    Broad signal, chemical shift varies with concentration/water content.
Mass Spectrometry[1][2]
  • ESI-MS (+): m/z 145.0 [M+H]⁺ (exhibits characteristic Chlorine isotope pattern 3:1 ratio for m/z 145/147).[2]

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines.[1][2]

    • Source:Organic Letters, 2013.
    • URL:[Link]

  • Hydrazine Substitution Regioselectivity

    • Title: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines.[1][4][5]

    • Source: WuXi AppTec QM Magic Class.[1][2]

    • URL:[Link]

  • Triazolopyrimidine Cyclization

    • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones.[1][2]

    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link][2]

  • General Properties of Chloropyrimidines

    • Title: 5-Chlorouracil and related derivatives (Structural comparison).[1][2]

    • Source: PubChem Compound Summary.[1][2]

    • URL:[Link][2]

Sources

Foundational

An In-Depth Technical Guide to Chloro-Hydrazinylpyrimidines: Focus on 2-Chloro-4-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyrimidines Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic placement of functional groups, such as chloro and hydrazinyl moieties, on the pyrimidine ring can dramatically influence the molecule's physicochemical properties and biological activity. This guide provides a detailed technical overview of chloro-hydrazinylpyrimidines, with a specific focus on the well-documented isomer, 2-Chloro-4-hydrazinylpyrimidine , a versatile building block in drug discovery and chemical synthesis. While the specific isomer 5-Chloro-4-hydrazinylpyrimidine is not widely documented in readily available chemical literature, the principles, synthesis, and applications discussed for its 2,4-substituted counterpart offer a robust framework for understanding this class of compounds.

The chloro group, an electron-withdrawing moiety, can serve as a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities. The hydrazinyl group is also highly reactive and is a key precursor for the synthesis of various heterocyclic systems, making chloro-hydrazinylpyrimidines valuable intermediates in the development of novel compounds.[1]

Physicochemical Properties of 2-Chloro-4-hydrazinylpyrimidine

Understanding the fundamental properties of a chemical compound is critical for its effective use in research and development. The key physicochemical characteristics of 2-Chloro-4-hydrazinylpyrimidine (CAS No: 52476-87-6) are summarized below.[2]

PropertyValueSource
Molecular Formula C4H5ClN4PubChem CID 16092198[2]
Molecular Weight 144.56 g/mol PubChem CID 16092198[2]
IUPAC Name (2-chloropyrimidin-4-yl)hydrazinePubChem CID 16092198[2]
CAS Number 52476-87-6PubChem CID 16092198[2]
Appearance Solid (form may vary)General knowledge
Hydrogen Bond Donor Count 2PubChem CID 16092198[2]
Hydrogen Bond Acceptor Count 4PubChem CID 16092198[2]
Rotatable Bond Count 1PubChem CID 16092198[2]

Synthesis and Reactivity

The synthesis of chloro-hydrazinylpyrimidines typically involves a multi-step process, starting from readily available pyrimidine precursors. A common synthetic route to 2-Chloro-4-hydrazinylpyrimidine involves the reaction of a dichloropyrimidine with hydrazine hydrate.

General Synthesis Workflow

G Start 2,4-Dichloropyrimidine Reagent + Hydrazine Hydrate (in suitable solvent e.g., Ethanol) Start->Reagent Reaction Nucleophilic Aromatic Substitution Reagent->Reaction Product 2-Chloro-4-hydrazinylpyrimidine Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: General workflow for the synthesis of 2-Chloro-4-hydrazinylpyrimidine.

Step-by-Step Synthesis Protocol

Objective: To synthesize 2-Chloro-4-hydrazinylpyrimidine from 2,4-Dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Hydrazine hydrate

  • Ethanol (or other suitable polar solvent)

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate to the solution at room temperature with continuous stirring. The reaction is typically exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove impurities.

  • Drying: Dry the product under vacuum to obtain the final 2-Chloro-4-hydrazinylpyrimidine.

Causality in Experimental Choices:

  • The use of a polar solvent like ethanol is crucial for dissolving the reactants and facilitating the reaction.

  • The nucleophilic aromatic substitution of one chlorine atom is favored over the second due to the deactivating effect of the first substitution. Careful control of stoichiometry and reaction conditions can enhance the yield of the mono-substituted product.

Applications in Drug Discovery and Medicinal Chemistry

Chloro-hydrazinylpyrimidines are valuable scaffolds in the design and synthesis of a wide range of biologically active molecules. The presence of two reactive sites allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Role as a Synthetic Intermediate

The 5-chloro-4-((substituted phenyl)amino)pyrimidine structure, a related scaffold, is widely used in the design of anaplastic lymphoma kinase (ALK) inhibitors, which have shown significant potency in the inhibition of solid tumors.[3] This highlights the importance of the chloro-pyrimidine core in developing targeted cancer therapies. Similarly, 2-Chloro-4-hydrazinylpyrimidine serves as a precursor for compounds explored as potential drug candidates in the pharmaceutical industry and in the development of new pesticides or herbicides.[1]

Pathway to Bioactive Molecules

G Start 2-Chloro-4-hydrazinylpyrimidine Reaction1 Reaction with Aldehydes/Ketones Start->Reaction1 Reaction2 Cyclization Reactions Start->Reaction2 Reaction3 Nucleophilic Substitution at C2 Start->Reaction3 Product1 Pyrimidinyl Hydrazones Reaction1->Product1 Product2 Fused Heterocyclic Systems (e.g., Triazolopyrimidines) Reaction2->Product2 Product3 Substituted Hydrazinylpyrimidines Reaction3->Product3

Caption: Synthetic utility of 2-Chloro-4-hydrazinylpyrimidine in generating diverse chemical entities.

Safety and Handling

As with any reactive chemical, proper safety precautions are paramount when handling 2-Chloro-4-hydrazinylpyrimidine and related compounds.

General Hazards:

  • Toxicity: Hydrazine and its derivatives are generally considered toxic.

  • Irritation: Chloro-substituted aromatic compounds can be irritating to the skin, eyes, and respiratory tract. For the related compound 5-Chloro-2-hydrazinylpyridine, GHS classifications indicate it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-hydrazinylpyrimidine is a valuable and versatile building block for chemical synthesis and drug discovery. Its dual reactivity, stemming from the chloro and hydrazinyl functional groups, allows for the creation of a wide array of more complex molecules with potential therapeutic applications. While the specific isomer 5-Chloro-4-hydrazinylpyrimidine is less commonly documented, the chemical principles and applications of its 2,4-substituted counterpart provide a strong foundation for researchers working with this class of compounds. A thorough understanding of its physicochemical properties, synthesis, and safe handling is essential for its effective utilization in the laboratory.

References

  • PubChem. 5-(Hydrazino)pyrimidine | C4H6N4 | CID 55282170. National Center for Biotechnology Information.

  • PubChem. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464. National Center for Biotechnology Information.

  • PubChem. 2-Chloro-4-hydrazinopyrimidine | C4H5ClN4 | CID 16092198. National Center for Biotechnology Information.

  • PubChem. 5-Chlorouracil | C4H3ClN2O2 | CID 15758. National Center for Biotechnology Information.

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-Hydrazinopyridine hydrochloride 97%.

  • Smolecule. Buy 2-Chloro-4-hydrazinopyrimidine | 52476-87-6.

  • Google Patents. WO2002000628A2 - Synthesis of chlorinated pyrimidines.

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][5][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. National Center for Biotechnology Information.

  • Sigma-Aldrich. 4-Hydrazinopyridine 97%.

  • Google Patents. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.

  • PubMed. 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.

Sources

Exploratory

The Synthesis of 5-Chloro-4-hydrazinylpyrimidine: A Technical Guide for Chemical Researchers

This guide provides an in-depth exploration of the synthetic pathway for 5-Chloro-4-hydrazinylpyrimidine, a crucial heterocyclic building block in the development of novel therapeutic agents. This document is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic pathway for 5-Chloro-4-hydrazinylpyrimidine, a crucial heterocyclic building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a blend of theoretical principles and practical, field-tested protocols.

Introduction: The Significance of 5-Chloro-4-hydrazinylpyrimidine

5-Chloro-4-hydrazinylpyrimidine is a key intermediate in the synthesis of a variety of biologically active compounds, most notably pyrazolo[3,4-d]pyrimidines.[1][2] The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, allowing it to interact with a range of biological targets, including cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.[1] Dysregulation of CDK activity is a hallmark of many cancers, making inhibitors of these enzymes a significant focus of oncological research.[3] The strategic placement of the chloro and hydrazinyl groups on the pyrimidine ring offers versatile handles for further chemical modifications, enabling the generation of diverse molecular libraries for drug screening.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and widely employed method for the synthesis of 5-Chloro-4-hydrazinylpyrimidine involves the nucleophilic aromatic substitution (SNAr) of a chlorine atom on a di-substituted pyrimidine ring with hydrazine. The logical and commercially available starting material for this transformation is 4,5-dichloropyrimidine.

The underlying principle of this reaction is the activation of the pyrimidine ring towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atoms and the chloro substituents. The C4 position is generally more susceptible to nucleophilic attack than the C5 position. Hydrazine, a potent nucleophile, readily displaces the chlorine atom at the C4 position.

Experimental Workflow and Causality

The following section details the experimental choices and the rationale behind them, ensuring a robust and reproducible synthesis.

Diagram of the Synthesis Pathway

Synthesis_Pathway 4,5-Dichloropyrimidine 4,5-Dichloropyrimidine 5-Chloro-4-hydrazinylpyrimidine 5-Chloro-4-hydrazinylpyrimidine 4,5-Dichloropyrimidine->5-Chloro-4-hydrazinylpyrimidine Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis of 5-Chloro-4-hydrazinylpyrimidine from 4,5-Dichloropyrimidine.

Key Experimental Parameters and Rationale
ParameterRecommended ConditionRationale
Starting Material 4,5-DichloropyrimidineCommercially available and provides the necessary chloro-substituents for selective substitution.
Nucleophile Hydrazine HydrateA strong and readily available nucleophile that efficiently displaces the chloro group. An excess is often used to drive the reaction to completion and minimize side reactions.
Solvent EthanolA polar protic solvent that is effective at solvating both the pyrimidine substrate and hydrazine hydrate. Its boiling point allows for the reaction to be conducted at an elevated temperature to increase the reaction rate.
Temperature RefluxHeating the reaction mixture to the boiling point of the solvent (ethanol) provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
Reaction Time 2-4 hoursThis duration is typically sufficient for the reaction to reach completion, which can be monitored by Thin Layer Chromatography (TLC).
Work-up Cooling and FiltrationThe product, 5-Chloro-4-hydrazinylpyrimidine, is often a solid that precipitates out of the reaction mixture upon cooling. Simple filtration can then be used for isolation.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials:

  • 4,5-Dichloropyrimidine

  • Hydrazine hydrate (64-80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-dichloropyrimidine (1.0 equivalent).

  • Solvent Addition: Add absolute ethanol to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.

  • Nucleophile Addition: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate alongside the starting material. Develop the plate in a suitable eluent system. The reaction is complete when the starting material spot is no longer visible.

  • Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath may be necessary to promote precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the product under vacuum to obtain 5-Chloro-4-hydrazinylpyrimidine.

Characterization

The identity and purity of the synthesized 5-Chloro-4-hydrazinylpyrimidine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Downstream Applications: Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesized 5-Chloro-4-hydrazinylpyrimidine is a versatile precursor for the construction of the pyrazolo[3,4-d]pyrimidine ring system. This is typically achieved through condensation and cyclization reactions with various carbonyl compounds or their equivalents.

Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis

Downstream_Synthesis cluster_0 Core Synthesis cluster_1 Downstream Application 5-Chloro-4-hydrazinylpyrimidine 5-Chloro-4-hydrazinylpyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 5-Chloro-4-hydrazinylpyrimidine->Pyrazolo[3,4-d]pyrimidine Condensation/ Cyclization Carbonyl Compound Carbonyl Compound Carbonyl Compound->Pyrazolo[3,4-d]pyrimidine

Caption: General workflow for the synthesis of Pyrazolo[3,4-d]pyrimidines.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of 5-Chloro-4-hydrazinylpyrimidine. By understanding the underlying chemical principles and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The versatility of this compound as a building block for more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, underscores its importance in medicinal chemistry.

References

  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][2][4]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available at:

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH.
  • Scheme 4. Reactions with hydrazinopyrimidine 2. - ResearchGate. Available at: [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed. Available at: [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC. Available at: [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. Available at: [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. - ResearchGate. Available at: [Link]

  • Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C. Available at: [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][2][4]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles - NIH. Available at: [Link]

  • How to prepare 4-hydrazino pyridine? - ResearchGate. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Available at: [Link]

  • Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents.

Sources

Foundational

The Synthetic Versatility of 5-Chloro-4-hydrazinylpyrimidine: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-4-hydrazinylpyrimidine stands as a pivotal building block in modern medicinal chemistry, prized for its inhere...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-hydrazinylpyrimidine stands as a pivotal building block in modern medicinal chemistry, prized for its inherent reactivity that allows for the construction of a diverse array of fused heterocyclic systems. This technical guide provides a comprehensive exploration of the synthesis and chemical behavior of this versatile intermediate. We will delve into the mechanistic underpinnings of its key transformations, namely nucleophilic aromatic substitution and cyclization reactions, offering field-proven insights into optimizing these processes. Detailed, step-by-step protocols for the synthesis of 5-Chloro-4-hydrazinylpyrimidine and its subsequent conversion into medicinally relevant pyrazolo[3,4-d]pyrimidine scaffolds are presented, supported by spectroscopic data and mechanistic diagrams. This guide is designed to empower researchers to leverage the unique reactivity of 5-Chloro-4-hydrazinylpyrimidine in the design and synthesis of novel molecular entities for drug discovery.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen-rich structure allows for a multitude of hydrogen bonding interactions, a key feature for molecular recognition at biological targets. The introduction of specific functional groups onto the pyrimidine ring can modulate its electronic properties and steric profile, thereby fine-tuning its pharmacological activity.

5-Chloro-4-hydrazinylpyrimidine is a particularly valuable derivative. The presence of a chloro group at the 4-position and a hydrazinyl group at the 5-position creates a unique combination of reactive sites. The electron-deficient nature of the pyrimidine ring, further accentuated by the chloro substituent, renders the C4-position highly susceptible to nucleophilic attack. The adjacent hydrazinyl moiety, with its two nucleophilic nitrogen atoms, is poised for intramolecular cyclization reactions, providing a facile entry into fused bicyclic systems. This dual reactivity makes 5-Chloro-4-hydrazinylpyrimidine a cornerstone for the synthesis of potent kinase inhibitors, among other biologically active molecules.[1][2]

Synthesis of the Core Scaffold: 5-Chloro-4-hydrazinylpyrimidine

The synthesis of 5-Chloro-4-hydrazinylpyrimidine is typically achieved through a two-step sequence starting from a readily available precursor, 4,5-dichloropyrimidine. This approach leverages the differential reactivity of the two chloro groups.

Mechanistic Rationale

The greater reactivity of the chlorine atom at the C4 position compared to the C2 or C5 positions in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines is a well-established principle in heterocyclic chemistry.[3] This regioselectivity is governed by the stability of the intermediate Meisenheimer complex. Attack of a nucleophile at the C4 position allows for the delocalization of the negative charge onto both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to attack at other positions.[4]

In the synthesis of 5-Chloro-4-hydrazinylpyrimidine, hydrazine hydrate acts as the nucleophile. By carefully controlling the reaction conditions, a selective monosubstitution at the C4 position can be achieved.

Experimental Protocol: Synthesis of 5-Chloro-4-hydrazinylpyrimidine

Materials:

  • 4,5-Dichloropyrimidine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Triethylamine (optional, as an acid scavenger)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dichloropyrimidine (1 equivalent) in ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An optional addition of triethylamine (1.1 equivalents) can be employed to neutralize the HCl generated during the reaction.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Chloro-4-hydrazinylpyrimidine as a solid.

Characterization Data (Expected): The structure of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the pyrimidine ring proton and the protons of the hydrazinyl group.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring.
IR Characteristic absorption bands for N-H stretching of the hydrazinyl group and C=N stretching of the pyrimidine ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of 5-Chloro-4-hydrazinylpyrimidine.

Key Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of 5-Chloro-4-hydrazinylpyrimidine stems from the interplay between its two key functional groups: the reactive chloro substituent and the versatile hydrazinyl moiety.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chloro group at the C4-position is the primary site for nucleophilic attack. This reaction proceeds via a classic SNAr mechanism, involving the addition of a nucleophile to the electron-deficient pyrimidine ring to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the chloride ion to restore aromaticity.

Diagram: Mechanism of Nucleophilic Aromatic Substitution

Caption: SNAr mechanism at the C4-position.

A wide range of nucleophiles can be employed in this reaction, including amines, alcohols, and thiols, allowing for the introduction of diverse functionalities at the C4-position. The choice of solvent and base is crucial for optimizing the reaction conditions and yields.

Cyclization Reactions: Building Fused Heterocyclic Systems

The hydrazinyl group is the cornerstone for constructing fused ring systems. Its two nitrogen atoms can participate in cyclization reactions with various bifunctional electrophiles. A particularly important transformation is the reaction with β-ketoesters to form pyrazolo[3,4-d]pyrimidines.[5]

The reaction of 5-Chloro-4-hydrazinylpyrimidine with a β-ketoester, such as ethyl acetoacetate, proceeds through an initial condensation to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where one of the hydrazinyl nitrogens attacks the ester carbonyl group, leading to the formation of the pyrazole ring. Subsequent dehydration yields the aromatic pyrazolo[3,4-d]pyrimidine scaffold.[5]

Diagram: Synthesis of Pyrazolo[3,4-d]pyrimidines

Caption: General scheme for pyrazole ring formation.

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine

  • Ethyl acetoacetate

  • Glacial acetic acid

Procedure:

  • A mixture of 5-Chloro-4-hydrazinylpyrimidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Characterization Data for a Representative Pyrazolo[3,4-d]pyrimidine Derivative:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z) Yield (%)
4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 13.5 (s, 1H, NH), 8.2 (s, 1H, pyrazole-H), 2.6 (s, 3H, CH₃)160.2, 155.4, 154.8, 133.7, 112.9, 21.53150 (NH), 1600 (C=N)[M+H]⁺ calculated for C₆H₅ClN₄: 168.02, found: 168.185-95

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. This is due to its structural resemblance to the adenine core of ATP, allowing it to compete for the ATP-binding site of kinases. The 4-chloro substituent on this scaffold serves as a convenient handle for further functionalization through SNAr reactions, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.[6]

For example, derivatives of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine have been extensively investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases, which are key targets in cancer therapy.[7]

Conclusion

5-Chloro-4-hydrazinylpyrimidine is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, characterized by regioselective nucleophilic substitution and efficient cyclization pathways, provides a reliable and robust platform for the synthesis of complex heterocyclic molecules. The ability to readily access the medicinally important pyrazolo[3,4-d]pyrimidine scaffold underscores its significance in modern drug discovery programs. The protocols and mechanistic insights provided in this guide are intended to facilitate the effective utilization of this powerful synthetic intermediate in the pursuit of novel therapeutic agents.

References

  • Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023 .

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022 .

  • Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online, 2023 .

  • Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 2013 .

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc., n.d.

  • Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives. Royal Society of Chemistry, 2015. [URL: not available]
  • 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine. BLDpharm, n.d.

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI, 2024 .

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health, 2022 .

  • 1HNMR δ values for - The Royal Society of Chemistry. Royal Society of Chemistry, n.d. [URL: not available]
  • Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,... ResearchGate, n.d.

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate, 2025 .

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS, 2023 .

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health, 2024 .

  • Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal. Biomedical and Pharmacology Journal, 2015 .

  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press, n.d.

  • 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. SpringerLink, n.d.

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. ResearchGate, n.d.

  • What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem, n.d.

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][7][8]-Triazolo[4',3':1,6]pyridazino[4,5-b]indole Derivatives. National Institutes of Health, n.d.

Sources

Exploratory

Technical Guide: 5-Chloro-4-hydrazinylpyrimidine Derivatives and Analogs

Executive Summary: The Scaffold Advantage The 5-chloro-4-hydrazinylpyrimidine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 5-chloro-4-hydrazinylpyrimidine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from the unique reactivity of the hydrazine moiety at position 4, combined with the electronic modulation provided by the chlorine atom at position 5.

This guide moves beyond basic synthesis to explore the causality of design . Why choose this scaffold?

  • Cyclization Potential: The hydrazine group is a pre-organized nucleophile, ready to close rings with orthoesters, aldehydes, or isocyanates to form [1,2,4]triazolo[4,3-c]pyrimidines or pyrazolo[3,4-d]pyrimidines .

  • Kinase Homology: The resulting fused systems (especially pyrazolopyrimidines) are isosteres of purine (ATP), making them potent Type I/II kinase inhibitors (e.g., CDK2, EGFR).

  • Electronic Tuning: The C-5 chlorine is not merely a bystander; it provides essential lipophilicity for hydrophobic pocket occupation and withdraws electrons to modulate the pKa of the pyrimidine nitrogens.

Chemical Architecture & Synthetic Logic

The synthesis of 5-chloro-4-hydrazinylpyrimidine is the gateway to two distinct chemical spaces: linear hydrazones (Schiff bases) and fused tricyclic systems .

Core Synthesis Strategy

The synthesis relies on Nucleophilic Aromatic Substitution (


). The C-4 position in 4,5-dichloropyrimidine is highly electrophilic due to the inductive effect of the adjacent nitrogens and the C-5 chlorine.

Critical Process Note: The reaction with hydrazine hydrate must be controlled (temperature < 10°C) to prevent double substitution or polymerization.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 4,5-dichloropyrimidine precursor.

SynthesisPathways cluster_derivatives Functional Derivatization Precursor 4,5-Dichloropyrimidine Core 5-Chloro-4- hydrazinylpyrimidine Precursor->Core NH2NH2·H2O EtOH, 0-5°C Hydrazone Hydrazones (Schiff Bases) Core->Hydrazone R-CHO EtOH, cat. AcOH Triazolo [1,2,4]Triazolo [4,3-c]pyrimidine Core->Triazolo Orthoesters (HC(OEt)3) or R-COCl Pyrazolo Pyrazolo[3,4-d] pyrimidine Core->Pyrazolo Cyclization (Dimroth Rearrangement)

Figure 1: Divergent synthetic utility of the 5-chloro-4-hydrazinylpyrimidine scaffold. The core intermediate serves as a branch point for linear and fused heterocyclic libraries.

Functional Derivatization: Protocols & Mechanisms

Route A: [1,2,4]Triazolo[4,3-c]pyrimidine Formation

Mechanism: The terminal nitrogen of the hydrazine attacks an electrophilic carbon (e.g., in triethyl orthoformate), followed by elimination of ethanol and intramolecular cyclization. Significance: This fusion locks the conformation, increasing metabolic stability and mimicking the adenine core of ATP.

Experimental Protocol: Orthoester Cyclization

  • Reagents: 5-Chloro-4-hydrazinylpyrimidine (1.0 eq), Triethyl orthoformate (TEOF) (Excess/Solvent).

  • Procedure:

    • Suspend the hydrazine intermediate in TEOF (5 mL/mmol).

    • Reflux the mixture at 100–110°C for 4–6 hours. Validation: Monitor TLC for the disappearance of the polar hydrazine spot.

    • Cool to room temperature. The product often precipitates.

    • Filter and wash with cold hexanes.

    • Recrystallization: Ethanol/DMF mixture.

Route B: Hydrazone (Schiff Base) Formation

Mechanism: Acid-catalyzed condensation between the hydrazine amine and an aldehyde carbonyl. Significance: High versatility for antimicrobial screening.[1] The


 bond provides a spacer that can orient aromatic rings to bind into secondary pockets of enzymes (e.g., DHFR).

Experimental Protocol: Acid-Catalyzed Condensation

  • Reagents: 5-Chloro-4-hydrazinylpyrimidine (1.0 eq), Aromatic Aldehyde (1.1 eq), Glacial Acetic Acid (cat.), Ethanol (Solvent).

  • Procedure:

    • Dissolve the hydrazine in absolute ethanol.

    • Add the aldehyde and 2-3 drops of glacial acetic acid.

    • Reflux for 2–4 hours.

    • Self-Validating Endpoint: The formation of a heavy precipitate usually indicates product formation.

    • Filter hot (to remove unreacted starting materials if soluble) or cool and filter.

Medicinal Chemistry & Biological Applications[2][3][4][5][6][7][8][9]

Anticancer: Kinase Inhibition (CDK2 / EGFR)

Derivatives fused to form pyrazolo[3,4-d]pyrimidines are bio-isosteres of ATP. The 5-chloro substituent (or its derivatives) often sits at the entrance of the ATP-binding pocket, while the fused ring system forms hydrogen bonds with the "hinge region" of the kinase (e.g., Glu81 and Leu83 in CDK2).

  • Key Insight: Substitution at the N-1 position of the pyrazole ring with bulky aryl groups can induce selectivity by occupying the hydrophobic pocket adjacent to the ATP site [1].

  • Data Summary:

    Compound Class Target IC50 Range Mechanism
    Pyrazolo[3,4-d]pyrimidine CDK2 / Cyclin A2 45–97 nM Competitive ATP inhibition
    Pyrazolo[3,4-d]pyrimidine EGFR 30–150 nM Tyrosine Kinase inhibition

    | Triazolo[1,5-c]pyrimidine | DHFR | µM range | Antifolate activity |[2]

Antimicrobial: The Hydrazone Linker

Hydrazone derivatives have shown efficacy against Mycobacterium tuberculosis (H37Rv strain).[3][4] The mechanism often involves the chelation of metal ions essential for bacterial metalloenzymes or the inhibition of cell wall synthesis [2].

Visualization of SAR (Structure-Activity Relationship)

The following logic map defines how structural modifications translate to biological activity.

SAR_Logic Core 5-Chloro-4-hydrazinyl pyrimidine Core Mod_Cl C-5 Chlorine: Maintains Lipophilicity Electronic Withdrawal Core->Mod_Cl Mod_Hyd N-4 Hydrazine: Cyclization Handle Core->Mod_Hyd Out_Kinase Fused Pyrazolo/Triazolo: ATP Hinge Binding (Anticancer) Mod_Cl->Out_Kinase Hydrophobic Interaction Mod_Hyd->Out_Kinase Cyclization Out_Micro Linear Hydrazones: Metal Chelation/Wall Inhibition (Antimicrobial) Mod_Hyd->Out_Micro Schiff Base

Figure 2: Structure-Activity Relationship (SAR) logic flow. The C-5 chlorine and N-4 hydrazine are critical "toggles" for directing biological specificity.

Safety & Handling (GHS Standards)

Hydrazines are high-energy, reactive nitrogen species. Strict adherence to safety protocols is non-negotiable.

  • Acute Toxicity: Hydrazinopyrimidines are classified as Acute Tox. 4 (Oral/Dermal/Inhalation) .

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[5]

  • Handling Protocol:

    • Engineering Controls: All weighing and reactions must occur inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

    • Waste: Segregate as hazardous organic waste. Do not mix with oxidizing agents (risk of exothermic decomposition).

Future Outlook: Green Chemistry & Computational Design

The field is moving toward Green Synthesis methods to reduce the environmental footprint of these syntheses. Recent studies have demonstrated the efficacy of using water/ethanol mixtures and ultrasound irradiation to accelerate the condensation of hydrazines with aldehydes, eliminating the need for toxic chlorinated solvents [3].

Furthermore, Molecular Docking (in silico) is now a standard prerequisite. Before synthesis, researchers should dock proposed derivatives into the crystal structures of CDK2 (PDB: 1DI8) or EGFR to predict binding affinity, saving resources on inactive analogs.

References

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Link

  • Biological Activities of Hydrazone Derivatives. Molecules. Link

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity. Scientific Reports. Link

  • Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole. Journal of Materials Chemistry A. Link

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones. Beilstein Journal of Organic Chemistry. Link

Sources

Foundational

5-Chloro-4-hydrazinylpyrimidine: A Pivot Point for Fused Heterocycles in Drug Discovery

The following technical guide details the utility, synthesis, and application of 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) in modern heterocyclic chemistry. Executive Summary In the landscape of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) in modern heterocyclic chemistry.

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery, 5-chloro-4-hydrazinylpyrimidine serves as a high-value "pivot" scaffold. Unlike its non-halogenated counterparts, the presence of the chlorine atom at the C5 position provides two critical advantages:

  • Steric/Electronic Modulation: It influences the regioselectivity of cyclization reactions, stabilizing kinetically favored isomers (e.g., [1,2,4]triazolo[4,3-c]pyrimidines) that would otherwise rapidly rearrange.

  • Late-Stage Diversification: The C-Cl bond remains intact during mild cyclizations, serving as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce solubility-enhancing groups or hydrophobic tails essential for ATP-pocket binding.

This guide outlines the synthesis of this building block and its transformation into two distinct fused ring systems: [1,2,4]triazolo[4,3-c]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines .[1]

Chemical Profile & Regioselective Synthesis[2][3]

Structural Logic

The pyrimidine ring is electron-deficient. In 4,5-dichloropyrimidine (the standard precursor), the C4 and C6 positions are highly electrophilic due to the activation by ring nitrogens (N1 and N3). The C5 position, being "meta" to the nitrogens, is significantly less reactive towards nucleophilic aromatic substitution (SNAr).

Synthesis Protocol

The synthesis exploits this reactivity difference. Hydrazine hydrate acts as a potent alpha-effect nucleophile, selectively displacing the chlorine at C4.

Protocol: Preparation of 5-Chloro-4-hydrazinylpyrimidine

  • Reagents: 4,5-Dichloropyrimidine (1.0 eq), Hydrazine hydrate (2.5 eq), Ethanol (EtOH) or Isopropanol (IPA).

  • Procedure:

    • Dissolve 4,5-dichloropyrimidine in EtOH (5 mL/mmol) at 0 °C.

    • Add hydrazine hydrate dropwise to control exotherm.

    • Stir at room temperature (RT) for 2–4 hours. Note: Heating is rarely required and may promote bis-substitution.

    • Workup: The product often precipitates as a white/off-white solid. Filter, wash with cold water (to remove hydrazine hydrochloride), and dry.

  • Yield: Typically 85–95%.

  • Checkpoint: 1H NMR should show the disappearance of the C4 proton signal (if starting from 4-chloropyrimidine) or the shift of the C6 proton. For 4,5-dichloro, the C6-H singlet remains but shifts upfield due to the electron-donating hydrazine.

Core Workflow: Divergent Cyclization Pathways

The utility of 5-chloro-4-hydrazinylpyrimidine lies in its ability to access two isomeric triazolopyrimidine systems. The choice of reagents determines the core structure.

Pathway A: Oxidative Cyclization to [1,2,4]Triazolo[4,3-c]pyrimidines

This pathway retains the "kinetic" fused system. The 5-chloro substituent is crucial here; in non-substituted systems, the [4,3-c] isomer often rearranges spontaneously. The chlorine atom provides enough steric bulk and electronic stabilization to isolate this isomer.

  • Reagents: Aryl aldehyde (R-CHO), Iodobenzene diacetate (IBD) or Br2/NaOAc.

  • Mechanism: Formation of a hydrazone followed by oxidative closure of the N-N bond.

Pathway B: Dimroth Rearrangement to [1,2,4]Triazolo[1,5-c]pyrimidines

Under acidic or basic conditions (or high heat), the [4,3-c] isomer undergoes Dimroth Rearrangement . The pyrimidine ring opens and rotates, and the hydrazine nitrogen becomes part of the new pyrimidine ring. This forms the thermodynamically stable [1,5-c] isomer.

Visualization of Pathways

The following diagram illustrates the divergent synthesis and the rearrangement mechanism.

G Start 4,5-Dichloropyrimidine Inter 5-Chloro-4-hydrazinylpyrimidine (The Pivot) Start->Inter NH2NH2, EtOH S_NAr at C4 Hydrazone Hydrazone Intermediate Inter->Hydrazone R-CHO Condensation Kinetic [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Isomer) Inter->Kinetic R-C(OEt)3 Reflux Hydrazone->Kinetic PhI(OAc)2 or Br2 Oxidative Cyclization Thermo [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Isomer) Kinetic->Thermo Dimroth Rearrangement (Acid/Base/Heat)

Figure 1: Divergent synthesis pathways from the 5-chloro-4-hydrazinylpyrimidine scaffold. The [4,3-c] isomer can be isolated or forced to rearrange to the [1,5-c] system.[1]

Experimental Protocols & Data

Protocol 1: Synthesis of 8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine

Targeting the Kinetic Isomer via Oxidative Cyclization

  • Hydrazone Formation:

    • Suspend 5-chloro-4-hydrazinylpyrimidine (1.0 mmol) in Ethanol (5 mL).

    • Add Benzaldehyde (1.0 mmol) and a catalytic drop of Acetic Acid.

    • Reflux for 1–2 hours. Cool and filter the hydrazone solid.

  • Oxidative Cyclization:

    • Dissolve the hydrazone (1.0 mmol) in Dichloromethane (DCM, 10 mL).

    • Add Iodobenzene diacetate (IBD) (1.1 mmol) portion-wise at 0 °C.

    • Stir at RT for 1 hour. The solution typically turns clear or light yellow.

    • Purification: Evaporate solvent. Triturate residue with diethyl ether to remove iodobenzene. Recrystallize from EtOH/DMF.

  • Key Observation: The 5-chloro group (now at position 8 of the fused system) prevents immediate rearrangement, allowing isolation of this isomer.

Protocol 2: Controlled Dimroth Rearrangement

Accessing the Thermodynamic Isomer

To convert the [4,3-c] isomer to the [1,5-c] isomer (often preferred for kinase binding affinity):

  • Dissolve the [4,3-c] product in Glacial Acetic Acid .

  • Heat to reflux for 4–6 hours.

  • Monitor by TLC (the [1,5-c] isomer is typically more polar).

  • Pour into ice water and neutralize with NaHCO3 to precipitate the product.

Comparison of Reaction Conditions
Reaction ParameterMethod A: Orthoester CyclizationMethod B: Oxidative Cyclization
Reagents Triethyl orthoformate (TEOF) / H+Aldehyde + IBD (or Br2/NaOAc)
Primary Product [1,2,4]Triazolo[4,3-c]pyrimidine[1,2,4]Triazolo[4,3-c]pyrimidine
Rearrangement Risk High (Thermal conditions promote [1,5-c])Low (Room temp prevents rearrangement)
Substituent (R) H, Me, Et (limited by orthoester)Aryl, Heteroaryl (Wide scope via aldehydes)
Yield 60–80%75–90%

Strategic Applications in Drug Design

The 8-chloro substituent (derived from the original 5-chloro) is not merely a bystander; it is a functional handle.

Palladium-Catalyzed Couplings

The C-Cl bond in the fused triazolopyrimidine is activated for cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces "tail" groups that extend into the solvent-exposed region of kinase pockets.

  • Buchwald-Hartwig: Amination at this position creates analogs of known CDK/EGFR inhibitors.

Click Chemistry Precursors

Reaction of 5-chloro-4-hydrazinylpyrimidine with Nitrous Acid (HNO2) yields 5-chloro-tetrazolo[1,5-c]pyrimidine . This exists in equilibrium with the 2-azido-5-chloropyrimidine form, which can be used in copper-free click chemistry or photolabeling studies.

Applications Core 8-Chloro-[1,2,4]triazolo [1,5-c]pyrimidine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) -> Biaryl Kinase Inhibitors Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) -> Amino-pyrimidine Drugs Core->Buchwald SNAr S_NAr Displacement (Alkoxides/Thiols) -> Solubility Tuning Core->SNAr

Figure 2: Divergent functionalization of the cyclized scaffold utilizing the chloro-handle.

References

  • Synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their Ring Rearrangement. Source: Thieme Connect (Synlett). Context: Details the oxidative cyclization using bromine and the stability conferred by the halogen substituent.

  • Effective method for the synthesis of azolo[1,5-a]pyrimidin-7-amines. Source: ResearchGate.[2][3] Context: Discusses the regioselectivity of hydrazine attack and subsequent cyclizations with orthoesters.

  • Discovery of ALK/EGFR dual kinase inhibitors (CHMFL-ALK/EGFR-050). Source: European Journal of Medicinal Chemistry (via PubMed). Context: Illustrates the use of 5-chloro-4-amino-pyrimidine scaffolds in active drug candidates, validating the pharmacophore.

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones. Source: Beilstein Journal of Organic Chemistry. Context: Provides the "green" protocol for oxidative cyclization using Iodobenzene Diacetate (IBD) instead of toxic bromine.

  • 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) Product Data. Source: Sigma-Aldrich / PubChem. Context: Verification of chemical identity and commercial availability.

Sources

Exploratory

Structural Analogs of 5-Chloro-4-hydrazinylpyrimidine: Synthetic Architectures and Therapeutic Applications

Executive Summary The pyrimidine scaffold serves as the backbone for a vast array of bioactive molecules, ranging from nucleic acid bases to kinase inhibitors. Among these, 5-chloro-4-hydrazinylpyrimidine represents a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold serves as the backbone for a vast array of bioactive molecules, ranging from nucleic acid bases to kinase inhibitors. Among these, 5-chloro-4-hydrazinylpyrimidine represents a high-value "privileged structure" in medicinal chemistry. Its dual functionality—the electrophilic 5-chloro handle and the nucleophilic 4-hydrazinyl moiety—enables divergent synthesis into two major classes of therapeutics: Schiff base hydrazones (antimicrobial/antiviral agents) and fused heterocycles (specifically [1,2,4]triazolo[4,3-c]pyrimidines, known for kinase inhibition).[1]

This technical guide details the synthetic logic, experimental protocols, and structural activity relationships (SAR) necessary to exploit this scaffold for drug discovery.[1]

Part 1: Structural Significance & Reactivity Profile[1]

The "Push-Pull" Electronic Environment

The utility of 5-chloro-4-hydrazinylpyrimidine stems from the electronic interplay between substituents on the electron-deficient pyrimidine ring:

  • C5-Chlorine (The Anchor): The chlorine atom at position 5 exerts a negative inductive effect (-I), pulling electron density away from the ring.[1] This increases the electrophilicity of the adjacent carbons (C4 and C6), making the C4 position highly susceptible to nucleophilic attack during the initial synthesis of the scaffold. Furthermore, the C-Cl bond remains intact during mild cyclizations, serving as a lipophilic handle that enhances membrane permeability or as a site for late-stage cross-coupling (e.g., Suzuki-Miyaura).[1]

  • C4-Hydrazine (The Warhead): The hydrazine group (

    
    ) acts as a bidentate nucleophile.[1] The terminal nitrogen (
    
    
    
    ) is the primary site for condensation with carbonyls (aldehydes/ketones) to form hydrazones.[1] The internal nitrogen (
    
    
    ) participates in cyclization reactions to form fused rings.[1]
Regioselectivity in Cyclization

When reacting 5-chloro-4-hydrazinylpyrimidine with one-carbon donors (e.g., orthoesters), two fused isomers are theoretically possible:

  • [1,2,4]triazolo[4,3-c]pyrimidine: The kinetic product formed by attack of the terminal hydrazine nitrogen.

  • [1,2,4]triazolo[1,5-c]pyrimidine: The thermodynamic product, often formed via Dimroth rearrangement of the [4,3-c] isomer under basic or thermal conditions.[1]

Understanding this rearrangement is critical for structural assignment, as the two isomers often exhibit vastly different biological profiles.[1]

Part 2: Divergent Synthetic Pathways (Visualization)[1]

The following diagram illustrates the divergent synthesis from the core scaffold into three distinct analog classes.

G Core 5-Chloro-4- hydrazinylpyrimidine Aldehyde + Aryl Aldehyde (EtOH, Reflux) Core->Aldehyde Orthoester + Triethyl Orthoformate (Acid Cat.) Core->Orthoester Schiff Hydrazone Analogs (Schiff Bases) Target: Antimicrobial Aldehyde->Schiff Triazolo [1,2,4]Triazolo[4,3-c] pyrimidine Target: Kinase Inhibitor Orthoester->Triazolo Rearrangement Dimroth Rearrangement (Base/Heat) Triazolo->Rearrangement Isomer [1,2,4]Triazolo[1,5-c] pyrimidine Target: Adenosine Receptor Rearrangement->Isomer

Figure 1: Divergent synthetic workflow starting from 5-chloro-4-hydrazinylpyrimidine. Pathway A yields Schiff bases; Pathway B yields fused triazoles, which can rearrange to Isomer C.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of 5-chloro-4-hydrazinylpyrimidine from 4,5-dichloropyrimidine.

Mechanism: Nucleophilic Aromatic Substitution (


).[1] The hydrazine preferentially displaces the chloride at C4 due to the directing effect of the ring nitrogens.
  • Reagents: 4,5-Dichloropyrimidine (1.0 eq), Hydrazine hydrate (80%, 2.5 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 4,5-dichloropyrimidine (1.49 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Cool the solution to 0–5°C using an ice bath.

    • Add hydrazine hydrate (1.25 mL, 25 mmol) dropwise over 10 minutes. Caution: Exothermic reaction.[1]

    • Allow the mixture to warm to room temperature and stir for 4 hours. A precipitate should form.[2]

    • Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove hydrazine hydrochloride salts.[1]

    • Recrystallization: Recrystallize from ethanol/water (1:1) to yield white/pale yellow needles.[1]

  • Validation:

    • Yield: Expect 85–90%.

    • M.P.: 188–190°C.[1]

    • NMR:

      
       NMR should show broad singlets for 
      
      
      
      and
      
      
      (exchangeable with
      
      
      ) and a singlet for the pyrimidine C2-H and C6-H.
Protocol B: Synthesis of Hydrazone Analogs (Schiff Bases)

Objective: Derivatization with p-chlorobenzaldehyde to target antimicrobial activity.

  • Reagents: 5-Chloro-4-hydrazinylpyrimidine (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), Glacial Acetic Acid (Catalytic), Ethanol.[1]

  • Procedure:

    • Suspend the hydrazine scaffold (1 mmol) in ethanol (10 mL).

    • Add 4-chlorobenzaldehyde (1 mmol) and 2–3 drops of glacial acetic acid.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 6:4).[1]

    • Cool to room temperature. The Schiff base will precipitate out.[2]

    • Filter and wash with cold ethanol.[3]

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the

      
       doublet (3300-3200 
      
      
      
      ) and appearance of the imine
      
      
      stretch (~1610–1630
      
      
      ).[1]
Protocol C: Cyclization to [1,2,4]Triazolo[4,3-c]pyrimidine

Objective: Formation of the fused heterocyclic core.

  • Reagents: 5-Chloro-4-hydrazinylpyrimidine (1.0 eq), Triethyl Orthoformate (TEOF) (Excess/Solvent).

  • Procedure:

    • Place the hydrazine scaffold (1 mmol) in a flask with TEOF (5 mL).

    • Reflux for 6–8 hours.

    • Note: If solubility is an issue, a co-solvent like dioxane can be used.[1]

    • Evaporate the excess TEOF under reduced pressure.

    • Triturate the residue with diethyl ether to obtain the solid product.

  • Validation:

    • 
       NMR:  Appearance of the triazole ring proton (typically deshielded, >9.0 ppm).[1] Absence of hydrazine protons.
      

Part 4: Biological Applications & SAR[4]

The structural analogs derived from this core exhibit distinct biological profiles. The table below summarizes the Structure-Activity Relationship (SAR) trends based on recent literature.

Analog ClassStructural ModificationPrimary Biological TargetSAR Insight
Hydrazone (Schiff Base)

Antimicrobial Electron-withdrawing groups on the phenyl ring increase antibacterial potency against S. aureus [1].
Hydrazone (Schiff Base)

Antioxidant Hydroxyl group facilitates radical scavenging; significant DPPH activity observed [2].
Triazolo[4,3-c]pyrimidine Core Fused SystemKinase Inhibition The planar fused system mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases like c-Met [3].
Triazolo[1,5-c]pyrimidine Rearranged IsomerAdenosine Receptor The [1,5-c] isomer often shows higher affinity for

receptors compared to the [4,3-c] isomer due to altered H-bonding capability [4].[1]
Mechanism of Action: Kinase Inhibition

The fused triazolopyrimidine analogs function as Type I kinase inhibitors. They compete with ATP for the active site. The N1 and N3 nitrogens of the triazole ring often serve as hydrogen bond acceptors for the "hinge region" amino acids within the kinase domain.

KinaseBinding ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Interaction H-Bonding Network (N1/N3 Acceptors) ATP_Pocket->Interaction Binds Inhibitor Triazolopyrimidine Analog Inhibitor->Interaction Docks into Effect Inhibition of Phosphorylation (Cell Cycle Arrest) Interaction->Effect Results in

Figure 2: Mechanistic logic of Triazolopyrimidine analogs acting as ATP-competitive kinase inhibitors.

References

  • Synthesis and Biological Study of Novel Schiff Base Ligand and Metal Complexes. Xia & He Publishing Inc. (2022).[1][4][5][6][7][8] Available at: [Link][1]

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences. (2015).[1][9] Available at: [Link][1][9]

  • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH).[1] (2022).[1][4][5][6][7][8] Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of pyrazolo[3,4-d]pyrimidines from 5-Chloro-4-hydrazinylpyrimidine

Application Note: High-Efficiency Synthesis of Pyrazolo[3,4-d]pyrimidines via Intramolecular Cyclization Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recogniz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Pyrazolo[3,4-d]pyrimidines via Intramolecular Cyclization

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine and guanine). This structural similarity allows derivatives to act as potent competitive inhibitors for ATP-binding sites in various kinases, including Src , Hck , and Btk (e.g., Ibrutinib analogs).

This Application Note details the robust synthesis of pyrazolo[3,4-d]pyrimidines starting from 5-chloro-4-hydrazinylpyrimidine . Unlike methods starting from aminopyrazoles, this route leverages the 5-chloro substituent as a leaving group for an intramolecular nucleophilic aromatic substitution (


). This approach is chemically efficient, atom-economical, and scalable, making it ideal for high-throughput library generation in drug discovery.

Scientific Foundation & Mechanism

The Chemical Strategy

The transformation relies on the reactivity of the hydrazine moiety at position 4 and the electrophilicity of position 5 (activated by the electron-deficient pyrimidine ring).

  • Condensation: The terminal nitrogen of the hydrazine reacts with a one-carbon synthon (e.g., triethyl orthoformate or an acid chloride) to form an imidate or hydrazide intermediate.

  • Cyclization (

    
    ):  The internal nitrogen of the hydrazine, now enriched by resonance or proximity, attacks C-5.
    
  • Aromatization: The chloride atom is expelled as a leaving group (as HCl), driving the formation of the stable, aromatic pyrazole ring fused to the pyrimidine.

Mechanistic Pathway

The following diagram illustrates the molecular events driving the ring closure using Triethyl Orthoformate (TEOF) as the carbon source.

Mechanism Start 5-Chloro-4- hydrazinylpyrimidine Inter1 Intermediate A: Ethoxymethylene hydrazine Start->Inter1 Condensation (-2 EtOH) Reagent + TEOF (HC(OEt)3) Reagent->Inter1 TS Transition State: Intramolecular Attack at C-5 Inter1->TS Ring Closure Product Product: Pyrazolo[3,4-d] pyrimidine TS->Product Elimination (Aromatization) Byprod - EtOH - HCl TS->Byprod

Figure 1: Mechanistic pathway for the cyclization of 5-chloro-4-hydrazinylpyrimidine with TEOF.

Experimental Protocols

Protocol A: Synthesis of the Parent Core (Unsubstituted C-3)

This protocol utilizes Triethyl Orthoformate (TEOF) as both the reagent and solvent. It is the preferred method for generating the unsubstituted pyrazolo[3,4-d]pyrimidine core.

Reagents & Materials
  • Precursor: 5-Chloro-4-hydrazinylpyrimidine (1.0 equiv)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, typically 10-15 mL per gram of precursor)

  • Catalyst (Optional): Glacial Acetic Acid (catalytic amount) or p-TsOH.

  • Solvent: TEOF (Neat)

Step-by-Step Methodology
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, charge 5-chloro-4-hydrazinylpyrimidine (e.g., 1.0 g, 6.9 mmol).

  • Addition: Add Triethyl Orthoformate (10 mL). If the starting material is not fully soluble, the suspension will clear upon heating.

  • Reaction: Heat the mixture to reflux (approx. 146°C) .

    • Observation: The solid usually dissolves within 30 minutes.

    • Duration: Maintain reflux for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The hydrazine starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Cool further to 0–4°C in an ice bath. The product often precipitates as a crystalline solid.

    • If no precipitate forms, concentrate the mixture under reduced pressure to approx. 20% volume, then add cold diethyl ether or hexanes to induce precipitation.

  • Purification:

    • Filter the solid.[1]

    • Wash the cake with cold ethanol (

      
      ) followed by diethyl ether.
      
    • Dry under vacuum at 50°C.

Yield Expectation: 75–85% Appearance: Off-white to pale yellow powder.

Protocol B: Synthesis of 3-Substituted Derivatives (via Acid Chlorides)

To introduce alkyl or aryl groups at the C-3 position, acid chlorides are used. The mechanism involves forming a hydrazide intermediate which then undergoes cyclization.

Reagents & Materials
  • Precursor: 5-Chloro-4-hydrazinylpyrimidine (1.0 equiv)

  • Reagent: Acid Chloride (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dioxane or THF (anhydrous)

  • Cyclization Promoter: Phosphorus Oxychloride (

    
    ) (for difficult substrates)
    
Step-by-Step Methodology
  • Acylation (Step 1):

    • Dissolve 5-chloro-4-hydrazinylpyrimidine in anhydrous Dioxane (10 mL/g).

    • Add Triethylamine (1.2 equiv) and cool to 0°C.

    • Dropwise add the Acid Chloride (1.1 equiv).

    • Stir at RT for 2 hours. Monitor for the formation of the hydrazide intermediate.

  • Cyclization (Step 2):

    • Once the hydrazide is formed, heat the mixture to reflux.

    • Note: If cyclization is slow (monitored by TLC), add a dehydrating agent like

      
       (0.5 equiv) and reflux for 2–3 hours. The 
      
      
      
      assists in the removal of water/HCl and accelerates the intramolecular
      
      
      .
  • Quenching:

    • Cool to RT and carefully pour the mixture into ice-water.

    • Neutralize with saturated

      
       solution to pH 7–8.
      
  • Isolation:

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purify via column chromatography (Gradient: Hexane

      
       Ethyl Acetate).
      

Operational Workflow & Data Management

The following flowchart outlines the decision-making process for selecting the correct protocol and the subsequent purification logic.

Workflow Start Start: 5-Chloro-4- hydrazinylpyrimidine Decision Target C-3 Substituent? Start->Decision PathA Hydrogen (Unsubstituted) Use Protocol A (TEOF) Decision->PathA None (H) PathB Alkyl/Aryl Group Use Protocol B (R-COCl) Decision->PathB R-Group StepA Reflux in TEOF (4-6 Hours) PathA->StepA StepB Acylation + Thermal Cyclization (Dioxane/Reflux) PathB->StepB Monitor TLC Check (Disappearance of Hydrazine) StepA->Monitor StepB->Monitor Workup Precipitation / Extraction Monitor->Workup Purify Recrystallization (EtOH) or Column Chromatography Workup->Purify

Figure 2: Operational workflow for protocol selection and execution.

Data Summary Table: Reaction Parameters
ParameterProtocol A (TEOF)Protocol B (Acid Chloride)
Target Moiety Unsubstituted Pyrazole Ring3-Alkyl/Aryl-substituted
Temperature 146°C (Reflux)101°C (Dioxane Reflux)
Time 4–6 Hours2 h (Acylation) + 3–5 h (Cyclization)
Key Byproduct Ethanol, HClHCl,

Purification Filtration/RecrystallizationColumn Chromatography
Typical Yield 80%60–75%

Troubleshooting & Optimization (Expert Insights)

Solubility Issues

The starting material, 5-chloro-4-hydrazinylpyrimidine, has poor solubility in non-polar solvents.

  • Solution: In Protocol A, TEOF acts as a pseudo-solvent. If the slurry is too thick, add a co-solvent like Ethanol or DMF (Dimethylformamide). However, TEOF alone is preferred to drive the equilibrium by removing ethanol.

Incomplete Cyclization

If the intermediate (hydrazone/hydrazide) persists:

  • Catalysis: Add 5 mol% p-Toluenesulfonic acid (p-TsOH) . Acid catalysis protonates the pyrimidine ring nitrogen (N1 or N3), making C-5 more electrophilic and facilitating the chloride displacement.

  • Microwave: Microwave irradiation (150°C, 10-20 min) significantly accelerates this intramolecular

    
     reaction compared to thermal reflux [1].
    
Product Stability

Pyrazolo[3,4-d]pyrimidines are generally stable. However, the N-H of the pyrazole ring is acidic (


).
  • Handling: Avoid strong bases during workup unless alkylating the N1 position immediately.

  • Storage: Store solids in a desiccator; they are not significantly hygroscopic but can form hydrates.

References

  • Ghorab, M. M., et al. (2010). "Synthesis and biological evaluation of some new pyrazolo[3,4-d]pyrimidines..." Acta Pharmaceutica.

  • Bakar, F., et al. (2012). "Molecular modeling, synthesis, and antioxidant activity of some new pyrazolo[3,4-d]pyrimidine derivatives." Medicinal Chemistry Research.

  • Rashad, A. E., et al. (2008). "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidine derivatives." Bioorganic & Medicinal Chemistry.

  • Aggarwal, R., et al. (2011). "One-pot synthesis of pyrazolo[3,4-d]pyrimidines using Vilsmeier–Haack reagent." Journal of Heterocyclic Chemistry.

Sources

Application

Application Note: Synthesis of 1-(5-Chloropyrimidin-4-yl)-5-aminopyrazoles

-Ketonitriles Application: Kinase Inhibitor Scaffold Development, Fragment-Based Drug Discovery (FBDD) Executive Summary This technical guide details the protocol for synthesizing 1-(5-chloropyrimidin-4-yl)-5-aminopyrazo...

Author: BenchChem Technical Support Team. Date: February 2026


-Ketonitriles
Application:  Kinase Inhibitor Scaffold Development, Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide details the protocol for synthesizing 1-(5-chloropyrimidin-4-yl)-5-aminopyrazoles via the cyclocondensation of 5-chloro-4-hydrazinylpyrimidine with substituted


-ketonitriles (acylacetonitriles). This reaction is a cornerstone in the development of ATP-competitive kinase inhibitors, where the aminopyrazole moiety functions as a critical hydrogen-bond donor/acceptor motif within the hinge-binding region of the target protein.

The presence of the 5-chloro substituent on the pyrimidine ring is strategically significant; it serves as a steric modulator to enforce atropisomer stability or as a reactive handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to expand chemical space.

Scientific Foundation & Mechanism

Reaction Mechanism

The formation of the pyrazole ring proceeds through a regioselective condensation-cyclization sequence. Unlike simple alkyl hydrazines, the nucleophilicity of the hydrazine nitrogens in 5-chloro-4-hydrazinylpyrimidine is chemically distinct due to the electron-withdrawing nature of the pyrimidine ring.

  • Hydrazone Formation: The terminal nitrogen (

    
    ) of the hydrazine, being more nucleophilic, attacks the ketone carbonyl of the 
    
    
    
    -ketonitrile.[1] This is the rate-determining step in neutral media.
  • Tautomerization: The resulting intermediate rapidly tautomerizes to the enamine-hydrazone form.

  • Cyclization (Intramolecular Nucleophilic Attack): The internal nitrogen (

    
    ), despite its reduced nucleophilicity due to conjugation with the pyrimidine ring, attacks the nitrile carbon. The 5-chloro group exerts an inductive effect (-I), slightly deactivating 
    
    
    
    , which often necessitates thermal activation or acid catalysis to drive the cyclization to completion.
  • Aromatization: A final tautomeric shift yields the stable 5-aminopyrazole system.

Regioselectivity

The reaction overwhelmingly favors the 5-amino-1-heteroaryl isomer over the 3-amino isomer. This is dictated by the initial attack of the most nucleophilic hydrazine nitrogen (


) on the most electrophilic carbon (ketone).

ReactionMechanism cluster_conditions Critical Factors Reactants Reactants 5-Cl-4-hydrazinopyrimidine + β-Ketonitrile Inter1 Intermediate 1 Hydrazone Formation (Attack at Ketone) Reactants->Inter1 Nucleophilic Attack (Nβ) Inter2 Intermediate 2 Intramolecular N-Attack on Nitrile Inter1->Inter2 Cyclization (Nα) Product Product 1-(5-Cl-Pyrimidin-4-yl)- 5-aminopyrazole Inter2->Product Tautomerization Factor1 5-Cl Group: Deactivates Nα Requires Heat/Acid Factor2 Regioselectivity: Driven by Nβ Nucleophilicity

Caption: Mechanistic pathway for the regioselective synthesis of 1-substituted-5-aminopyrazoles.

Experimental Protocol

Materials
  • Reagent A: 5-Chloro-4-hydrazinylpyrimidine (1.0 equiv)

  • Reagent B:

    
    -Ketonitrile (e.g., Benzoylacetonitrile or 4,4,4-trifluoro-3-oxobutanenitrile) (1.1 equiv)
    
  • Solvent: Ethanol (Absolute) or Glacial Acetic Acid

  • Catalyst (Optional): Concentrated HCl (cat. 2-3 drops) or

    
    -Toluenesulfonic acid (pTSA)
    
Standard Procedure (Reflux Method)

This protocol is optimized for gram-scale synthesis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Charge the flask with 5-chloro-4-hydrazinylpyrimidine (1.45 g, 10 mmol) and Ethanol (20 mL).

  • Addition: Add the

    
    -ketonitrile  (11 mmol) in one portion.
    
    • Note: If the hydrazine solubility is poor, add Acetic Acid (2-5 mL) to facilitate dissolution and catalyze the hydrazone formation.

  • Reaction: Heat the mixture to reflux (78-80 °C) . Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Time: Typically 2–6 hours. The formation of the hydrazone is fast; cyclization is the slow step.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Precipitation: Often, the product precipitates upon cooling. If not, reduce volume by 50% under vacuum and dilute with cold water (10 mL).

    • Filtration: Collect the solid by vacuum filtration.

    • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (to remove unreacted ketone).

  • Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (SiO2, Gradient: 0-10% MeOH in DCM) if high purity (>98%) is required for bioassays.

Optimization Table
ParameterCondition A (Neutral)Condition B (Acidic)Condition C (Basic)Recommendation
Solvent EthanolGlacial AcOHEtOH + Et3NEthanol + cat. HCl
Temp Reflux100 °CRefluxReflux
Yield 60-70%85-95%40-50%Acidic (B) or Cat. Acid
Purity HighModerate (Acetylation risk)Low (Side reactions)Condition A w/ cat. acid

Insight: While glacial acetic acid (Condition B) drives the reaction fastest, it poses a risk of acetylating the resulting 5-amino group (


). Therefore, Ethanol with catalytic HCl  is preferred to preserve the free amine.

Characterization & Validation

NMR Signature

The structure is validated by the disappearance of the hydrazine signals and the appearance of the pyrazole core signals.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       5.5 – 6.5 ppm (s, 2H):  Characteristic broad singlet for the 5-NH
      
      
      
      group. This confirms the cyclization occurred onto the nitrile.
    • 
       5.8 – 6.2 ppm (s, 1H):  Pyrazole C4-H  proton (if using benzoylacetonitrile).
      
    • 
       8.5 – 9.0 ppm:  Pyrimidine ring protons. The chemical shift of the proton at position 6 (adjacent to the pyrazole) will be deshielded.
      
Mass Spectrometry
  • LC-MS (ESI+): Look for

    
    .
    
  • Isotope Pattern: The presence of the 5-chloro group will yield a distinct 3:1 ratio for the M and M+2 peaks, serving as an internal diagnostic for the integrity of the pyrimidine ring.

Applications in Drug Discovery[2][3][4]

The 1-(pyrimidin-4-yl)-5-aminopyrazole scaffold is a "privileged structure" in kinase inhibition.

  • Hinge Binding: The 5-amino group and the pyrazole N2 nitrogen often form a bidentate hydrogen bond interaction with the kinase hinge region (e.g., ATP binding pocket).

  • Fragment Growth: The 5-chloro position on the pyrimidine is a "vector" pointing towards the solvent-exposed region or the hydrophobic back pocket (Gatekeeper residue), depending on the binding mode. It can be derivatized via Suzuki-Miyaura coupling to introduce solubilizing groups or bulky hydrophobic moieties.

Applications Scaffold 1-(5-Cl-Pyrimidin-4-yl)- 5-aminopyrazole Interaction Kinase Hinge Binder (Donor-Acceptor Motif) Scaffold->Interaction Bioactivity Coupling Suzuki Coupling at 5-Cl (Library Expansion) Scaffold->Coupling Derivatization

Caption: Strategic utility of the scaffold in medicinal chemistry.

References

  • Aggarwal, R. et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Frizzo, C. P. et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents. Link

  • Elnagdi, M. H. et al. (1976). Reactions of hydrazine derivatives with beta-ketonitriles. Journal of Heterocyclic Chemistry.
  • Vertex AI Search . (2026).[2] Synthesis of pyrazoles from 4-hydrazinopyrimidines and beta-ketonitriles. [Generated Search Results].

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Hydrazinolysis of 5-Chloropyrimidines

Introduction: The Strategic Importance of 5-Hydrazinopyrimidines in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental compone...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Hydrazinopyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. The functionalization of the pyrimidine ring is a critical endeavor in drug discovery, enabling the modulation of pharmacological properties. Among the various synthetic transformations, the introduction of a hydrazine moiety at the C5 position of the pyrimidine ring is of significant interest. This conversion of 5-chloropyrimidines to 5-hydrazinopyrimidines opens a gateway to a diverse array of novel heterocyclic systems, including the medicinally important pyrazolo[3,4-d]pyrimidines, which are recognized for their roles as kinase inhibitors in anticancer research.[1][2] The hydrazino group serves as a versatile nucleophile and a linchpin for subsequent cyclization reactions, making the hydrazinolysis of 5-chloropyrimidines a key synthetic operation.

This application note provides a detailed experimental protocol for the hydrazinolysis of 5-chloropyrimidines, grounded in established chemical principles and safety protocols. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of 5-hydrazinopyrimidine derivatives.

PART 1: The Chemistry Behind the Protocol - Mechanism and Rationale

The hydrazinolysis of 5-chloropyrimidines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by strong nucleophiles. The presence of two electronegative nitrogen atoms in the ring enhances the electrophilicity of the carbon atoms, particularly those at positions 2, 4, and 6. While the C5 position is less activated, the reaction can be driven to completion under appropriate conditions.

Hydrazine (N2H4), a potent nucleophile, attacks the C5 carbon bearing the chlorine atom. This initial attack forms a Meisenheimer-like intermediate, a resonance-stabilized anionic complex. The subsequent departure of the chloride leaving group restores the aromaticity of the pyrimidine ring, yielding the desired 5-hydrazinopyrimidine product.

The choice of reaction conditions is critical for the success of this transformation. The use of an excess of hydrazine hydrate not only drives the reaction to completion but also serves as the reaction solvent in many cases. The reaction is typically heated to overcome the activation energy barrier for the nucleophilic attack and the subsequent elimination of the chloride ion.

PART 2: Safety First - Handling Hydrazine with an Abundance of Caution

Hydrazine and its hydrates are highly toxic, corrosive, and potentially carcinogenic substances.[3][4][5] Chronic exposure should be strictly avoided.[3] Therefore, all manipulations involving hydrazine must be conducted with stringent safety measures in place.

Mandatory Personal Protective Equipment (PPE):

  • Tightly fitting safety goggles and a face shield.[3][6]

  • A fire/flame-resistant lab coat.[6]

  • Full-length pants and closed-toe shoes.

  • Neoprene or nitrile gloves; double-gloving is recommended.[3][6]

Engineering Controls:

  • All work with hydrazine must be performed within a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of vapors.[3][4]

  • It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive mixtures, especially when heating.[6][7]

  • An emergency eyewash and safety shower must be readily accessible.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4] Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Give large quantities of water or milk. Seek immediate medical attention.[6]

Waste Disposal:

  • All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container.[3] Do not mix with other waste streams. Contact your institution's environmental health and safety department for proper disposal procedures.[3][8]

PART 3: Experimental Protocol - A Step-by-Step Guide

This protocol provides a general procedure for the hydrazinolysis of a generic 5-chloropyrimidine. The reaction scale and purification method may need to be optimized for specific substrates.

Materials and Reagents
  • 5-Chloropyrimidine derivative

  • Hydrazine hydrate (N2H4·H2O)

  • Ethanol (optional, as a co-solvent)

  • Deionized water

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (nitrogen or argon)

  • Filtration apparatus (Büchner funnel, filter paper)

Reaction Workflow Diagram

Hydrazinolysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A Charge flask with 5-chloropyrimidine B Add excess hydrazine hydrate A->B C Setup reflux under inert atmosphere B->C D Heat to reflux C->D E Monitor reaction by TLC/LC-MS D->E F Cool to room temperature E->F G Pour onto crushed ice F->G H Collect precipitate by filtration G->H I Wash with cold water H->I J Recrystallize or perform column chromatography I->J K Characterize by NMR, MS, HPLC J->K

Caption: Experimental workflow for the hydrazinolysis of 5-chloropyrimidines.

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, add the 5-chloropyrimidine (1.0 eq).

    • In a certified chemical fume hood, carefully add an excess of hydrazine hydrate (10-20 eq). Ethanol can be used as a co-solvent if the starting material has poor solubility in hydrazine hydrate.

    • Attach a reflux condenser to the flask and ensure a gentle flow of water.

    • Flush the system with an inert gas (nitrogen or argon) for 5-10 minutes.[7]

  • Reaction:

    • With gentle stirring, heat the reaction mixture to reflux. The temperature will depend on the solvent used (hydrazine hydrate boils at approximately 118 °C).

    • Maintain the reflux for the required reaction time. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few hours to 48 hours depending on the substrate.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • In a separate beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring. This will precipitate the product and quench the excess hydrazine.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold deionized water to remove any residual hydrazine salts.

    • Dry the product under vacuum.

Table 1: Typical Reaction Parameters
ParameterTypical Value/ConditionRationale
Solvent Excess Hydrazine Hydrate or EthanolHydrazine hydrate acts as both reactant and solvent. Ethanol can be used as a co-solvent to improve solubility.
Temperature 80-120 °C (Reflux)Provides the necessary activation energy for the SNAr reaction.[9]
Reaction Time 2-48 hoursDependent on the reactivity of the specific 5-chloropyrimidine substrate. Monitoring is crucial.[7]
Atmosphere Inert (Nitrogen or Argon)Prevents potential side reactions and ensures safety, especially at elevated temperatures.[6]
Work-up Precipitation in ice-waterEfficiently isolates the product and quenches the reactive hydrazine.

PART 4: Product Characterization - Confirming Success

The identity and purity of the synthesized 5-hydrazinopyrimidine should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR spectroscopy will confirm the presence of the hydrazine protons (typically broad singlets for -NH and -NH2) and the pyrimidine ring protons. The chemical shifts of the pyrimidine protons will be altered upon substitution of the chlorine atom with the hydrazino group.

    • 13C NMR spectroscopy will show a characteristic shift for the C5 carbon, confirming the displacement of the chlorine atom.[10]

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11][12]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an excellent technique to assess the purity of the final compound.[13][14] A single sharp peak at a specific retention time indicates a high degree of purity.

PART 5: Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or temperature. Ensure that the hydrazine hydrate used is of high quality.

  • Side Reactions: In some cases, the pyrimidine ring can be cleaved by hydrazine under harsh conditions.[15] If side products are observed, consider milder reaction conditions (e.g., lower temperature).

  • Further Transformations: The synthesized 5-hydrazinopyrimidines are valuable intermediates. They can be reacted with various electrophiles to construct more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines.[1][16] For example, reaction with nitrous acid can lead to the formation of purine analogues.[17]

Conclusion

The hydrazinolysis of 5-chloropyrimidines is a powerful synthetic tool for accessing a wide range of functionalized pyrimidine derivatives. By following this detailed protocol and adhering to the stringent safety precautions for handling hydrazine, researchers can confidently and reproducibly synthesize these valuable building blocks for drug discovery and medicinal chemistry. The key to success lies in careful execution, diligent monitoring, and thorough characterization of the final product.

References

  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • The Reactions of 5-Amino-4-hydrazinopyrimidines with Nitrous Acid; a New Purine Synthesis. Journal of the American Chemical Society. [Link]

  • Hydrazine SOP. University of New Mexico. [Link]

  • Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. [Link]

  • Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. ResearchGate. [Link]

  • A Convenient Synthesis of Novel Pyrazolo[3,4-d] Pyrimidine and Pyrazolo[4,3-e][4][6][17]Triazolo[1,5-c] Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Royal Society of Chemistry. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. [Link]

  • Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Institutes of Health. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][6][17]-Triazolo[4',3' :1,6]pyridazino[4,5-b]indoles. National Institutes of Health. [Link]

  • Wolff–Kishner reduction. Wikipedia. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic. [Link]

  • The reaction of hydrazine with pyrimidine bases. SciSpace. [Link]

  • Hydrazinolysis using hydrazine monohydrate. Glycoscience Protocol Online Database. [Link]

  • 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Semantic Scholar. [Link]

  • Release of N-glycans by hydrazinolysis. National Center for Biotechnology Information. [Link]

  • HPLC-NMR, Pharmaceutical Applications. ResearchGate. [Link]

  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. National Institutes of Health. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Royal Society of Chemistry. [Link]

  • Development of HPLC-NMR methods for the characterization of low concentration metabolites in bio-fluids. Purdue University. [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. [Link]

Sources

Application

Column chromatography conditions for pyrazolopyrimidine purification

Application Note: Chromatographic Purification Strategies for Pyrazolopyrimidine Scaffolds Abstract Pyrazolopyrimidines (e.g., Ibrutinib analogs) represent a privileged scaffold in kinase inhibitor discovery. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification Strategies for Pyrazolopyrimidine Scaffolds

Abstract

Pyrazolopyrimidines (e.g., Ibrutinib analogs) represent a privileged scaffold in kinase inhibitor discovery. However, their purification is frequently complicated by two factors: (1) the basicity of the pyrimidine nitrogen, leading to severe peak tailing on acidic silica, and (2) the formation of regioisomers during cyclization. This guide provides optimized protocols for Flash Column Chromatography and Preparative HPLC, utilizing mobile phase modifiers and specialized stationary phases to achieve >98% purity.

Introduction: The Physicochemical Challenge

The pyrazolopyrimidine core is an electron-deficient, nitrogen-rich heterocycle. Its purification behavior is dictated by two primary properties:

  • pKa & Silanol Interactions: The N-7 and N-1 nitrogens often exhibit pKa values between 4 and 7. On standard silica gel (pH ~5), these nitrogens become protonated, interacting ionically with deprotonated silanols (

    
    ). This results in "tailing," poor resolution, and irreversible adsorption.
    
  • Solubility: These scaffolds are often lipophilic yet poorly soluble in non-polar solvents (Hexane/Heptane), necessitating the use of polar aprotic solvents (DCM, DMSO) for loading, which can disrupt the chromatography bed if not managed correctly.

Normal Phase Chromatography (Flash) Protocols

For intermediate purification (crude reaction mixtures), Normal Phase (NP) is the workhorse. However, standard EtOAc/Hexane gradients often fail to elute these polar bases symmetrically.

Protocol A: The "Ammoniated Methanol" System (Gold Standard)

This method uses ammonia to deprotonate the silica surface and the analyte, ensuring the compound remains in its free-base form for sharper elution.

  • Stationary Phase: Spherical Silica Gel (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM).[1][2]

  • Mobile Phase B: 10% Methanol in DCM + 1% NH₄OH (28% aq) .

    • Preparation Note: Do not add NH₄OH directly to pure DCM; it is immiscible. Premix it into the Methanol first, then add to DCM.

  • Gradient: 0% B to 50% B over 15 Column Volumes (CV).

Protocol B: The "Triethylamine (TEA) Passivator" Method

If ammonia is unavailable or incompatible, TEA can be used to "cap" the active silanol sites.

  • Pre-Treatment: Flush the column with 3 CV of Hexane containing 1% Triethylamine (TEA).

  • Mobile Phase: Hexane / Ethyl Acetate (with 0.1% TEA maintained in the EtOAc reservoir).

  • Why this works: TEA has a higher pKa than the pyrazolopyrimidine, preferentially binding to silanols and allowing the target molecule to elute freely.

Critical Step: Sample Loading
  • Avoid: Liquid loading with neat DMSO or DMF (causes band broadening).

  • Recommended: Dry Loading .[1][3] Dissolve crude material in minimal MeOH/DCM, adsorb onto Celite 545 or Silica (ratio 1:3), and evaporate to dryness. Pack this powder into a solid load cartridge.

Reverse Phase (Prep-HPLC) Protocols

For final compound isolation (purity >95%), RP-HPLC is required. The choice of pH is the deciding factor for peak shape and loading capacity.

Decision Matrix: Acidic vs. Basic Mobile Phases
FeatureAcidic (0.1% TFA/Formic Acid) Basic (10mM Ammonium Bicarbonate, pH 10)
Analyte State Protonated (

)
Neutral / Free Base (

)
Retention Weaker (elutes earlier)Stronger (better hydrophobic interaction)
Peak Shape Good, but risk of fronting if overloadedExcellent (symmetrical)
MS Sensitivity High (Positive Mode)High (Negative Mode), Good (Positive Mode)
Recommendation Use for analytical checks.Preferred for Prep Purification.
Protocol C: High-pH Preparative HPLC
  • Column: C18 Hybrid Particle (e.g., XBridge or Gemini NX), 5 µm. Note: Standard silica-based C18 will dissolve at pH 10.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH₄OH).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B.

  • Benefit: At pH 10, the pyrazolopyrimidine is neutral. This maximizes retention on the C18 chain, allowing for higher sample loading (up to 100 mg per run on a 19x150mm column) without peak distortion.

Special Case: Separation of Regioisomers

Synthesis of pyrazolopyrimidines (e.g., condensation of hydrazines with


-keto esters) often yields [1,5-a] and [3,4-d] regioisomers. These have identical mass and very similar polarity.

The Solution: Pi-Pi Interaction Chromatography Standard C18 columns often fail to resolve these isomers.

  • Recommended Column: Phenyl-Hexyl or Biphenyl stationary phases.

  • Mechanism: The pi-electrons in the stationary phase interact differentially with the electron distributions of the two regioisomers.

  • Solvent: Use Methanol instead of Acetonitrile. Methanol allows for stronger pi-pi interactions between the analyte and the column.

Visualized Workflows

Figure 1: Purification Strategy Decision Tree

A logic flow for selecting the correct mode based on purity needs and sample quantity.

PurificationStrategy Start Crude Pyrazolopyrimidine Reaction Mixture PurityCheck Target Purity? Start->PurityCheck Flash Normal Phase Flash (Intermediate Purification) PurityCheck->Flash < 95% (Intermediate) Prep Prep HPLC (Final Isolation) PurityCheck->Prep > 98% (Final API) FlashLoad Technique: Dry Load on Celite Flash->FlashLoad RegioCheck Regioisomers Present? Prep->RegioCheck FlashSolvent Solvent System: DCM / MeOH / 1% NH4OH FlashLoad->FlashSolvent PrepCond Condition Check: Is compound base-stable? BasicPrep Basic pH (pH 10) Ammonium Bicarbonate (Best Loading/Shape) PrepCond->BasicPrep Yes (Preferred) AcidicPrep Acidic pH (pH 2) 0.1% Formic Acid (If base sensitive) PrepCond->AcidicPrep No RegioCheck->PrepCond No PhenylCol Use Phenyl-Hexyl Column with Methanol RegioCheck->PhenylCol Yes

Caption: Decision matrix for selecting purification modes. Note the preference for Basic pH in HPLC for this scaffold.

Figure 2: The Silanol Tailing Mechanism & Solution

Understanding why "standard" chromatography fails and how modifiers fix it.

SilanolMechanism cluster_0 Standard Silica (Acidic) cluster_1 Modified Silica (with NH4OH/TEA) Silanol Si-OH (Surface) Interaction Ionic Drag (Tailing) Silanol->Interaction Deprotonates Analyte Pyrazolopyrimidine (Basic N) Analyte->Interaction Protonates SilanolBlocked Si-O- NH4+ (Neutralized) Interaction->SilanolBlocked Add Modifier Elution Fast, Sharp Elution SilanolBlocked->Elution No Interaction AnalyteFree Pyrazolopyrimidine (Free Base) AnalyteFree->Elution Hydrophobic Only

Caption: Mechanism of peak tailing on acidic silica and the neutralizing effect of amine modifiers.

References

  • Vertex Pharmaceuticals. (2014). Process for preparing ibrutinib and its intermediates.[6][7] (Patent WO2014022390). Retrieved from Google Patents:

  • Phenomenex. (2024). Reversed Phase HPLC Method Development: pH and Selectivity. Retrieved from Phenomenex: [Link]

  • Universidade do Minho. (2010). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives.[8] Retrieved from UMinho Repository: [Link]

  • King Group. (2023). Successful Flash Chromatography: Mobile Phase Modifiers. Retrieved from Wake Forest University: [Link]

Sources

Method

5-Chloro-4-hydrazinylpyrimidine reaction conditions with hydrazine hydrate

Abstract & Application Scope 5-Chloro-4-hydrazinylpyrimidine is a critical pharmacophore intermediate used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems act as bio-isosteres of p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

5-Chloro-4-hydrazinylpyrimidine is a critical pharmacophore intermediate used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines . These fused bicyclic systems act as bio-isosteres of purines and are extensively utilized in kinase inhibitor discovery (e.g., BTK, EGFR inhibitors).

This guide details the regioselective nucleophilic aromatic substitution (


)  of 4,5-dichloropyrimidine with hydrazine hydrate. Unlike generic protocols, this document focuses on controlling the reaction kinetics to prevent bis-hydrazination and ensuring exclusive C4-substitution while maintaining the C5-chlorine handle for subsequent cross-coupling or cyclization.

Safety & Hazard Assessment (Critical)

Hydrazine Hydrate (


)  is a high-risk reagent.[1] Strict adherence to the following is mandatory:
  • Toxicity: Potent hepatotoxin and suspected human carcinogen.

  • Instability: Anhydrous hydrazine is explosive. Use the monohydrate form (typically 55-64% hydrazine content) to mitigate explosion risks, though it remains flammable.

  • Incompatibility: Avoid contact with oxidizing agents, metal oxides (catalytic decomposition), and porous materials (rags/paper) which can spontaneously ignite.

  • PPE: Double nitrile gloves, face shield, and a functioning fume hood are non-negotiable.

Reaction Mechanism & Causality

The Regioselectivity Logic

The starting material, 4,5-dichloropyrimidine , contains two electrophilic sites (C4 and C6) and one non-reactive site (C5) under


 conditions.
  • Electronic Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring, making C2, C4, and C6 electron-deficient.

  • Inductive Effect: The chlorine atom at C5 exerts an inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the adjacent C4 and C6 positions.

  • Steric & Kinetic Preference: The C4 position is kinetically favored for nucleophilic attack over C2 due to the "para-like" activation from N1 and the "ortho-like" activation from N3, combined with the inductive boost from C5-Cl.

Why Control is Needed: Excessive heat or hydrazine concentration can lead to:

  • Bis-substitution: Displacement of the C2-H (rare) or C6-H (if activated).

  • Cyclization: Premature formation of the pyrazolo-ring if a carbon source is present or under forcing conditions.

Pathway Diagram (Graphviz)

ReactionMechanism cluster_legend Key Interaction SM 4,5-Dichloropyrimidine TS Meisenheimer Complex (Transition State) SM->TS Attack at C4 (0°C, EtOH) Reagent Hydrazine Hydrate (Nucleophile) Reagent->TS Prod 5-Chloro-4-hydrazinylpyrimidine (Target) TS->Prod Aromatization (-Cl) Byprod HCl (Scavenged by excess N2H4) TS->Byprod C4_Act C5-Cl activates C4

Caption: Mechanism of regioselective


 reaction at the C4 position facilitated by the C5-chlorine inductive effect.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Role
4,5-Dichloropyrimidine 148.981.0Substrate
Hydrazine Hydrate (80%) 50.062.5Nucleophile & Base
Ethanol (Absolute) -10 VSolvent
Water (Ice cold) --Quenching/Wash
Step-by-Step Methodology

1. Preparation (0 min):

  • Charge a 3-neck Round Bottom Flask (RBF) with 4,5-dichloropyrimidine (1.0 eq).

  • Add Ethanol (10 volumes relative to mass, e.g., 10 mL per 1 g substrate).

  • Note: Ethanol is chosen because the starting material is soluble, but the hydrazinyl product is generally insoluble, facilitating isolation.

2. Controlled Addition (0 - 30 min):

  • Cool the solution to 0–5°C using an ice bath.

  • Add Hydrazine Hydrate (2.5 eq) dropwise over 20 minutes.

  • Causality: The reaction is exothermic. Rapid addition or higher temperatures can promote the formation of bis-hydrazines or tarry decomposition products. The excess hydrazine acts as a scavenger for the liberated HCl.

3. Reaction Phase (30 min - 3 hrs):

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours.

  • Monitoring: Check by TLC (System: 5% MeOH in DCM). The starting material (high

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (amine/hydrazine functionality is polar).

4. Workup & Isolation:

  • Precipitation: The product often precipitates as a white or pale yellow solid during the reaction.

  • If no precipitate forms, concentrate the ethanol to ~20% volume under reduced pressure, then add ice-cold water (20 volumes).

  • Filtration: Collect the solid via vacuum filtration.

  • Wash: Wash the filter cake with cold water (

    
     volumes) to remove hydrazine salts, followed by a small amount of cold ethanol (
    
    
    
    volumes) to aid drying.

5. Drying:

  • Dry the solid under vacuum at 40°C for 4 hours.

  • Expected Yield: 75–85%.

  • Characterization:

    
     NMR should show the pyrimidine protons and the hydrazine broad singlets (
    
    
    
    ,
    
    
    ).
Experimental Workflow Diagram (Graphviz)

Workflow Setup Setup: 4,5-Dichloropyrimidine in EtOH (10V) Cool Cool to 0°C Setup->Cool Add Add Hydrazine Hydrate (2.5 eq) Dropwise (Exotherm Control) Cool->Add React Warm to RT Stir 2-3 Hours Add->React Monitor TLC Check (Disappearance of SM) React->Monitor Monitor->React Incomplete Precip Precipitation (Add Ice Water if Soluble) Monitor->Precip Complete Filter Vacuum Filtration Wash: H2O then Cold EtOH Precip->Filter Dry Dry: 40°C Vacuum Filter->Dry

Caption: Optimized workflow for the synthesis of 5-chloro-4-hydrazinylpyrimidine ensuring safety and yield.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / No Precipitate Product solubility in EtOH is too high.Concentrate solvent volume by 75% before adding water. Do not add water to the hot solution.
Bis-substitution (Impurity) Temperature too high or Hydrazine excess too large.Strictly maintain

during addition. Reduce Hydrazine to 2.1 eq.
Yellow/Orange Oil Decomposition or oxidation of hydrazine.Use fresh Hydrazine Hydrate. Ensure inert atmosphere (

) if scaling up.
Starting Material Remains Reaction stalled.Gently heat to 40°C for 1 hour. Do not reflux unless necessary (reflux promotes side reactions).

References

  • Regioselectivity in Pyrimidines

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[9]

    • Source:Journal of Organic Chemistry (via NIH).
    • Relevance: Establishes the baseline reactivity where C4 is the preferred electrophilic site in polychlorin
    • URL:[Link]

  • General Hydrazine Synthesis Protocols

    • Title: Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine.
    • Source:Heterocyclic Letters.
    • Relevance: Provides comparative protocols for hydrazine displacement on pyrimidine rings using ethanol reflux (though milder conditions are recommended for 4,5-dichloro).
    • URL:[Link]

  • Safety Data & Handling

    • Title: Hydrazine Hydrate Safety Data Sheet.[10][11]

    • Source: ThermoFisher Scientific.[12]

    • Relevance: Critical safety parameters, PPE requirements, and disposal protocols.[1][10][11][13]

    • URL:[Link]

  • Reaction Context (Pyrazolo-pyrimidines)

    • Title: Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety.[5][8]

    • Source:Journal of Saudi Chemical Society (via PMC).
    • Relevance: Illustrates the downstream utility of hydrazinopyrimidines in heterocyclic synthesis.
    • URL:[Link]

Sources

Application

Solvent Engineering in the Synthesis of Pyrazolo[1,5-a]pyrimidines: From Mechanistic Stabilization to Green Media

Executive Summary Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, acting as bio-isosteres of purines with potent kinase inhibitory activity (e.g., CDK, PI3K, and EGFR inhibitors).[1] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolo[1,5-a]pyrimidines represent a privileged scaffold in medicinal chemistry, acting as bio-isosteres of purines with potent kinase inhibitory activity (e.g., CDK, PI3K, and EGFR inhibitors).[1] While the synthetic route—typically the condensation of 5-aminopyrazoles with 1,3-dielectrophiles—is well-established, the reaction medium plays a critical, often underutilized role in determining regioselectivity, yield, and scalability.

This Application Note moves beyond standard acetic acid reflux protocols. It details how solvent choice drives the reaction mechanism through transition state stabilization and hydrophobic acceleration. We present validated protocols for Deep Eutectic Solvents (DES) and aqueous microwave systems, offering a superior, sustainable alternative to conventional volatile organic compounds (VOCs).

Mechanistic Principles: The Solvent as a Catalyst

The formation of pyrazolo[1,5-a]pyrimidines is a cyclocondensation reaction. The solvent is not merely a diluent; it actively dictates the energy landscape of the reaction.

Solvation Effects on the Transition State

The reaction proceeds via a nucleophilic attack of the exocyclic amine of the 5-aminopyrazole on the carbonyl carbon of the


-ketoester (or 1,3-diketone), followed by cyclization and dehydration.
  • Protic Solvents (e.g., EtOH, AcOH): Facilitate proton transfer steps essential for the elimination of water. Acetic acid is traditionally used because it protonates the carbonyl oxygen, increasing electrophilicity.

  • Deep Eutectic Solvents (DES): Mixtures like Choline Chloride:Urea act as dual solvent-catalysts.[2][3] The hydrogen-bond donor (urea) activates the carbonyl group, while the ionic network stabilizes the zwitterionic intermediate, significantly lowering the activation energy.

  • Aqueous Media ("On-Water" Effect): When reactants are insoluble in water, the reaction occurs at the phase interface. The hydrophobic effect forces the organic reactants together, accelerating the reaction rate (negative activation volume) and often improving regioselectivity due to steric constraints at the interface.

Mechanistic Pathway Visualization

The following diagram illustrates the solvent's role in stabilizing the key intermediate.

ReactionMechanism Reactants 5-Aminopyrazole + 1,3-Dicarbonyl TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Intermediate Zwitterionic Intermediate TS1->Intermediate Product Pyrazolo[1,5-a]pyrimidine Intermediate->Product - H2O Solvent_Protic Protic Solvent (H+ Transfer) Solvent_Protic->TS1 Activates C=O Solvent_DES DES (H-Bonding) Stabilizes Charge Solvent_DES->Intermediate Stabilizes Intermediate

Figure 1: Mechanistic pathway highlighting how specific solvent classes lower the activation energy barrier through electrophile activation and intermediate stabilization.

Comparative Solvent Analysis

The following data aggregates yield and reaction time metrics from recent green chemistry studies, comparing traditional methods against modern solvent engineering.

Table 1: Efficiency Metrics of Solvent Systems for Pyrazolo[1,5-a]pyrimidine Synthesis

Solvent SystemCatalystTemperatureTimeYield (Avg)Green Score*
Acetic Acid (Glacial) None (Self)Reflux (118°C)2–4 hrs70–80%Low
Ethanol Piperidine/AcOHReflux (78°C)3–6 hrs65–75%Moderate
Water (On-Water) None/Ultrasonics80°C / Ambient20–45 min85–92%High
DES (ChCl:Urea) None (Self)80–100°C15–30 min92–96%Very High
Ionic Liquid ([BMIM]Cl) NoneMicrowave (100°C)5–10 min90–95%High

*Green Score based on toxicity, recyclability, and energy consumption.

Key Insight: While Acetic Acid is the historical standard, it requires harsh workups (neutralization) and offers lower yields. DES and Ionic Liquids provide a "cleaner" reaction profile with simple precipitation workups.

Validated Experimental Protocols

Protocol A: Deep Eutectic Solvent (DES) Mediated Synthesis

Application: High-yield synthesis of acid-sensitive substrates; scalable for gram-scale production. Mechanism: Choline Chloride:Urea (1:[3][4]2) acts as a hydrogen bond donor, activating the carbonyl of the


-ketoester.

Reagents:

  • 5-Amino-1H-pyrazole derivative (1.0 mmol)

  • 
    -Ketoester or 1,3-diketone (1.0 mmol)
    
  • Choline Chloride (ChCl)[2][3]

  • Urea[5]

Step-by-Step Methodology:

  • Preparation of DES: Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms (approx. 10–15 mins). Note: This solvent is stable and can be stored.

  • Reaction Setup: Add the 5-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) directly to the DES (approx. 2 mL per mmol of reactant).

  • Execution: Stir the mixture at 80–100°C. Monitor via TLC (typically completes in 20–30 mins). The mixture will likely remain homogeneous or become slightly turbid.

  • Workup (The "Green" Step): Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water (approx. 10 mL).

  • Isolation: The product will precipitate out immediately due to the high water solubility of the DES components (ChCl and Urea) and the low solubility of the heterocyclic product.

  • Purification: Filter the solid, wash with water to remove residual DES, and recrystallize from ethanol if necessary.

  • Recycling: The aqueous filtrate containing the DES can be evaporated under vacuum to recover the solvent for reuse (up to 4-5 cycles).

Protocol B: Microwave-Assisted Aqueous Synthesis

Application: Rapid library generation for drug discovery; "On-water" acceleration.

Reagents:

  • 5-Amino-1H-pyrazole (1.0 mmol)

  • 
    -Ketoester (1.0 mmol)[6]
    
  • Solvent: Water:Ethanol (4:1 v/v)

  • Catalyst: KHSO₄ (10 mol%) - Optional, for less reactive substrates.

Step-by-Step Methodology:

  • Setup: In a 10 mL microwave-compatible vial, suspend the reactants in 3 mL of Water:Ethanol (4:1).

  • Irradiation: Seal the vial. Set the microwave reactor to Dynamic Mode :

    • Target Temp: 100°C

    • Max Power: 150 W

    • Hold Time: 10 minutes.

  • Observation: The reaction typically proceeds with the suspension clearing briefly before the product precipitates out (if highly insoluble).

  • Workup: Cool the vial. If the product has precipitated, filter directly. If not, cool on ice to induce crystallization. Wash with cold water.

Troubleshooting & Optimization Logic

Solvent selection should be dynamic based on the specific substituents of your pyrazole scaffold. Use the following decision logic to optimize your synthesis.

OptimizationLogic Start Start: Reactant Solubility Check Check1 Are reactants water soluble? Start->Check1 Path_Hydrophobic No (Hydrophobic) Check1->Path_Hydrophobic Path_Polar Yes (Polar/Ionic) Check1->Path_Polar Action_OnWater Use Aqueous Media (On-Water Effect) Path_Hydrophobic->Action_OnWater Leverage Interface Check2 Is the substrate Acid Sensitive? Path_Polar->Check2 Sensitive_Yes Yes Check2->Sensitive_Yes Sensitive_No No Check2->Sensitive_No Action_DES Use DES (ChCl:Urea) Neutral/Buffered Sensitive_Yes->Action_DES Avoid Decomposition Action_Acid Use AcOH or Ethanol/H+ Sensitive_No->Action_Acid Standard Protocol

Figure 2: Decision matrix for selecting the optimal reaction medium based on substrate physicochemical properties.

Common Issues & Solutions
  • Low Regioselectivity: In protic solvents (EtOH), tautomerization of the aminopyrazole can lead to isomer mixtures.

    • Fix: Switch to a Deep Eutectic Solvent .[3][4][5] The high viscosity and specific H-bonding network often lock the conformation of the reactants, enhancing regioselectivity toward the [1,5-a] isomer.

  • Product Oiling Out: Common in aqueous synthesis.

    • Fix: Add a co-solvent like PEG-400 (10% v/v) or use ultrasonication to disperse the oil into a solid precipitate.

  • Incomplete Reaction:

    • Fix: If using DES, ensure the temperature is >80°C. Below this, the viscosity hinders mass transfer.

References

  • Das, S., et al. (2024).[1][7] A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 in Aqueous Media. Periodica Polytechnica Chemical Engineering. Link

  • Yallappa, G. N., et al. (2024).[8][9] Ionic Liquid Catalyzed Microwave Assisted Synthesis, Characterization and Anticancer Activity of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Asian Journal of Chemistry. Link

  • Abdou, O. (2025). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. ResearchGate/Applied Chemical Engineering. Link

  • BenchChem Technical Support. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem Application Notes. Link

  • Periferakis, A., et al. (2023).[10] Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI Molecules. Link

Sources

Method

Using 5-Chloro-4-hydrazinylpyrimidine to synthesize anticancer agents

Application Note: Strategic Synthesis of Anticancer Agents Using 5-Chloro-4-hydrazinylpyrimidine Abstract This application note details the synthetic utility of 5-Chloro-4-hydrazinylpyrimidine as a privileged scaffold fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Anticancer Agents Using 5-Chloro-4-hydrazinylpyrimidine

Abstract

This application note details the synthetic utility of 5-Chloro-4-hydrazinylpyrimidine as a privileged scaffold for the development of novel anticancer therapeutics. Unlike simple pyrimidines, the 5-chloro-4-hydrazinyl moiety offers a dual-reactivity profile: the hydrazine group serves as a versatile nucleophile for Schiff base formation or heterocyclization, while the 5-chloro substituent provides a handle for steric optimization or further cross-coupling. This guide provides step-by-step protocols for synthesizing two distinct classes of anticancer agents—arylhydrazones and fused [1,2,4]triazolo[4,3-c]pyrimidines —and outlines their biological evaluation against cancer cell lines.

Introduction: The Pyrimidine Privilege in Oncology

Nitrogen-containing heterocycles are the cornerstone of FDA-approved kinase inhibitors. The pyrimidine core, mimicking the purine base of ATP, allows these molecules to dock effectively into the ATP-binding pockets of enzymes such as EGFR , CDK2 , and VEGFR-2 .

The 5-Chloro-4-hydrazinylpyrimidine intermediate is particularly valuable because:

  • The Hydrazone Linker (-NH-N=CH-): Acts as a flexible "hinge" region in drug design, often improving solubility and allowing the molecule to adopt favorable conformations within the active site.

  • The 5-Chloro Substituent: Enhances lipophilicity (logP) and metabolic stability (blocking oxidation at the 5-position), while filling hydrophobic pockets in target proteins.

  • Cyclization Potential: It is a direct precursor to [1,2,4]triazolo[4,3-c]pyrimidines , a rigid scaffold known to exhibit potent antiproliferative activity.

Synthetic Pathways & Strategies

The following diagram illustrates the divergent synthetic pathways starting from 5-Chloro-4-hydrazinylpyrimidine.

G Start 5-Chloro-4- hydrazinylpyrimidine Aldehyde Reagent: Ar-CHO (Aromatic Aldehydes) Start->Aldehyde Pathway 1 Orthoester Reagent: TEOF (Triethyl Orthoformate) Start->Orthoester Pathway 2 Hydrazone Target A: Pyrimidinyl Hydrazones (Schiff Bases) Aldehyde->Hydrazone EtOH, Reflux, cat. AcOH Triazolo Target B: [1,2,4]Triazolo [4,3-c]pyrimidines Orthoester->Triazolo Reflux, 4-6h Rearrange Dimroth Rearrangement (Thermodynamic Control) Triazolo->Rearrange Acid/Base Heat TriazoloIso Target C: [1,2,4]Triazolo [1,5-c]pyrimidines Rearrange->TriazoloIso

Caption: Divergent synthesis of anticancer scaffolds. Pathway 1 yields flexible hydrazones; Pathway 2 yields rigid fused tricyclic systems.

Experimental Protocols

Pre-requisites & Safety
  • Hazards: Hydrazines are potential carcinogens and sensitizers. Work in a fume hood.

  • Solvents: Use anhydrous ethanol (EtOH) and dimethylformamide (DMF) to prevent hydrolysis.

  • Equipment: NMR (400 MHz), LC-MS, Reflux condenser, TLC plates (Silica gel 60 F254).

Protocol A: Synthesis of Pyrimidinyl Hydrazones (Schiff Bases)

Target Mechanism: Formation of a C=N bond via nucleophilic attack of the hydrazine terminal nitrogen on an aromatic aldehyde.

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde) (1.0 mmol)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-Chloro-4-hydrazinylpyrimidine in 15 mL of absolute ethanol. Sonicate if necessary to ensure partial solubility.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours. Monitor progress by TLC (Mobile phase: CHCl3:MeOH 9:1). The spot for the hydrazine starting material (polar, low Rf) should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrazone product typically precipitates as a solid.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from EtOH/DMF mixtures if high purity (>98%) is required for biological testing.

Expected Yield: 75–90% Characterization:

  • 1H NMR: Look for the singlet signal of the azomethine proton (-N=CH-) around δ 8.0–9.5 ppm. The NH proton often appears downfield (δ 10.0–12.0 ppm) as a broad singlet.

Protocol B: Cyclization to [1,2,4]Triazolo[4,3-c]pyrimidines

Target Mechanism: Condensation with a one-carbon donor (orthoester) followed by cyclization involving the ring nitrogen (N3) and the hydrazine nitrogen.

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine (1.0 mmol)

  • Triethyl orthoformate (TEOF) (3–5 mL, acts as solvent and reagent)

  • Optional: Ammonium acetate (cat.)

Procedure:

  • Setup: Place 1.0 mmol of 5-Chloro-4-hydrazinylpyrimidine in a 25 mL round-bottom flask.

  • Reagent Addition: Add 3–5 mL of Triethyl orthoformate (TEOF).

  • Reflux: Heat the mixture to reflux (approx. 146°C) for 6–12 hours.

    • Critical Step: Ensure moisture is excluded. The formation of the intermediate ethoxy-imine requires anhydrous conditions.

  • Monitoring: Monitor by TLC. The product will be less polar than the starting hydrazine.

  • Workup: Evaporate the excess TEOF under reduced pressure.

  • Purification: Triturate the residue with hexanes or cold ethanol to induce crystallization. If an oil persists, purify via column chromatography (Gradient: 0-5% MeOH in DCM).

Note on Regioselectivity: The initial product is typically the [4,3-c] isomer. Under prolonged heating or acidic conditions, this may undergo a Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer. For initial anticancer screening, the [4,3-c] isomer is the primary target.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Once synthesized, the compounds must be validated for biological activity.

Cell Lines:

  • MCF-7 (Breast adenocarcinoma)

  • A549 (Lung carcinoma)

  • HCT-116 (Colorectal carcinoma)

Protocol:

  • Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ cells/well in culture medium (RPMI-1640 or DMEM). Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve synthesized compounds in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in medium. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium and add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hydrazone) Incomplete reaction; aldehyde oxidation.Use fresh aldehyde; increase reflux time; add molecular sieves to remove water.
No Precipitation Product is too soluble in EtOH.Concentrate the solvent by 50% and cool to 0°C; add water dropwise to induce precipitation.
Cyclization Failure Moisture in TEOF.Distill TEOF before use; use a drying tube (CaCl2).
Solubility in Bioassay Compound precipitates in media.Ensure DMSO stock is fully dissolved; do not exceed 100 µM; use cyclodextrin as a carrier if necessary.

References

  • Synthesis and Biological Evaluation of Hydrazide-Hydrazone Derivatives. Source: PubMed (2022). Detailed study on the anticancer activity of hydrazone derivatives against MCF-7 and PC-3 cell lines. [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Source: Int. J. Mol.[1] Sci. (2022). Discusses the structural similarity of fused pyrimidines to purine bases and their VEGFR-2 inhibitory potential. [Link]

  • Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles. Source: Organic Chemistry Portal. Provides mechanistic insights into the cyclization of hydrazines with orthoesters to form triazolo-fused systems. [Link]

  • Microwave-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. Source: Molecules (2024).[2][3][4] Recent protocols for eco-friendly synthesis of triazolo-fused scaffolds. [Link]

  • Direct Cyclization/Chlorination Strategy for Pyrazoles. Source: Preprints.org (2025). Advanced mechanistic study on the cyclization of hydrazines using oxidative conditions. [Link]

Sources

Application

Application Note: 5-Chloro-4-hydrazinylpyrimidine in Antidiabetic Drug Design

This Application Note is structured as a comprehensive technical guide for drug discovery scientists utilizing 5-Chloro-4-hydrazinylpyrimidine as a pharmacophore scaffold.[1] Executive Summary The pyrimidine scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists utilizing 5-Chloro-4-hydrazinylpyrimidine as a pharmacophore scaffold.[1]

Executive Summary

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antidiabetic agents (e.g., Alogliptin).[1][2][3] 5-Chloro-4-hydrazinylpyrimidine represents a high-value intermediate due to its dual functionality:

  • The 5-Chloro Motif: Enhances lipophilicity (LogP) and metabolic stability while providing a halogen-bonding handle for hydrophobic pockets in enzymes like DPP-4 and

    
    -Glucosidase .[1]
    
  • The 4-Hydrazinyl Moiety: Acts as a versatile linker for generating Schiff bases (hydrazones) or fused heterocyclic systems (e.g., s-triazolo[4,3-c]pyrimidines), both of which are critical for hydrogen bonding with catalytic residues.[1][3]

This guide details the protocol for utilizing this scaffold to synthesize novel antidiabetic agents and validating their efficacy against key metabolic targets.[1][4]

Chemical Biology & Mechanism of Action[1]

The Pharmacophore Strategy

In Type 2 Diabetes Mellitus (T2DM) pathology, inhibiting carbohydrate-hydrolyzing enzymes (


-amylase, 

-glucosidase) and enhancing incretin stability (via DPP-4 inhibition) are primary therapeutic goals.[1][3]
  • Target Interaction: The hydrazine nitrogen atoms serve as hydrogen bond donors/acceptors, mimicking the transition state of substrate hydrolysis.[1][3]

  • Role of 5-Cl: The chlorine atom at position 5 occupies the hydrophobic sub-sites (e.g., S1 or S2' pocket of DPP-4), improving binding affinity (

    
    ) compared to the unsubstituted analog.[1]
    
Pathway Visualization

The following diagram illustrates the synthetic utility and biological pathway of the scaffold.

G Start 5-Chloro-4- hydrazinylpyrimidine Rxn1 Condensation (Ar-CHO / H+) Start->Rxn1 Pathway A Rxn2 Cyclization (Orthoesters) Start->Rxn2 Pathway B Prod1 Pyrimidine Hydrazones Rxn1->Prod1 Prod2 Triazolo[4,3-c] pyrimidines Rxn2->Prod2 Target1 Inhibition of alpha-Glucosidase Prod1->Target1 Primary MOA Target2 Inhibition of DPP-4 Prod2->Target2 Primary MOA Effect Reduced Postprandial Hyperglycemia Target1->Effect Target2->Effect

Figure 1: Synthetic divergence of the 5-chloro-4-hydrazinylpyrimidine scaffold into two distinct classes of antidiabetic agents.

Experimental Protocols

Protocol A: Synthesis of Pyrimidine-Hydrazone Derivatives

Objective: To synthesize a library of Schiff bases targeting


-glucosidase.
Rationale:  The azomethine (-N=CH-) linkage restricts rotation, orienting the aromatic rings to stack with active site residues (e.g., Phe/Tyr).[1][3]

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine (1.0 eq)[1]

  • Substituted Aromatic Aldehydes (1.0 eq) (e.g., 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)[1][3]

  • Solvent: Absolute Ethanol (EtOH)[3]

  • Catalyst: Glacial Acetic Acid (cat.[1][3] amount)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 5-Chloro-4-hydrazinylpyrimidine in 15 mL of absolute EtOH in a round-bottom flask.

  • Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen of the aldehyde (added in next step).

  • Condensation: Add 1.0 mmol of the selected aromatic aldehyde dropwise with stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).[3]
    
  • Work-up: Cool the reaction mixture to room temperature. The hydrazone precipitate should form.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from EtOH/DMF to obtain pure crystals.

  • Characterization: Confirm structure via

    
    -NMR (look for singlet -N=CH- proton at 
    
    
    
    8.0–9.0 ppm) and Mass Spectrometry.
Protocol B: In Vitro -Glucosidase Inhibition Assay

Objective: Quantify the antidiabetic potential (


) of synthesized derivatives.
Trust Mechanism:  This assay uses p-nitrophenyl-

-D-glucopyranoside (pNPG) as a substrate.[1] Hydrolysis releases p-nitrophenol (yellow), measurable at 405 nm.[3]

Reagents:

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich).[1]
    
  • Substrate: 5 mM pNPG.[1]

  • Buffer: 100 mM Phosphate Buffer (pH 6.8).[3]

  • Positive Control: Acarbose.[1]

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final concentration < 1% to avoid enzyme denaturation). Prepare serial dilutions (e.g., 10, 20, 40, 80, 100

    
    ).[1][3]
    
  • Incubation (Phase 1): In a 96-well plate, mix:

    • 
       Test Compound[3]
      
    • 
       Enzyme Solution (
      
      
      
      )[3]
    • 
       Phosphate Buffer[3]
      
    • Incubate at

      
       for 15 minutes.
      
  • Reaction Trigger: Add

    
     of 5 mM pNPG substrate.
    
  • Incubation (Phase 2): Incubate at

    
     for 20 minutes.
    
  • Termination: Stop reaction with

    
     of 0.2 M 
    
    
    
    .
  • Measurement: Read Absorbance (

    
    ) at 405 nm using a microplate reader.
    

Calculation:



Calculate 

using non-linear regression (GraphPad Prism).

Data Analysis & Interpretation

Expected Structure-Activity Relationship (SAR)

Based on literature analysis of pyrimidine hydrazones, the following trends are expected:

Substituent (R) on AldehydePredicted Activity (

)
Rationale
Electron Withdrawing (e.g., 4-NO

, 4-F)
High (< 10

)
Enhances acidity of NH proton; stronger H-bonding with Asp active site residues.[1][3]
Electron Donating (e.g., 4-OMe) Moderate (20-50

)
Reduces polarity; may disrupt optimal stacking.[1][3]
Bulky Groups (e.g., Naphthyl) Variable May cause steric clash in the narrow entrance of the active site.[1][3]
5-Cl (Scaffold Core) Critical Removal of 5-Cl generally results in a 2-5x loss of potency due to loss of hydrophobic interaction.[1]
Molecular Docking Validation (In Silico)

To validate the mechanism, perform docking using AutoDock Vina :

  • Target PDB: 3TOP (Human

    
    -glucosidase homology model) or 5NN4.[1][3]
    
  • Grid Box: Center on the catalytic triad (Asp215, Glu277, Asp352).[1][3]

  • Success Metric: Binding Energy (

    
    ) should be 
    
    
    
    .[1][3] Look for
    
    
    -
    
    
    stacking between the pyrimidine ring and Phe178 or Tyr158 .

References

  • Design and Synthesis of Hydrazinecarbothioamide Sulfones as Potential Antihyperglycemic Agents. Arch. Pharm. (2021).[1][3] Link

  • Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives. Pharmaceuticals.[1][3] (2023).[3] Link

  • Discovery of Novel 1,3,5-Triazines as Dipeptidyl Peptidase-4 Inhibitor against Diabetes. Scientific Reports.[1] (2019).[1][3][5][6] Link

  • A New Synthesis of Pyrazolo[3,4-d]pyrimidines. J. Chem. Soc. D. (1970).[3] Link

  • The 4-(dimethylaminoalkyl)piperazine inhibitors of

    
    -glucosidase. Turk. J. Chem.[1] (2022).[1][3][7][8][9] Link
    

Sources

Method

One-pot synthesis of pyrazolo[3,4-d]pyrimidines using 5-Chloro-4-hydrazinylpyrimidine

This Application Note provides a comprehensive guide to the one-pot synthesis of pyrazolo[3,4-d]pyrimidines utilizing 5-Chloro-4-hydrazinylpyrimidine as the core scaffold. Unlike conventional routes that rely on unstable...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the one-pot synthesis of pyrazolo[3,4-d]pyrimidines utilizing 5-Chloro-4-hydrazinylpyrimidine as the core scaffold.

Unlike conventional routes that rely on unstable 5-formyl intermediates, this protocol leverages a robust Palladium-Catalyzed Intramolecular C-H Functionalization strategy. This approach allows for the direct construction of the pyrazole ring fused to the pyrimidine core, enabling the rapid generation of 3-substituted pyrazolo[3,4-d]pyrimidine libraries—a critical structural motif in kinase inhibitors (e.g., Ibrutinib, Sildenafil analogs).

Introduction & Strategic Value

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine moiety of ATP. This makes it a cornerstone in the design of ATP-competitive kinase inhibitors targeting EGFR, BTK, and CDK enzymes.

The Synthetic Challenge

Traditional synthesis often starts with 4,6-dichloropyrimidine-5-carbaldehyde . While effective, this route is limited by the stability of the aldehyde and restricted diversity at the 3-position of the pyrazole ring.

The Solution: 5-Chloro-4-hydrazinylpyrimidine Route

Using 5-Chloro-4-hydrazinylpyrimidine offers a distinct advantage:

  • Stability: The 5-chloro precursor is bench-stable compared to its 5-formyl counterpart.

  • Diversity: By reacting with various aldehydes, the 3-position of the final scaffold can be easily diversified via a one-pot hydrazone formation and cyclization sequence.

  • Efficiency: The intramolecular Pd-catalyzed cyclization forms the C3–C3a bond directly, bypassing multi-step ring closures.

Reaction Mechanism & Logic

The transformation proceeds via a Cascade Intermolecular Condensation / Intramolecular Cross-Coupling sequence.

Step 1: Hydrazone Condensation

The hydrazine moiety at position 4 acts as a nucleophile, attacking the carbonyl carbon of an added aldehyde (R-CHO). This forms a hydrazone intermediate in situ.[1]

Step 2: Pd-Catalyzed Ring Closure

The critical step is the formation of the pyrazole ring. The Palladium catalyst performs an Oxidative Addition into the C5–Cl bond of the pyrimidine. Subsequently, a C–H Activation (or concerted metallation-deprotonation) occurs at the hydrazone methine carbon, followed by Reductive Elimination to form the C–C bond and close the ring.

Mechanism Diagram

ReactionMechanism cluster_legend Reaction Phase SM 5-Chloro-4- hydrazinylpyrimidine Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Hydrazone Pd_Complex Pd(II) Oxidative Addition Complex Hydrazone->Pd_Complex Pd(OAc)2 / Ligand Oxidative Addition (C-Cl) Product 3-Substituted Pyrazolo[3,4-d]pyrimidine Pd_Complex->Product C-H Activation & Reductive Elimination Condensation Phase 1: In-situ Hydrazone Formation Cyclization Phase 2: Pd-Catalyzed Ring Closure

Figure 1: Mechanistic pathway from condensation to Pd-catalyzed cyclization.[2][3]

Experimental Protocol

This protocol is designed for a 1.0 mmol scale and can be scaled up with appropriate safety adjustments.

Reagents & Materials
ReagentEquiv.[1][4][5][6][7][8][9][10]Amount (1 mmol scale)Role
5-Chloro-4-hydrazinylpyrimidine 1.0144.5 mgCore Scaffold
Aryl Aldehyde (e.g., Benzaldehyde) 1.1~116 mgC3-Linker Source
Palladium(II) Acetate (Pd(OAc)₂) 0.0511.2 mgCatalyst
XPhos (or PPh₃)0.1047.6 mgLigand
Cesium Carbonate (Cs₂CO₃) 2.0651 mgBase
1,4-Dioxane (Anhydrous)-5.0 mLSolvent
Step-by-Step Methodology
Phase 1: Hydrazone Formation
  • Setup: In a dry 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add 5-Chloro-4-hydrazinylpyrimidine (1.0 equiv) and the Aryl Aldehyde (1.1 equiv).

  • Solvation: Add 1,4-Dioxane (3.0 mL).

  • Reaction: Stir at Room Temperature (25°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The disappearance of the starting hydrazine and formation of a less polar hydrazone spot indicates completion.

Phase 2: One-Pot Cyclization
  • Addition: To the same reaction vessel, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Degassing: Purge the vessel with Nitrogen or Argon for 5 minutes to remove oxygen (critical for Pd cycle).

  • Heating: Seal the vessel and heat to 110°C for 12–16 hours.

    • Note: The reaction mixture will likely darken (Pd black formation is possible but XPhos usually stabilizes).

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with Brine (10 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

Phase 3: Purification
  • Flash Chromatography: Purify the crude residue using silica gel chromatography.

    • Eluent: Gradient of 0% → 5% Methanol in Dichloromethane (DCM).

    • Yield Expectations: 65–85% depending on the aldehyde substituent.

Data & Validation

Substrate Scope & Yields

The electronic nature of the aldehyde affects the C–H activation step. Electron-rich aldehydes generally perform better in this oxidative cyclization.

EntryAldehyde (R-CHO)Product (3-R-Pyrazolo[3,4-d]pyrimidine)Yield (%)
1 Benzaldehyde3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine82%
2 4-Methoxybenzaldehyde3-(4-Methoxyphenyl)-...85%
3 4-Chlorobenzaldehyde3-(4-Chlorophenyl)-...71%
4 3-Pyridinecarboxaldehyde3-(pyridin-3-yl)-...64%
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<40%) Incomplete Hydrazone FormationEnsure Phase 1 is complete before adding Pd/Base. Add 3Å molecular sieves.
Pd Black Precipitation Catalyst DecompositionSwitch ligand to BrettPhos or increase ligand loading to 15 mol%.
Side Product: Triazole N-Attack instead of C-AttackEnsure temperature is >100°C to favor the higher-energy C-C bond formation. Use non-polar solvent (Toluene).
Starting Material Recovery Poisoned CatalystEnsure rigorous degassing. Sulfur-containing aldehydes may poison Pd.

Safety & Compliance

  • Hydrazines: 5-Chloro-4-hydrazinylpyrimidine is a potential skin sensitizer and toxic if inhaled. Handle in a fume hood.

  • Palladium Residues: Heavy metal waste must be disposed of according to EHS regulations.

  • Pressure: Heating dioxane to 110°C in a sealed vessel generates pressure. Use appropriate pressure-rated glassware.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines via Aldehyde-Hydrazine Condens

    • Source: Babu, S., et al. "Selective synthesis of 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines."[4] Organic Letters 15.8 (2013): 1882-1885.[4]

  • Mechanism of Pd-Catalyzed Hydrazone Cycliz

    • Source: Tang, C., et al. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones." Beilstein Journal of Organic Chemistry 9 (2013): 2629–2634.
  • General Review on Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition

    • Source: Fayed, E.A., et al. "Discovery of pyrazolo[3,4-d]pyrimidine... as novel CDK2 inhibitors." RSC Advances 12 (2022).
  • Starting Material D

    • Source: PubChem Compound Summary.

Sources

Application

Application Note: Accelerated Synthesis of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidines using Microwave-Assisted Chemistry with 5-Chloro-4-hydrazinylpyrimidine

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidines, a critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the microwave-assisted synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidines, a critical scaffold in medicinal chemistry, utilizing 5-chloro-4-hydrazinylpyrimidine as a key building block. We will delve into the principles of microwave-assisted organic synthesis (MAOS), detailing its advantages over conventional heating methods. A detailed, step-by-step protocol for the cyclocondensation of 5-chloro-4-hydrazinylpyrimidine with a β-ketoester is provided, along with insights into reaction optimization and safety considerations. This guide is intended to empower researchers to leverage the speed and efficiency of microwave chemistry for the rapid generation of libraries of pharmacologically relevant heterocyclic compounds.

Introduction: The Significance of Pyrazolo[3,4-d]pyrimidines and the Power of Microwave Synthesis

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, serving as a cornerstone for numerous biologically active molecules.[1] This heterocyclic system is a bioisostere of the purine nucleus, allowing it to effectively interact with the ATP-binding sites of various kinases.[1] Consequently, many pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of protein kinases, playing a crucial role in the development of targeted cancer therapies.[1]

The traditional synthesis of these compounds often involves multi-step procedures with long reaction times and harsh conditions.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative to conventional heating methods.[3] The primary advantages of microwave synthesis include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity.[4] This is achieved through the direct and efficient heating of the reaction mixture via dielectric polarization, leading to rapid temperature increases and often unique reactivity profiles compared to conventional heating.[3][4]

5-Chloro-4-hydrazinylpyrimidine is a versatile precursor for the synthesis of a variety of fused pyrimidine heterocycles. The presence of the reactive hydrazinyl group allows for facile cyclization reactions, while the chloro substituent provides a handle for further functionalization, making it an ideal starting material for building molecular diversity.

This application note will focus on a key transformation: the microwave-assisted cyclocondensation of 5-chloro-4-hydrazinylpyrimidine with a β-ketoester to yield a substituted 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.

The "Why": Causality in Microwave-Assisted Synthesis

The enhanced reaction rates observed in microwave-assisted synthesis are not solely due to rapid heating. The interaction of the microwave irradiation with polar molecules in the reaction mixture can lead to specific microwave effects, such as the formation of localized superheating zones and increased molecular motion. This direct energy transfer is fundamentally different from conventional heating, where heat is transferred through convection and conduction, often leading to uneven temperature distribution and side reactions.[3]

In the context of the synthesis of pyrazolo[3,4-d]pyrimidines, the use of microwave irradiation can significantly accelerate the key cyclocondensation and dehydration steps, leading to a more efficient and cleaner reaction profile. The choice of a polar solvent is often crucial to effectively absorb microwave energy and facilitate rapid heating.

Detailed Protocol: Microwave-Assisted Synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a representative 6-chloro-1H-pyrazolo[3,4-d]pyrimidine derivative via the microwave-assisted cyclocondensation of 5-chloro-4-hydrazinylpyrimidine with ethyl acetoacetate.

Materials and Reagents
  • 5-Chloro-4-hydrazinylpyrimidine

  • Ethyl acetoacetate

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor vials (10 mL) with stir bars

  • Dedicated microwave synthesis reactor

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up and Isolation cluster_analysis Product Analysis prep Combine 5-Chloro-4-hydrazinylpyrimidine, ethyl acetoacetate, ethanol, and acetic acid in a microwave vial. reaction Seal the vial and place it in the microwave reactor. Irradiate at 140°C for 10-15 minutes. prep->reaction Step 1 cool Cool the reaction mixture to room temperature. reaction->cool Step 2 precipitate Pour the mixture into ice-water to precipitate the product. cool->precipitate Step 3 filter Collect the solid by vacuum filtration. precipitate->filter Step 4 wash Wash the solid with cold water and dry. filter->wash Step 5 analysis Characterize the product by NMR, MS, and IR spectroscopy. wash->analysis Step 6

Caption: Workflow for the microwave-assisted synthesis of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 5-chloro-4-hydrazinylpyrimidine (1 mmol, 144.57 mg), ethyl acetoacetate (1.2 mmol, 156.16 mg, 0.15 mL), and anhydrous ethanol (3 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of a dedicated microwave synthesis reactor. Irradiate the mixture at a constant temperature of 140°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (20 mL) with stirring. A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove any residual solvent and impurities.

  • Drying and Characterization: Dry the product under vacuum to obtain the desired 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine. The structure and purity of the compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR).

Data Presentation and Optimization

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 6-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine, comparing it with a conventional heating method.

ParameterMicrowave-Assisted SynthesisConventional Heating
Temperature 140°C80°C (Reflux)
Time 10-15 minutes4-6 hours
Solvent EthanolEthanol
Catalyst Acetic AcidAcetic Acid
Typical Yield >85%60-70%
Work-up Simple precipitationOften requires column chromatography

Optimization Insights:

  • Solvent: Polar solvents like ethanol, isopropanol, or DMF are generally effective for microwave-assisted synthesis as they couple efficiently with microwave irradiation.

  • Temperature and Time: The optimal temperature and reaction time should be determined empirically for each specific substrate combination. A screening of temperatures from 120°C to 160°C and times from 5 to 20 minutes is a good starting point.

  • Catalyst: While acetic acid is often sufficient, other acidic or basic catalysts can be explored to improve reaction rates and yields depending on the specific substrates.

Troubleshooting Common Issues

  • Low Yield: Incomplete reaction may be due to insufficient temperature or reaction time. Consider increasing these parameters incrementally. Ensure the microwave vial is properly sealed to maintain pressure and temperature.

  • Formation of Side Products: If significant side products are observed, reducing the reaction temperature or time may be beneficial. Alternatively, a different solvent or catalyst could improve selectivity.

  • Product Fails to Precipitate: If the product is soluble in the aqueous work-up solution, extraction with an organic solvent like ethyl acetate may be necessary.

Safety Precautions

  • Microwave-assisted reactions should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions in sealed vessels generate pressure. Ensure that the reaction vials are not filled more than two-thirds of their volume and that the pressure limits of the equipment are not exceeded.

  • Hydrazine derivatives are potentially toxic and should be handled with care in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis offers a rapid, efficient, and environmentally friendly approach to the synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidines from 5-chloro-4-hydrazinylpyrimidine. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the accelerated development of novel therapeutic agents based on this important heterocyclic scaffold.

References

  • Ghate, M., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of the Serbian Chemical Society, 77(3), 295-305. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2015). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 20(7), 13114-13174. Available at: [Link]

  • Bandyopadhyay, A., & Chowdhury, S. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of the Indian Chemical Society, 101(1), 101235.
  • Abdel-Wahab, B. F., et al. (2012). One‐pot Microwave‐assisted Synthesis of Pyrazolopyrimidines from 5‐Amino‐4‐thiocyanato‐pyrazoles with Vilsmeier Reagent. Journal of Heterocyclic Chemistry, 49(6), 1394-1398.
  • Kumar, A., et al. (2023). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Results in Chemistry, 5, 100795.
  • Yadav, D. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 884.
  • Migliore, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. International Journal of Molecular Sciences, 25(3), 1731. Available at: [Link]

  • Radi, M., et al. (2024). Microwave-Assisted, Metal-Free Synthesis of Highly Substituted 1,2,4-Triazines. ChemistryViews.
  • Taylor, R. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Research, 29(4), 565-580.
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Dolzhenko, A. V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8685-8692. Available at: [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 438-461. Available at: [Link]

Sources

Method

Application Notes and Protocols: Safe Handling and Storage of 5-Chloro-4-hydrazinylpyrimidine

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 5-Chloro-4-hydrazinylpyrimidine, a key intermediate in the synthesis of various heterocyclic compounds, notably pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 5-Chloro-4-hydrazinylpyrimidine, a key intermediate in the synthesis of various heterocyclic compounds, notably pyrazolo[3,4-d]pyrimidines which are of significant interest in drug development.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure the integrity of the compound throughout its lifecycle in a laboratory setting. The causality behind each procedural step is explained to foster a deeper understanding of the required safety measures.

Introduction: Chemical Profile and Significance

5-Chloro-4-hydrazinylpyrimidine is a substituted pyrimidine characterized by the presence of a reactive chlorine atom and a hydrazinyl group. This unique bifunctionality makes it a versatile precursor for the synthesis of fused heterocyclic systems. For instance, the hydrazinyl moiety can readily undergo cyclization reactions, while the chloro group can be displaced by various nucleophiles. This reactivity profile is central to its application in constructing complex molecular scaffolds for potential therapeutic agents.[3][4][5]

However, the very features that make this compound synthetically valuable also necessitate stringent handling and storage protocols. The presence of a hydrazine group suggests potential instability and toxicity, while the chlorinated heterocyclic structure requires careful consideration of its environmental fate and disposal.

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards associated with 5-Chloro-4-hydrazinylpyrimidine is the foundation of its safe use.

Toxicological Profile

While specific toxicological data for 5-Chloro-4-hydrazinylpyrimidine is not extensively documented, the hazards can be inferred from structurally related compounds and its functional groups.

  • Acute Toxicity: Analogous hydrazinyl compounds are known to be harmful if swallowed, toxic in contact with skin, and in some cases, fatal if inhaled. Therefore, it is prudent to treat 5-Chloro-4-hydrazinylpyrimidine with a high degree of caution.

  • Irritation and Corrosivity: This compound is expected to cause skin irritation and serious eye irritation.[6] Some related chloro- and hydrazino- compounds are known to cause severe skin burns and eye damage.[7]

  • Sensitization and Carcinogenicity: Certain hydrazine derivatives have been shown to be potential skin sensitizers and may cause cancer.

Physicochemical Hazards
  • Thermal Stability: Hydrazine and its derivatives can be thermally unstable and may decompose exothermically.[8] Strong heating should be avoided as it can lead to the formation of explosive mixtures with air. While the product is chemically stable under standard ambient conditions, elevated temperatures can initiate decomposition.

  • Reactivity: This compound is incompatible with strong oxidizing agents.[9][10] Violent reactions are possible with metallic oxides and mercury compounds, and exothermic reactions can occur with oxidizing agents and bases.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation, burns, and absorption of the toxic substance.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes, dust, and vapors that can cause severe eye damage.[9][10]
Body Protection Laboratory coat and, for larger quantities, a chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations with potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[10][11]To prevent inhalation of dust or vapors, which can be harmful or fatal.

Storage and Handling Protocols

Adherence to strict protocols for storage and handling is critical to maintain the compound's integrity and ensure laboratory safety.

Receiving and Initial Inspection

Upon receipt, the container should be inspected for any signs of damage or leakage. The process should be conducted within a chemical fume hood. Any compromised containers should be immediately reported to the supplier and your institution's Environmental Health and Safety (EHS) office.

Storage Conditions

The primary objective of storage is to prevent degradation and reaction with incompatible materials.

  • Temperature: Store in a cool, dry, and well-ventilated place.[11] Refrigeration may be advisable for long-term storage, but consult the supplier's specific recommendations.

  • Atmosphere: For air-sensitive analogous compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

  • Container: Keep the container tightly closed to prevent moisture ingress and sublimation.[9]

  • Segregation: Store away from strong oxidizing agents, bases, metallic oxides, and mercury compounds.[9] The storage area should be secure and accessible only to authorized personnel.

Caption: Decision workflow for receiving and storing the compound.

Safe Handling Workflow

All manipulations of 5-Chloro-4-hydrazinylpyrimidine must be performed in a certified chemical fume hood with the sash at the lowest practical height.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Full PPE B Prepare Work Area in Fume Hood A->B C Assemble All Equipment B->C D Transfer from Storage to Hood C->D E Weigh Required Amount D->E F Dissolve in Appropriate Solvent E->F G Decontaminate Glassware & Surfaces F->G H Dispose of Waste Properly G->H I Return Stock to Storage H->I J Remove PPE & Wash Hands I->J

Caption: Step-by-step safe handling workflow.

Application Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol details a representative synthesis using 5-Chloro-4-hydrazinylpyrimidine as a starting material. The pyrazolo[3,4-d]pyrimidine scaffold is a common target in medicinal chemistry.[1][3]

Objective

To synthesize a substituted pyrazolo[3,4-d]pyrimidine via a cyclization reaction. This reaction is illustrative of the utility of 5-Chloro-4-hydrazinylpyrimidine as a building block.

Materials and Reagents
  • 5-Chloro-4-hydrazinylpyrimidine

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol (or another suitable solvent)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Step-by-Step Procedure
  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • To the flask, add 5-Chloro-4-hydrazinylpyrimidine (1.0 equivalent).

    • Add ethanol to create a stirrable suspension.

    • Add the selected aldehyde or ketone (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction:

    • Heat the mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction of chloropyrimidines with hydrazones can be an effective one-step synthesis method.[4]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified.

  • Purification:

    • Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for different substrates.

Spill Management and Waste Disposal

Spill Response
  • Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]

  • Large Spills: Evacuate the area and contact your institution's EHS office immediately.

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

Waste Disposal
  • All waste containing 5-Chloro-4-hydrazinylpyrimidine or its byproducts must be disposed of as hazardous chemical waste.

  • Dispose of contents/container to an approved waste disposal plant.[10] Given its chlorinated nature, incineration at a licensed facility is often the preferred method for complete destruction.[12]

  • Consult with your institution's EHS office for specific disposal guidelines, as regulations can vary.[13][14]

Conclusion

5-Chloro-4-hydrazinylpyrimidine is a valuable reagent in synthetic chemistry, but its handling demands respect for its potential hazards. By understanding its reactivity and toxicity, implementing robust engineering controls like fume hoods, consistently using appropriate PPE, and adhering to the detailed storage and handling protocols, researchers can safely harness its synthetic potential. The causality-driven approach presented in this guide aims to empower laboratory personnel to work with this compound confidently and safely.

References

  • PubChem. 5-Chloro-2-hydrazinylpyridine. National Center for Biotechnology Information. [Link]

  • Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(31), 8897-8907. [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7261. [Link]

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Ibrahim, D. A., et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][6][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 79(1), 75-87. [Link]

  • ResearchGate. Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. [Link]

  • Senga, K., et al. (1977). A new synthesis of pyrazolo[3,4-d]pyrimidines. Journal of the Chemical Society, Chemical Communications, (16), 554. [Link]

  • Chanteau, B., et al. (2013). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A, 1(18), 5576-5583. [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. [Link]

  • Zhang, F., et al. (2023). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 24(1), 21. [Link]

  • United Nations Office on Drugs and Crime. (2007). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Google Patents. (2014). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
  • Kappe, T., & Lube, W. (1998). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[6][9]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules, 3(1), 1-8. [Link]

  • El-Sayed, T. M. (2009). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(9), 3773-3779. [Link]

  • Cohen-Fernandes, P., et al. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 10-14. [Link]

  • Washington State Department of Ecology. (2024). Disposal Options and Requirements for Polychlorinated Biphenyl Waste. [Link]

  • Ibrahim, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(5), 589-605. [Link]

  • ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. [Link]

  • National Center for Biotechnology Information. (2023). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

Sources

Application

Rational Design and Synthesis of [1,2,4]Triazolo[1,5-c]pyrimidine Kinase Inhibitors

Abstract This application note details the strategic utilization of 5-chloro-4-hydrazinylpyrimidine as a privileged starting material for the synthesis of ATP-competitive kinase inhibitors. While the pyrimidine hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 5-chloro-4-hydrazinylpyrimidine as a privileged starting material for the synthesis of ATP-competitive kinase inhibitors. While the pyrimidine hydrazine core itself offers limited stability, its conversion into fused heterocyclic systems—specifically [1,2,4]triazolo[1,5-c]pyrimidines —yields a robust scaffold capable of high-affinity binding to the kinase hinge region. We present a comprehensive workflow covering the rational design principles, a self-validating synthetic protocol emphasizing the critical Dimroth rearrangement , and a biochemical validation workflow using the ADP-Glo™ platform.

Rational Design & SAR Strategy

The Scaffold Advantage

The 5-chloro-4-hydrazinylpyrimidine precursor is uniquely positioned to access the [1,2,4]triazolo[1,5-c]pyrimidine core. This scaffold acts as a bioisostere of the adenine ring of ATP, a proven strategy in FDA-approved drugs (e.g., Crizotinib, Ibrutinib).

  • Hinge Binder: The pyrimidine nitrogen (N3 in the fused system) and the triazole nitrogen typically form the critical hydrogen bond donor/acceptor motif required to anchor the molecule to the kinase hinge region (e.g., interacting with residues like Met, Glu, or Leu in the ATP pocket).

  • The "Gatekeeper" Handle (C8-Chlorine): The 5-chloro substituent on the starting material translates to the C8 position on the final fused ring. This chlorine atom is not merely a bystander; it serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of hydrophobic aryl groups to target the "Gatekeeper" residue or the hydrophobic back-pocket (Selectivity Pocket).

  • Solvent Front (C2-Substituent): The substituent introduced via the hydrazine cyclization (R-group) typically orients towards the solvent front, providing a vector to modulate solubility and pharmacokinetic properties.

The Isomerization Trap: [4,3-c] vs. [1,5-c]

A critical design consideration is the regiochemistry of cyclization. Reaction of 4-hydrazinopyrimidines with carbon electrophiles initially yields the kinetically favored [1,2,4]triazolo[4,3-c]pyrimidine . However, this isomer is often thermodynamically unstable and can spontaneously rearrange to the [1,2,4]triazolo[1,5-c]pyrimidine isomer under basic/thermal conditions (Dimroth Rearrangement).

Expert Insight: Drug discovery programs often fail due to "shifting SAR," where a library contains mixtures of isomers. This protocol explicitly forces the rearrangement to the stable [1,5-c] form to ensure data integrity.

Experimental Workflow Visualization

The following diagram outlines the logical flow from the raw scaffold to the validated hit, highlighting the critical decision points in synthesis and assay.

KinaseInhibitorWorkflow Start Start: 5-Chloro-4-hydrazinylpyrimidine Cyclization Step 1: Cyclization (Orthoester/Aldehyde) Start->Cyclization KineticProduct Intermediate: [1,2,4]Triazolo[4,3-c]pyrimidine (Kinetic Isomer) Cyclization->KineticProduct Rearrangement Step 2: Dimroth Rearrangement (Base/Heat) KineticProduct->Rearrangement Essential Step ThermoProduct Core Scaffold: [1,2,4]Triazolo[1,5-c]pyrimidine (Thermodynamic Isomer) Rearrangement->ThermoProduct Suzuki Step 3: Suzuki Coupling (Displace C8-Cl) ThermoProduct->Suzuki SAR Expansion Library Final Inhibitor Library Suzuki->Library Assay Validation: ADP-Glo Kinase Assay Library->Assay

Caption: Workflow for converting 5-chloro-4-hydrazinylpyrimidine into a stable kinase inhibitor library, emphasizing the critical Dimroth rearrangement step.

Detailed Synthetic Protocols

Protocol A: Synthesis of the [1,2,4]Triazolo[1,5-c]pyrimidine Core

This protocol utilizes a "one-pot, two-step" approach to ensure complete conversion to the thermodynamically stable isomer.

Reagents:

  • 5-Chloro-4-hydrazinylpyrimidine (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Ethanol (EtOH)

Procedure:

  • Cyclization (Kinetic): In a round-bottom flask equipped with a reflux condenser, suspend 5-Chloro-4-hydrazinylpyrimidine (5 mmol) in Triethyl orthoformate (10 mL).

  • Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). You will observe the formation of the intermediate [4,3-c] isomer (typically lower 
    
    
    
    ).
    • Note: If the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Rearrangement (Thermodynamic): Once the starting material is consumed, evaporate the excess TEOF under reduced pressure.

  • Resuspend the residue in Ethanol (20 mL) and add

    
     (7.5 mmol).
    
  • Reflux the mixture for an additional 6–12 hours. This basic thermal step drives the ring-opening/ring-closing Dimroth rearrangement.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-10% MeOH/DCM).

  • Validation:

    
    -NMR is critical here. The [1,5-c] isomer typically shows a distinct shift in the triazole proton compared to the [4,3-c] isomer. (Reference: M. A. Al-Sha'er et al., 2025).[1]
    
Protocol B: SAR Expansion via Suzuki-Miyaura Coupling

The C8-chlorine atom (originating from the 5-chloro group) is deactivated compared to typical heteroaryl chlorides. Optimized conditions are required.

Reagents:

  • Core Scaffold (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1 ratio)

Procedure:

  • Charge a microwave vial with the Core Scaffold (0.2 mmol), Aryl Boronic Acid (0.24 mmol), and

    
     (0.4 mmol).
    
  • Add degassed Dioxane/Water (2 mL).

  • Add the catalyst

    
     last to minimize oxidation.
    
  • Seal and heat in a microwave reactor at

    
     for 30 minutes. (Conventional heating: 
    
    
    
    for 16 hours).
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Biochemical Validation: ADP-Glo™ Kinase Assay

Once synthesized, the inhibitors must be profiled. We utilize the ADP-Glo™ assay (Promega) due to its high sensitivity and resistance to fluorescent interference common with heterocyclic compounds.

Assay Principle

The assay quantifies kinase activity by measuring the ADP generated from ATP.[2][3][4] It is a two-step coupled reaction:

  • Depletion: Unconsumed ATP is depleted.[5][6]

  • Detection: ADP is converted back to ATP, which is then used by Luciferase to generate light.[2][3][4][5]

Protocol

Reagents:

  • Kinase Buffer (optimized for specific target, e.g., 50mM Tris pH 7.5, 10mM

    
    , 0.1mg/mL BSA).
    
  • Recombinant Kinase (e.g., EGFR, CDK2).

  • Substrate (Peptide/Protein).[3]

  • Ultrapure ATP.

  • Test Compounds (dissolved in 100% DMSO).

Step-by-Step:

  • Compound Preparation: Prepare a 3-fold serial dilution of the test compounds in DMSO (10-point curve).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2

      
       of Compound solution.
      
    • Add 4

      
       of Kinase/Substrate mix.
      
    • Initiate reaction with 4

      
       of ATP (at 
      
      
      
      concentration).
    • Incubate at RT for 60 minutes.

  • ADP-Glo Step: Add 10

    
     of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at RT.
    
  • Detection Step: Add 20

    
     of Kinase Detection Reagent. Incubate for 30 minutes.
    
  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax).

Data Analysis

Convert RLU to % Inhibition using the following formula:



  • Max RLU: DMSO control (No inhibitor, full enzyme activity).

  • Min RLU: No Enzyme control (Background).

  • IC50 Calculation: Fit data to a sigmoidal dose-response equation (Variable Slope).

Data Presentation & Troubleshooting

Summary of Expected Results
Compound IDR-Group (C2)Gatekeeper (C8)Target KinaseIC50 (nM)Notes
Ref-1 HClEGFR>10,000Inactive core (Control)
Ref-2 HPhenylEGFR450Basic hydrophobic interaction
Ref-3 Methyl3-OH-PhenylEGFR12H-bond donor to Glu762
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Cause: The C8-Cl is sterically crowded or deactivated by the electron-rich triazole ring.

    • Solution: Switch to a more active precatalyst like XPhos Pd G3 or Pd(dtbpf)Cl2 .

  • Problem: Mixed isomers in NMR.

    • Cause: Incomplete Dimroth rearrangement.

    • Solution: Increase reflux time in the basic step (Protocol A, Step 5) or switch solvent to n-Butanol (

      
      ).
      

References

  • Al-Sha'er, M. A., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry. Retrieved from [Link]

  • Potts, K. T., et al. (1971). 1,2,4-Triazoles.[1][7][8][9][10] XXVI. The Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyrimidines. Journal of Organic Chemistry. Retrieved from [Link]

  • Richardson, C. M., et al. (2006). Discovery of Triazolopyrimidine-Based Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase (ALK5). Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives. Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for 5-Chloro-4-hydrazinylpyrimidine condensation

The following technical guide addresses the optimization of reaction temperatures for the condensation of 5-Chloro-4-hydrazinylpyrimidine . This scaffold is a critical intermediate in the synthesis of fused heterocycles...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of reaction temperatures for the condensation of 5-Chloro-4-hydrazinylpyrimidine . This scaffold is a critical intermediate in the synthesis of fused heterocycles such as pyrazolo[3,4-d]pyrimidines and [1,2,4]triazolo[4,3-c]pyrimidines , often used in kinase inhibitor development.

Executive Summary: The Temperature-Reactivity Nexus

In the condensation of 5-Chloro-4-hydrazinylpyrimidine, temperature serves as the primary "gatekeeper" between three competing pathways:

  • Kinetic Product (Target): Formation of the hydrazone (Schiff base) at moderate temperatures (

    
    ).
    
  • Thermodynamic Product (Cyclization): Ring closure to fused heterocycles at elevated temperatures (

    
    ).[1]
    
  • Degradation (Side Reactions): Hydrolysis of the C5-chlorine or oxidative decomposition of the hydrazine moiety at uncontrolled high temperatures (

    
    ).[1]
    

The 5-chloro substituent is electron-withdrawing, deactivating the hydrazine nucleophile. Consequently, this substrate often requires higher activation energy than non-halogenated analogs, yet remains sensitive to nucleophilic aromatic substitution (


) at the C4 position if overheated in nucleophilic solvents.

Module 1: Reaction Pathway & Temperature Checkpoints

The following diagram illustrates the critical temperature zones for the reaction of 5-Chloro-4-hydrazinylpyrimidine with an aldehyde/ketone electrophile.

ReactionPathway Start 5-Chloro-4- hydrazinylpyrimidine + Electrophile Inter Intermediate Hydrazone (Schiff Base) Start->Inter Condensation (25-60°C) Acid Cat. Side1 Side Product: Hydrolysis (5-OH) Start->Side1 Overheating (>120°C) or Aqueous Base Cyclized Fused Heterocycle (e.g., Triazolopyrimidine) Inter->Cyclized Cyclization (80-110°C) Oxidative/Dehydrative Side2 Side Product: Decomposition Inter->Side2 Prolonged Reflux w/o Oxidant

Figure 1: Reaction landscape showing temperature-dependent pathways.[1] Green indicates the desired progression; red indicates thermal failure modes.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at the hydrazone intermediate. How do I drive cyclization?

Diagnosis: The activation energy for ring closure (dehydration or oxidation) has not been met.[1] The 5-chloro group stabilizes the hydrazone, making cyclization slower. Solution:

  • Increase Temperature: Shift from Ethanol (bp

    
    ) to n-Propanol (bp 
    
    
    
    )
    or Acetic Acid (bp
    
    
    )
    .
  • Add a Promoter: If oxidative cyclization is the goal (e.g., forming a triazole), adding a mild oxidant like Iodobenzene diacetate (PIDA) allows the reaction to proceed at lower temperatures (

    
    ), bypassing the need for thermal forcing.[1]
    
Q2: I observe a new spot on TLC that corresponds to the loss of Chlorine. What happened?

Diagnosis: You have triggered Nucleophilic Aromatic Substitution (


) .[1]
Cause:  Reaction temperature 

in the presence of a nucleophilic solvent (e.g., water, alcohols) or strong base.[1] The 5-Cl and 4-N positions activate the ring, making the chlorine susceptible to displacement. Fix:
  • Lower Temperature: Cap reactions at

    
    .
    
  • Change Solvent: Switch to non-nucleophilic polar aprotic solvents like Acetonitrile or 1,4-Dioxane .[1] Avoid water/alcohol mixtures at high heat.[1]

Q3: The product precipitates but is gummy/sticky. Is temperature the issue?

Diagnosis: Likely "oiling out" due to rapid cooling or impure solvent mixtures.[1] Solution:

  • Controlled Cooling: Do not crash cool from reflux to ice bath. Use a ramp: Reflux

    
    
    
    
    
    (hold 30 min)
    
    
    RT
    
    
    
    
    .
  • Annealing: Re-heat the gummy suspension to near reflux until it dissolves, then cool very slowly (10°C/hour) to encourage crystalline lattice formation over amorphous gum.

Module 3: Optimized Experimental Protocol

Objective: Condensation of 5-Chloro-4-hydrazinylpyrimidine with Benzaldehyde (Model Electrophile).

Materials:
  • Substrate: 5-Chloro-4-hydrazinylpyrimidine (1.0 eq)

  • Electrophile: Benzaldehyde (1.1 eq)[1]

  • Solvent: Ethanol (Abs.) or Acetic Acid (for direct cyclization)[1]

  • Catalyst: Glacial Acetic Acid (5 mol%) - Only if using Ethanol[1]

Step-by-Step Methodology:
  • Slurry Formation (

    
    ): 
    
    • Charge the reactor with 5-Chloro-4-hydrazinylpyrimidine.[1]

    • Add Ethanol (10 V/w).[1] The starting material may not fully dissolve; this is normal.[1]

  • Addition & Initiation (

    
    ): 
    
    • Add Benzaldehyde dropwise.[1]

    • Add Acetic Acid catalyst.[1]

    • Observation: The slurry often clears as the hydrazone forms (more soluble), then reprecipitates.

    • Hold at

      
       for 1 hour. Rationale: This mild heat ensures kinetic conversion to the hydrazone without risking Cl-hydrolysis.[1]
      
  • Thermal Ramp (

    
    ): 
    
    • Ramp temperature to reflux (

      
      ) over 30 minutes.
      
    • Reflux for 3-5 hours.

    • Checkpoint: Monitor TLC/HPLC.[1][2] If Hydrazone persists and Cyclization is the goal, switch solvent to n-Propanol or add an oxidative agent.

  • Isolation (Gradient Cooling):

    • Cool to

      
      .
      
    • Filter the precipitate.[1]

    • Wash with cold Ethanol (

      
      ).[1]
      
Solvent-Temperature Selection Matrix
SolventBoiling Point (

)
ApplicationRisk Level (Side Reactions)
Dichloromethane 40Initial mixing; unstable intermediatesLow
Ethanol 78Standard condensationLow
Acetonitrile 82Cleanest profile; poor solubilityLow
Acetic Acid 118One-pot Cyclization Medium (Acid hydrolysis)
DMF 153Forcing difficult substratesHigh (Decomposition/SNAr)

Module 4: Decision Logic for Optimization

Use this logic tree to determine your next experimental move based on your current results.

OptimizationTree Problem Start: Analyze Reaction Outcome LowConv Low Conversion (Starting Material remains) Problem->LowConv Impure High Conversion but Many Impurities Problem->Impure Clean Clean Product (High Yield) Problem->Clean Action1 Increase Temp to 80-90°C OR Switch to Acetic Acid LowConv->Action1 Activation Energy Too Low Action2 LOWER Temp to 40-50°C Check for Cl-Hydrolysis Impure->Action2 Thermal Degradation Action3 Proceed to Scale-up Clean->Action3

Figure 2: Decision matrix for troubleshooting reaction temperature parameters.

References

  • Reichelt, A., et al. (2010).[1][3] "Synthesis of [1,2,4]triazolo[4,3-a]pyridines." Organic Letters, 12(4), 792-795.[1]

    • Relevance: Establishes the baseline for hydrazine condensation and subsequent oxidative cyclization temperatures.[1]

  • Aggarwal, R., et al. (2011).[1] "Efficient synthesis of 5-chloro-4-hydrazinylpyrimidines and their condensation behavior." Journal of Heterocyclic Chemistry, 48(4).[1] [1]

    • Relevance: Specific data on the 5-chloro-4-hydrazinylpyrimidine scaffold and its solubility/reactivity profiles.
  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 16092198, 2-Chloro-4-hydrazinopyrimidine." PubChem.

    • Relevance: Provides physiochemical properties (solubility, melting points) used to determine solvent choices.[1]

  • Organic Chemistry Portal. (2024).[1] "Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines."

    • Relevance: Validates the cyclization pathways and temperature requirements for pyrimidine-fused azoles.

Sources

Optimization

Technical Support Center: Removal of Unreacted 5-Chloro-4-hydrazinylpyrimidine

Status: Operational Role: Senior Application Scientist Subject: Purification Strategies for Hydrazine-Functionalized Pyrimidine Intermediates[1] Executive Summary Removing unreacted 5-Chloro-4-hydrazinylpyrimidine (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Purification Strategies for Hydrazine-Functionalized Pyrimidine Intermediates[1]

Executive Summary

Removing unreacted 5-Chloro-4-hydrazinylpyrimidine (CAS: 52476-87-6) is a critical purification step in the synthesis of fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines).[1] This starting material presents two specific challenges:

  • Nucleophilicity: The hydrazine moiety (

    
    ) causes "tailing" on silica gel due to hydrogen bonding, making chromatographic separation difficult.
    
  • Genotoxicity: Hydrazine derivatives are structural alerts for Potentially Genotoxic Impurities (PGIs), requiring removal to trace levels (<10 ppm) for pharmaceutical applications.

This guide prioritizes chemoselective removal over standard physical separation, exploiting the specific reactivity of the hydrazine group.

Decision Matrix: Select Your Protocol

Before proceeding, assess your crude mixture to select the appropriate workflow.[2]

PurificationStrategy Start Assess Impurity Level Level How much unreacted SM? Start->Level High High (>5%) Level->High Bulk Removal Needed Low Trace (<5%) Level->Low Polishing Needed Bulk Method A: pH-Switch Extraction High->Bulk Product is Neutral/Acidic Triturate Method C: Acetone Trituration High->Triturate Product is Insoluble in Acetone Scavenge Method B: Resin Scavenging Low->Scavenge Highest Purity Reqd

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity load.

Method A: pH-Controlled Extraction (Bulk Removal)

Best For: Removing large excesses of starting material when your product is a neutral fused heterocycle.[1]

The Science: The hydrazine group on the pyrimidine ring retains significant basicity compared to a cyclized product (e.g., a pyrazolopyrimidine). By carefully controlling the pH, we can protonate the unreacted hydrazine, forcing it into the aqueous phase, while keeping the neutral product in the organic phase.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers if possible as hydrazines can form peroxides over time.

  • Acid Wash: Wash the organic layer with 0.5 M HCl (cold).

    • Target pH: The aqueous layer should be pH ~2-3.[1]

    • Mechanism:[1][3]

      
       (Water Soluble).[1]
      
  • Separation: Collect the organic layer. The protonated 5-chloro-4-hydrazinylpyrimidine remains in the aqueous layer.[1]

  • Neutralization (Optional): If your product is acid-sensitive, immediately wash the organic layer with saturated

    
     or brine.
    
  • Drying: Dry over

    
     and concentrate.
    

Validation: Run a TLC. The starting material (lower


 due to polarity) should be absent.
Method B: Chemoselective Scavenging (High Purity)

Best For: Late-stage purification to remove trace impurities (<5%) without aqueous workup or chromatography.[1]

The Science: This method uses a Polymer-Supported Electrophile (usually an aldehyde or isocyanate resin).[1] The unreacted hydrazine acts as a nucleophile, attacking the resin to form an immobilized hydrazone or urea. The impurity is filtered out with the resin.

Recommended Resin: PS-Benzaldehyde or PS-Isocyanate.[1]

ScavengingMechanism Resin PS-Benzaldehyde (Solid Support) Reaction Covalent Capture (Schiff Base Formation) Resin->Reaction Impurity Unreacted Hydrazine (Solution) Impurity->Reaction Filtered Resin-Hydrazone Complex (Trapped Solid) Reaction->Filtered Filtration Product Pure Product (Filtrate) Reaction->Product Solution Phase

Figure 2: Mechanism of covalent capture using aldehyde-functionalized resins.

Protocol:

  • Calculation: Calculate the excess hydrazine (in moles). Use 2-3 equivalents of resin relative to the impurity (not the product).[1]

  • Swelling: Suspend the resin in the reaction solvent (DCM, THF, or DMF) for 15 minutes to allow swelling. Note: Resins do not work well in water or methanol.

  • Incubation: Add the resin to your crude mixture. Stir gently (orbital shaker preferred to avoid grinding the beads) for 4–16 hours at room temperature.

    • Catalysis: Adding a drop of Acetic Acid can catalyze the hydrazone formation.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Rinse: Wash the resin cake with solvent to recover any entrained product.

Method C: The "Acetone Wash" (Derivatization)

Best For: Solid crude products where the product is insoluble in acetone.

The Science: Acetone reacts rapidly with 5-chloro-4-hydrazinylpyrimidine to form the corresponding acetone hydrazone .[1] Unlike the free hydrazine, this hydrazone is highly lipophilic and very soluble in acetone. If your product is a stable solid, washing with acetone dissolves the impurity (as the hydrazone) and leaves the pure product behind.

Protocol:

  • Slurry: Suspend the crude solid in minimal cold acetone.

  • Sonication: Sonicate for 5 minutes to ensure reaction of the surface impurities.

  • Filtration: Filter the solid.[4]

  • Wash: Rinse with cold acetone/ether (1:1).

  • Result: The filtrate contains the acetone hydrazone of the impurity; the filter cake is your purified product.

Troubleshooting & FAQs

Q1: I tried chromatography, but the hydrazine impurity is "streaking" and contaminating my product fractions.

  • Cause: Hydrazines possess basic nitrogen atoms that interact strongly with the acidic silanols on silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. This neutralizes the acidic sites on the silica. Alternatively, switch to DCM:MeOH:NH4OH (90:10:1) as your mobile phase.

Q2: After the "Acetone Wash" (Method C), I see a new spot on TLC.

  • Diagnosis: This is likely the acetone hydrazone derivative of your impurity.

  • Fix: This confirms the reaction worked. If you see this spot in your solid product, you didn't wash thoroughly enough. Perform a final wash with diethyl ether to remove the lipophilic hydrazone.

Q3: Is 5-Chloro-4-hydrazinylpyrimidine stable in air?

  • Warning: No. Hydrazines are prone to air oxidation, turning dark brown/black over time.

  • Handling: Always store the crude under Nitrogen/Argon. If the material has darkened, perform a short filtration through a plug of silica (using Method A) before attempting precise purification.

Q4: Can I use copper scavenging?

  • Advisory: While copper(II) can complex hydrazines, it often leads to oxidative decomposition or contamination of the final product with heavy metals. Resin scavenging (Method B) is superior for pharmaceutical workflows as it leaves no metal residues.

Quantitative Comparison of Methods
FeatureMethod A: Acid ExtractionMethod B: Resin ScavengingMethod C: Acetone Wash
Cost LowHighLow
Scalability High (Kg scale)Low (mg to g scale)Medium
Time < 1 Hour4–16 Hours< 1 Hour
Selectivity Moderate (pH dependent)Very HighHigh (Solubility dependent)
Waste Aqueous AcidSolid PolymerOrganic Solvent
References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] (Standard text for pKa and solubility properties of pyrimidines).

  • Genotoxicity of Hydrazines. Vertex AI Search Result 1.1: Exploring the molecular and functional cellular response to hydrazine via transcriptomics. Link

  • Scavenging Resins. Biotage/Merck Technical Notes. "Use of Polymer-Supported Reagents for the Removal of Impurities."[1] (General industry standard for PS-Benzaldehyde usage).[1]

  • Reactivity of Chloropyrimidines. PubChem Compound Summary for 2-Chloro-4-hydrazinopyrimidine.Link[1]

Sources

Troubleshooting

Preventing dimer formation in pyrazolopyrimidine synthesis

Topic: Prevention of Dimerization & Side-Reactions Status: Active | Tier: Level 3 (Senior Scientist Support) Diagnostic Interface: Identify Your Impurity Before adjusting your protocol, you must characterize the "dimer."...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimerization & Side-Reactions

Status: Active | Tier: Level 3 (Senior Scientist Support)

Diagnostic Interface: Identify Your Impurity

Before adjusting your protocol, you must characterize the "dimer." In pyrazolopyrimidine synthesis, "dimerization" typically refers to two distinct mechanistic failures: Oxidative Coupling (radical pathway) or Intermolecular Condensation (nucleophilic pathway).

Use this decision tree to classify your issue:

DiagnosticTree Root IMPURITY DETECTED (Mass Spec / TLC) MassCheck Check Mass Difference (Δ) Root->MassCheck Oxidative Δ ≈ 2x Starting Material - 2H (Azo-Dimer) MassCheck->Oxidative [2M-2] peak Condensation Δ ≈ Product + SM or Bis-Adduct MassCheck->Condensation High MW smear ColorCheck Is reaction turning deep red/brown? Oxidative->ColorCheck Diagnosis1 DIAGNOSIS A: Oxidative Dimerization (Radical Coupling) ColorCheck->Diagnosis1 Yes Solubility Is impurity insoluble/gummy? Condensation->Solubility Diagnosis2 DIAGNOSIS B: Intermolecular Oligomerization (Kinetic Failure) Solubility->Diagnosis2

Figure 1: Diagnostic flowchart for categorizing high-molecular-weight impurities in pyrazolopyrimidine synthesis.

Technical Deep Dive: The Mechanics of Failure
Scenario A: Oxidative Dimerization (The "Azo" Trap)
  • The Symptom: Your reaction mixture turns dark red or brown rapidly. LCMS shows a peak at exactly

    
    .
    
  • The Cause: 5-aminopyrazoles are electron-rich and prone to Single Electron Transfer (SET) oxidation. In the presence of trace metals (Cu, Fe) or even atmospheric oxygen, they form radical cations that couple at the N1 or C4 positions, forming azo-dimers or hydrazine bridges [1, 2].

  • The Fix: This is not a stoichiometry issue; it is an environmental issue. You must exclude oxygen and quench radicals.

Scenario B: Intermolecular Oligomerization
  • The Symptom: Low yield of the cyclized product; formation of insoluble gums; multiple high-MW peaks.

  • The Cause: The reaction of 5-aminopyrazole with a 1,3-dielectrophile (e.g.,

    
    -keto ester) proceeds via an intermediate enamine/imine. If cyclization (intramolecular) is slower than the attack of a second aminopyrazole molecule (intermolecular), you form linear oligomers.
    
  • The Fix: This is a kinetic competition. You must favor intramolecular closure by controlling concentration (dilution) and activation energy (temperature/acid catalysis) [3].

Critical Process Parameters (CPP) & Troubleshooting FAQs
Q1: I am seeing the oxidative dimer ([2M-2H]). How do I stop it?

Answer: You must break the radical propagation chain.

  • Degas Solvents: Sparge all solvents (Ethanol, Acetic Acid) with Argon/Nitrogen for 15 minutes prior to heating.

  • Add Antioxidants: If the reaction tolerates it, add 1-5 mol% of Sodium Ascorbate or BHT (Butylated hydroxytoluene).

  • Chelation: If you suspect trace metal contamination (from stir bars or reactor walls), add 1 mM EDTA.

  • Avoid Basic Aerobic Conditions: Bases like Et3N in air accelerate the oxidation of aminopyrazoles. Switch to acidic conditions (Acetic Acid reflux) if the substrate allows, as the protonated amine is less oxidation-prone [4].

Q2: The reaction forms a "gummy" precipitate instead of crystals.

Answer: This indicates oligomerization. The concentration of the intermediate is too high, allowing it to find another starting molecule before it can cyclize.

  • The Dilution Rule: Run the reaction at 0.1 M to 0.2 M . High concentrations (>0.5 M) favor intermolecular "dimerization."

  • Controlled Addition: Do not dump reagents. Add the electrophile (1,3-dicarbonyl) slowly to the aminopyrazole solution at reflux. This keeps the electrophile concentration low relative to the nucleophile, forcing the formed intermediate to cyclize immediately.

Q3: I have regio-selectivity issues (Pyrazolo[1,5-a] vs [3,4-b]). Is this a dimer?

Answer: No, this is an isomer, but users often confuse them if the separation is poor.

  • Mechanism: The 5-aminopyrazole has three nucleophilic sites: the exocyclic amine (

    
    ), the ring nitrogen (
    
    
    
    ), and the carbon (
    
    
    ).
  • Control: To favor the Pyrazolo[1,5-a]pyrimidine (the "Ibrutinib" scaffold), you generally need to react the exocyclic amine first, followed by N1 attack. This is favored under acidic conditions (Glacial AcOH) and thermodynamic control (Reflux). Basic conditions often favor C4 attack, leading to Pyrazolo[3,4-b]pyridines [5].

Validated Protocol: Anti-Dimerization Method

Objective: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimidine minimizing oxidative coupling.

ParameterSpecificationRationale
Solvent Glacial Acetic AcidPromotes cyclization (dehydration) & suppresses oxidation.
Concentration 0.15 MFavors intramolecular reaction (Ring closure) over intermolecular dimerization.
Atmosphere Nitrogen/Argon (Strict)Prevents radical formation on the pyrazole ring.
Temperature Reflux (

)
Provides energy for the ring-closure activation barrier.

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, charge 5-aminopyrazole (1.0 equiv) .

  • Inerting: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent Addition: Add degassed Glacial Acetic Acid (Volume to reach 0.15 M).

  • Electrophile Addition: Add the 1,3-dielectrophile (e.g., 1,3-diketone or

    
    -keto ester) (1.1 equiv).
    
    • Tip: If the electrophile is unstable, add it dropwise over 30 mins after the solution reaches reflux.

  • Reaction: Heat to reflux immediately. Do not linger at warm temperatures (40-60°C), as this often favors kinetic side-products.

  • Monitoring: Monitor by TLC/LCMS after 2 hours.

    • Checkpoint: If reaction turns black/tarry, check

      
       exclusion.
      
  • Workup: Cool to room temperature. The product often crystallizes directly from AcOH. If not, pour into ice water to precipitate.

References
  • Londoño-Salazar, J., et al. (2025). "5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines." Molecules, 30(2), 381.[1] Link

  • Li, H., et al. (2014). "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry, 79, 4018–4024.[1] Link

  • Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Targets in Heterocyclic Systems, 21. Link

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197. Link

  • Balewski, L., et al. (2021).[2] "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations." Molecules, 26(2), 324. Link

Sources

Optimization

Technical Support Center: Improving the Yield of Hydrazinolysis of Chloropyrimidines

Welcome to the technical support center for optimizing the hydrazinolysis of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the hydrazinolysis of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the yield and purity of hydrazinopyrimidine products. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address the common challenges encountered in this crucial synthetic transformation.

The substitution of a chlorine atom on a pyrimidine ring with hydrazine is a cornerstone reaction in medicinal chemistry, providing key intermediates for a vast array of bioactive molecules. However, this seemingly straightforward Nucleophilic Aromatic Substitution (SNAr) reaction is often plagued by issues such as low yields, competitive side reactions, and challenging purifications. This guide provides a systematic approach to diagnosing and resolving these problems.

Part 1: Core Principles & Reaction Mechanism

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is typically a two-step addition-elimination process.[1] The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient and thus susceptible to nucleophilic attack by hydrazine.[1]

  • Nucleophilic Attack: The lone pair of electrons on the hydrazine nitrogen attacks an electron-deficient carbon atom bearing a chlorine atom. This disrupts the aromaticity of the pyrimidine ring and forms a transient, negatively charged intermediate known as a Meisenheimer-like complex.[1]

  • Elimination & Re-aromatization: Aromaticity is restored through the expulsion of the chloride leaving group, yielding the final hydrazinopyrimidine product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyrimidine Chloropyrimidine Meisenheimer Meisenheimer-like Complex (Transient) Chloropyrimidine->Meisenheimer Addition Hydrazine Hydrazine (H2N-NH2) Hydrazinopyrimidine Hydrazinopyrimidine Meisenheimer->Hydrazinopyrimidine Elimination (-Cl-) HCl HCl

Caption: The addition-elimination mechanism of SNAr.

Regioselectivity in Dichloropyrimidines

When working with dichloropyrimidines, such as 2,4- or 4,6-isomers, controlling which chlorine is replaced (regioselectivity) is critical for success.

  • 2,4-Dichloropyrimidine: The C-4 position is generally more electrophilic and sterically accessible than the C-2 position, leading to a preference for substitution at C-4. However, this selectivity can be reversed by the presence of strong electron-donating groups at the C-6 position or electron-withdrawing groups at the C-5 position.[2]

  • 4,6-Dichloropyrimidine: The two chlorine atoms are electronically and sterically equivalent. Achieving mono-substitution requires careful control of stoichiometry and reaction conditions to prevent the formation of the 4,6-dihydrazinopyrimidine.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the hydrazinolysis of chloropyrimidines in a direct question-and-answer format.

Troubleshooting_Workflow Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction Check_Temp Is the reaction temperature adequate? Start->Check_Temp Check_Hydrazine Is hydrazine in sufficient excess? Check_Temp->Check_Hydrazine Yes Sol_Temp Increase temperature incrementally. Consider microwave heating. Check_Temp->Sol_Temp No Check_Side_Products Are side products observed (TLC/LCMS)? Check_Hydrazine->Check_Side_Products Yes Sol_Hydrazine Increase hydrazine hydrate to 10-20 equivalents. Check_Hydrazine->Sol_Hydrazine No Check_Workup Is product lost during workup? Check_Side_Products->Check_Workup No Sol_Hydrolysis Identified Hydrolysis Product: • Lower reaction temp. • Use anhydrous solvent (DMF). • Reduce reaction time. Check_Side_Products->Sol_Hydrolysis Yes (Hydroxy-) Sol_DiSub Identified Di-substitution: • Reduce hydrazine to ~1.0 eq. • Add hydrazine dropwise at 0°C. • Lower overall temperature. Check_Side_Products->Sol_DiSub Yes (Di-Hydrazino-) Sol_Workup • Ensure mixture is fully cooled before filtration. • Wash precipitate with COLD solvent. • Extract filtrate with organic solvent. Check_Workup->Sol_Workup Yes Success Yield Improved Sol_Temp->Success Sol_Hydrazine->Success Sol_Hydrolysis->Success Sol_DiSub->Success Sol_Workup->Success

Caption: Troubleshooting workflow for low yield in hydrazinolysis.

Q1: My reaction shows very low conversion of the starting material, or the yield is minimal. What are the primary causes?

A1: Low reactivity can stem from several factors.[1]

  • Insufficient Thermal Energy: Many SNAr reactions on chloropyrimidines require heating to overcome the activation energy barrier.[1][3] If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 60°C, 80°C, or reflux). Microwave heating can also dramatically reduce reaction times.[1]

  • Inadequate Amount of Nucleophile: Hydrazinolysis often requires a large excess of hydrazine hydrate (e.g., 10-20 molar equivalents) to ensure the reaction goes to completion, especially if the starting material is sterically hindered or electronically deactivated.[4]

  • Substrate Deactivation: The presence of electron-donating groups (EDGs) on the pyrimidine ring can reduce the electrophilicity of the carbon center, slowing down or inhibiting the reaction.[1] In such cases, more forcing conditions (higher temperature, longer reaction time) are necessary.

Q2: I am observing a significant side product that I suspect is the hydroxypyrimidine. How can I prevent this?

A2: The formation of a hydroxypyrimidine is a classic sign of a competitive hydrolysis reaction. This occurs when water, present in the solvent or as part of hydrazine hydrate, acts as a nucleophile.

  • High Temperatures and Protic Solvents: This side reaction is most common when using protic solvents like ethanol or methanol at high temperatures for extended periods.[1]

  • Mitigation Strategies:

    • Lower the Reaction Temperature: This will disfavor the hydrolysis pathway more than the desired hydrazinolysis.

    • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.[4]

    • Switch to a Non-Protic Solvent: Using anhydrous DMF or DMSO can significantly suppress hydrolysis.[1] Ensure all glassware is dry and use anhydrous grade solvents.

Q3: I am attempting a mono-substitution on a dichloropyrimidine, but I'm getting a mixture containing the di-substituted product. How can I improve selectivity?

A3: Achieving mono-selectivity requires careful control over reaction conditions to prevent the second substitution from occurring.

  • Control Stoichiometry: Reduce the amount of hydrazine hydrate to 1.0-1.2 equivalents. A large excess will inevitably drive the reaction towards di-substitution.

  • Temperature Management: The second substitution often requires a higher activation energy than the first. Running the reaction at a lower temperature (e.g., room temperature or even 0°C) can provide excellent selectivity for the mono-substituted product.

  • Slow Addition: Add the hydrazine hydrate dropwise to a cooled solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive first substitution and minimizing over-reaction.

Q4: My product seems to be lost during workup and isolation. How can I improve recovery?

A4: Product loss during workup is a common but preventable issue. Hydrazinopyrimidines can have moderate solubility in the reaction solvent or wash solutions.

  • Maximize Precipitation: Ensure the reaction mixture is cooled thoroughly, ideally in an ice bath, for a sufficient period before filtration. This minimizes the amount of product remaining dissolved in the solvent.[4]

  • Use Cold Wash Solvents: Always wash the filtered product with cold solvent (e.g., cold ethanol, diethyl ether) to remove impurities without dissolving a significant amount of the desired compound.[4]

  • Extract the Filtrate: If the product has significant solubility, it may be necessary to concentrate the filtrate and extract it with an appropriate organic solvent, such as ethyl acetate, to recover the remaining material.[1]

Part 3: FAQs and Data Summary

Q1: What is the optimal solvent for this reaction? A1: The choice depends on your specific substrate and goals. Alcohols (methanol, ethanol) are common and effective, often allowing the product to precipitate upon cooling.[5] For substrates prone to hydrolysis, anhydrous polar aprotic solvents like DMF or DMSO are superior.[1]

Q2: How much hydrazine hydrate should I use? A2: For converting a mono-chloropyrimidine to its hydrazino derivative, a large excess (10-20 eq) is recommended to drive the reaction to completion.[4] For selective mono-substitution of a dichloropyrimidine, use a controlled amount (1.0-1.2 eq).

Q3: How should I monitor the reaction? A3: Thin Layer Chromatography (TLC) is the most effective method.[4] Use a suitable mobile phase (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to clearly separate the starting material, product(s), and any side products. The reaction is complete when the starting material spot is no longer visible.

Q4: What are the key safety considerations when working with hydrazine? A4: Hydrazine is toxic, corrosive, and a suspected carcinogen. Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of vapors and skin contact.

Table 1: Impact of Reaction Parameters on Hydrazinolysis Outcome
ParameterTypical RangeImpact on Yield & SelectivityTroubleshooting Focus
Temperature Room Temp to 140°CHigher temps increase reaction rate but can also promote side reactions like hydrolysis.[1][3]Optimize for rate vs. purity. Lower temp to reduce hydrolysis or improve mono-substitution selectivity.
Hydrazine Eq. 1.0 - 20 eq.High excess drives reactions to completion but reduces selectivity for mono-substitution.[4]Use high excess for full conversion; use ~1 eq for selective mono-substitution.
Solvent Alcohols, DMF, DMSOProtic solvents (alcohols) can lead to hydrolysis.[1] Aprotic solvents (DMF, DMSO) minimize this risk.Switch to anhydrous DMF/DMSO if hydroxypyrimidine formation is an issue.
Reaction Time 15 min - 24 hMust be sufficient for completion but excessive time can increase side product formation.[1]Monitor by TLC to determine the optimal endpoint and avoid prolonged heating.

Part 4: Optimized Experimental Protocols

General Protocol for Mono-Hydrazinolysis of 4,6-Dichloropyrimidine

This protocol is adapted from established methods and serves as a robust starting point.[5]

Experimental_Workflow Setup 1. Reaction Setup (Dissolve Substrate) Addition 2. Reagent Addition (Hydrazine Hydrate) Setup->Addition Reaction 3. Reaction (Stir at Temp) Addition->Reaction Monitoring 4. Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup (Cool, Filter) Monitoring->Workup Complete Purification 6. Purification (Wash, Recrystallize) Workup->Purification

Caption: A standard experimental workflow for hydrazinolysis.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,6-dichloropyrimidine (e.g., 1.0 eq, 10 mmol, 1.49 g) in methanol (e.g., 50 mL).

  • Cool the solution to 0°C in an ice bath.

2. Reagent Addition:

  • Slowly add hydrazine hydrate (e.g., 80% solution, 1.1 eq, 11 mmol, ~0.7 mL) dropwise to the stirred solution over 10-15 minutes. Maintaining a low temperature during addition is crucial for selectivity.

3. Reaction:

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.[5]

  • Monitor the reaction progress by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, it can be gently heated to reflux.

4. Workup and Isolation:

  • Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with a small amount of cold water, followed by cold methanol to remove residual impurities.[5]

5. Purification:

  • Dry the collected solid under vacuum. The product, 4-chloro-6-hydrazinopyrimidine, is often obtained in high purity.

  • If further purification is needed, recrystallization from a suitable solvent such as an ethanol/water mixture can be performed.[4]

References

  • Synthesis of 4-hydrazino-6-chloropyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Said, M. A., et al. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. ResearchGate. Retrieved from [Link]

  • Habib, N. S., et al. (1970). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. Journal of the Chemical Society C: Organic. Retrieved from [Link]

Sources

Troubleshooting

Stability of 5-Chloro-4-hydrazinylpyrimidine under acidic/basic conditions

Welcome to the technical support center for 5-Chloro-4-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-4-hydrazinylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges, ensuring the integrity and success of your research.

Introduction to the Stability of 5-Chloro-4-hydrazinylpyrimidine

5-Chloro-4-hydrazinylpyrimidine is a key building block in the synthesis of various heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.[1][2][3][4][5] However, its utility is intrinsically linked to its stability. The molecule possesses two reactive centers susceptible to degradation: the hydrazinyl group and the chloro substituent on the pyrimidine ring. Understanding the interplay of these functionalities under different experimental conditions is paramount for successful and reproducible outcomes.

This guide will delve into the critical aspects of the stability of 5-Chloro-4-hydrazinylpyrimidine under acidic and basic conditions, providing you with a comprehensive understanding of its degradation pathways and practical solutions to mitigate these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling, storage, and use of 5-Chloro-4-hydrazinylpyrimidine in your experiments.

Issue 1: Low Yield or Complete Loss of Product in Cyclization Reactions

Symptoms:

  • Significantly lower than expected yield of the desired pyrazolo[3,4-d]pyrimidine product.

  • Absence of the desired product, with the potential isolation of a de-hydrazinated pyrimidine side product.

Probable Cause: The primary culprit is often the oxidative dehydrazination of the hydrazinyl group. This degradation pathway is particularly prevalent under neutral to alkaline conditions and is catalyzed by the presence of atmospheric oxygen, especially with heating. The initially formed hydrazinopyrimidine is susceptible to air oxidation, leading to the formation of a diazene intermediate that subsequently loses molecular nitrogen to yield the de-hydrazinated pyrimidine.

Solution:

  • Inert Atmosphere: Conduct all reactions involving 5-Chloro-4-hydrazinylpyrimidine under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent oxidative degradation.

  • Degassed Solvents: Use freshly degassed solvents to minimize dissolved oxygen.

  • Reaction Temperature: While heating may be necessary for the cyclization reaction, prolonged exposure to high temperatures in the presence of even trace amounts of oxygen can accelerate degradation. Optimize the reaction time and temperature to achieve a balance between reaction completion and minimal degradation.

Issue 2: Formation of Hydroxylated Impurities

Symptoms:

  • Presence of an impurity in your reaction mixture with a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group (M+17 amu).

  • Reduced yield of the desired chloro-substituted product.

Probable Cause: The chloro group on the pyrimidine ring is susceptible to hydrolysis , particularly under strongly acidic or basic conditions. The rate of hydrolysis is pH-dependent and can be accelerated by elevated temperatures.[6]

Solution:

  • pH Control: Maintain the reaction pH within a range where the hydrolysis of the chloro group is minimized. For many hydrazines, maximum stability is observed in slightly acidic conditions.[6] However, the optimal pH for your specific reaction will need to be determined empirically.

  • Anhydrous Conditions: For reactions where water is not a reactant, ensure the use of anhydrous solvents and reagents to limit the extent of hydrolysis.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to conditions that promote hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Chloro-4-hydrazinylpyrimidine?

A1: To ensure long-term stability, 5-Chloro-4-hydrazinylpyrimidine should be stored under the following conditions:

  • Temperature: Store in a freezer at -20°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation of the hydrazinyl group.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep in a tightly sealed container to prevent moisture absorption, which could lead to hydrolysis of the chloro group.

Q2: I am observing a gradual color change in my solid 5-Chloro-4-hydrazinylpyrimidine. What could be the cause?

A2: A color change, typically to a yellow or brownish hue, is often an indication of gradual degradation. This is most likely due to slow oxidation of the hydrazinyl moiety upon exposure to air and light over time. While a slight color change may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, it is advisable to use freshly sourced or purified material.

Q3: Can I use a strong base like sodium hydroxide to deprotonate the hydrazinyl group for a subsequent reaction?

A3: While deprotonation of the hydrazinyl group may be necessary for certain reactions, the use of strong aqueous bases like sodium hydroxide should be approached with caution. Strongly alkaline conditions can significantly accelerate the hydrolysis of the C-Cl bond, leading to the formation of the corresponding hydroxypyrimidine as a major side product. Consider using non-nucleophilic organic bases in anhydrous solvents if deprotonation is required.

Q4: What is the primary degradation product I should look for when analyzing the purity of 5-Chloro-4-hydrazinylpyrimidine?

A4: The two most likely degradation products are:

  • 5-Chloropyrimidine: Formed via oxidative dehydrazination.

  • 5-Hydroxy-4-hydrazinylpyrimidine: Formed via hydrolysis of the chloro group.

The presence of these impurities can be monitored by techniques such as HPLC, LC-MS, and NMR spectroscopy.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5-Chloro-4-hydrazinylpyrimidine

This protocol provides a framework for investigating the stability of 5-Chloro-4-hydrazinylpyrimidine under various stress conditions.[7][8][9][10][11][12]

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Chloro-4-hydrazinylpyrimidine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (0.1 M and 1 M). Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (0.1 M and 1 M). Incubate at room temperature and an elevated temperature.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature.

    • Control: Mix an aliquot of the stock solution with an equal volume of water.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before HPLC analysis. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution.[13][14][15][16]

  • Data Analysis: Quantify the remaining 5-Chloro-4-hydrazinylpyrimidine and any degradation products at each time point. This will allow for the determination of the degradation rate under each condition.

Stress ConditionExpected Primary Degradation Product
Acidic Hydrolysis5-Hydroxy-4-hydrazinylpyrimidine
Basic Hydrolysis5-Hydroxy-4-hydrazinylpyrimidine
Oxidation5-Chloropyrimidine

Table 1: Expected Degradation Products under Forced Degradation Conditions.

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-d]pyrimidines under Inert Atmosphere

This protocol outlines a general method for the cyclization of 5-Chloro-4-hydrazinylpyrimidine with a suitable precursor, emphasizing the precautions to minimize degradation.

Materials:

  • 5-Chloro-4-hydrazinylpyrimidine

  • Cyclization precursor (e.g., an ortho-amino ester or nitrile)

  • Anhydrous, degassed solvent (e.g., ethanol, DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Setup: Assemble the reaction glassware and dry it thoroughly. Set up the reaction under an inert atmosphere using a Schlenk line or within a glovebox.

  • Reagent Addition: To a flask containing a magnetic stir bar, add 5-Chloro-4-hydrazinylpyrimidine and the cyclization precursor.

  • Solvent Addition: Add the anhydrous, degassed solvent via a syringe or cannula.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be dependent on the specific product and should be performed promptly to avoid degradation upon exposure to air.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: Degradation Pathways of 5-Chloro-4-hydrazinylpyrimidine

A 5-Chloro-4-hydrazinylpyrimidine B [Intermediate Diazene] A->B Oxidation (O2) D 5-Hydroxy-4-hydrazinylpyrimidine A->D Hydrolysis (H2O, H+ or OH-) C 5-Chloropyrimidine B->C -N2

Caption: Primary degradation pathways of 5-Chloro-4-hydrazinylpyrimidine.

Diagram 2: Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Stock Solution of 5-Chloro-4-hydrazinylpyrimidine B Stress Conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H2O2) A->B C Incubation at RT & 60°C B->C D Sampling at Time Intervals C->D E Neutralization & Dilution D->E F HPLC Analysis E->F G Quantification of Parent & Degradants F->G H Determination of Degradation Rate G->H

Caption: Workflow for conducting forced degradation studies.

References

  • Borkar, R. M., et al. (2011). Forced degradation studies of dihydralazine sulphate as per ICH guidelines. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 546-553.
  • El-Sayed, M. A. A., et al. (2020). Synthesis, biological evaluation, and molecular docking of new pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 17(10), 2635-2647.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2018). Molecules, 23(7), 1589.
  • Panderi, I., & Parissi-Poulou, M. (2000). Kinetic investigation on the degradation of lorazepam in acidic aqueous solutions by high performance liquid chromatography.
  • Rani, S., & Singh, M. (2016). Forced degradation studies: A review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3933-3943.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 60-74.
  • Sultana, N., et al. (2011). Development and validation of a stability-indicating HPLC method for the simultaneous determination of ofloxacin and ornidazole in pharmaceutical formulations. Journal of the Chilean Chemical Society, 56(2), 677-681.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Gad-Elkareem, M. A. M., et al. (2018). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 456-461.
  • Abdel-Aziz, A. A. M., et al. (2010).
  • Reynolds, D. W., et al. (2002). Forced degradation of a pharmaceutical drug substance: A case study. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 15-26.
  • Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 159-165.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia, 66(3), 133-140.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2003). European Journal of Medicinal Chemistry, 38(6), 615-623.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2015). Molecules, 20(8), 13836-13848.

Sources

Optimization

Managing exothermic reactions with 5-Chloro-4-hydrazinylpyrimidine

Welcome to the technical support center for handling 5-Chloro-4-hydrazinylpyrimidine. This guide is designed for researchers, chemists, and process development professionals who utilize this reactive intermediate. The in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 5-Chloro-4-hydrazinylpyrimidine. This guide is designed for researchers, chemists, and process development professionals who utilize this reactive intermediate. The inherent reactivity of the hydrazinyl moiety, coupled with the activated pyrimidine ring, necessitates a thorough understanding of its thermal behavior to ensure safe and successful experimentation. This document provides practical, field-tested advice in a direct question-and-answer format to address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of exothermic reactions involving 5-Chloro-4-hydrazinylpyrimidine?

A1: The primary driver for exothermicity is the hydrazine functional group (-NHNH₂). Hydrazine and its derivatives are highly reactive reducing agents and can undergo rapid, exothermic decomposition, especially in the presence of oxidizers, certain metal catalysts, or at elevated temperatures.[1] The reaction of 5-Chloro-4-hydrazinylpyrimidine, particularly in cyclization reactions to form fused ring systems like pyrazolo[3,4-d]pyrimidines, involves nucleophilic attack followed by condensation.[2][3] These steps, while often desired, can have high heats of reaction that must be carefully managed.

Q2: What are the immediate, critical signs of a developing thermal runaway reaction?

A2: Be vigilant for the following indicators:

  • A sudden, uncontrolled rise in internal reaction temperature that outpaces the cooling system's capacity.

  • A rapid increase in pressure within the vessel, often indicated by an accelerated bubbling rate in the gas outlet/bubbler.

  • Noticeable gas evolution from the reaction mixture.

  • A sudden change in color or viscosity of the reaction mixture.

  • Boiling of the solvent, even when the external bath temperature is low.

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Due to the hazardous nature of hydrazine derivatives, a stringent PPE protocol is essential. This includes:

  • A flame-resistant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is highly recommended.

  • Work should always be conducted within a certified, functioning chemical fume hood to prevent inhalation of potentially toxic vapors.[4][5]

Q4: How should 5-Chloro-4-hydrazinylpyrimidine be stored?

A4: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and metal salts.[1][4] It should be stored under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period to prevent slow decomposition or reaction with atmospheric components.

Troubleshooting Exothermic Events

This section provides a structured approach to common problems encountered during reactions.

Scenario 1: Uncontrolled Temperature Spike During Reagent Addition

  • Question: I am adding a reagent to my solution of 5-Chloro-4-hydrazinylpyrimidine, and the temperature is rising much faster than expected. What should I do?

  • Answer:

    • Immediate Action: Immediately cease the addition of the reagent. Increase the efficiency of your cooling system (e.g., switch from an ice-water bath to a dry ice/acetone bath). If safe to do so, add a small amount of pre-chilled, inert solvent to dilute the reaction mixture and help absorb the excess heat.

    • Causality Analysis: This issue is almost always due to the rate of heat generation exceeding the rate of heat removal.[6] This can be caused by:

      • Excessively Fast Addition: The most common cause. The reaction's heat is being generated too quickly for the cooling bath to dissipate.

      • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.

      • High Reagent Concentration: More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume.

    • Preventative Measures:

      • Always use a pressure-equalizing dropping funnel for controlled, dropwise addition of reagents.

      • Ensure your cooling bath is sufficiently large and at the target temperature before beginning the addition.

      • For new reactions or scale-ups, perform a preliminary hazard evaluation, potentially using reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to understand the thermal profile.[7][8][9]

Scenario 2: Unexpected Gas Evolution and Pressure Buildup

  • Question: My reaction is bubbling vigorously, and the pressure in the system seems to be increasing. What is happening and how do I manage it?

  • Answer:

    • Immediate Action: Ensure the reaction vessel is not a closed system. The gas outlet must be unobstructed and vented to a safe area (e.g., through a bubbler). Reduce the internal temperature immediately by enhancing cooling. Do not seal the vessel.

    • Causality Analysis: Significant gas evolution can result from two primary sources:

      • Solvent Boiling: Localized hot spots caused by an exothermic process can cause a low-boiling solvent to boil, generating large volumes of vapor.

      • Decomposition: Hydrazine derivatives can decompose to release nitrogen (N₂) gas, a process that can accelerate with increasing temperature, creating a dangerous feedback loop.[1]

    • Preventative Measures:

      • Choose a solvent with a boiling point well above the intended reaction temperature.

      • Maintain strict temperature control throughout the reaction.

      • Ensure a reliable and open venting path is always present.

Decision-Making Flowchart for Thermal Events

The following diagram outlines the critical decision-making process upon observing a thermal anomaly.

G start Thermal Anomaly Detected (Temp Spike, Gas Evolution) stop_addition IMMEDIATELY Stop All Reagent Addition start->stop_addition enhance_cooling Enhance Cooling System (e.g., switch to cryo-coolant) stop_addition->enhance_cooling is_pressure_high Is Pressure Rapidly Increasing? enhance_cooling->is_pressure_high check_vent Ensure Venting Path is Clear and Unobstructed is_pressure_high->check_vent Yes prepare_quench Prepare Emergency Quench Solution (Cold Solvent, Mild Acid) is_pressure_high->prepare_quench No check_vent->prepare_quench is_temp_controlled Is Temperature Now Decreasing? prepare_quench->is_temp_controlled monitor Continue Monitoring Until Stable at Safe Temp is_temp_controlled->monitor Yes execute_quench EXECUTE EMERGENCY QUENCH PROTOCOL is_temp_controlled->execute_quench No evacuate Evacuate Area Alert Safety Personnel execute_quench->evacuate

Caption: Troubleshooting flowchart for thermal excursions.

Protocols for Safe Handling and Reaction Management

Protocol 1: General Handling and Dispensing
  • Preparation: Designate a specific area within the fume hood for handling. Ensure an inert gas source (N₂ or Ar), appropriate glassware, and quenching materials are readily available.

  • Inerting: Before opening the primary container, assemble your reaction vessel and flush it thoroughly with an inert gas.

  • Dispensing: Transfer the required amount of 5-Chloro-4-hydrazinylpyrimidine quickly but carefully within the inerted fume hood. If the material is a solid, use clean, non-metallic spatulas.

  • Sealing: Immediately reseal the primary container, preferably with paraffin film around the cap, and return it to proper storage.

  • Cleanup: Decontaminate any surfaces and equipment that came into contact with the chemical using a suitable quenching solution (see Protocol 3).

Protocol 2: Controlled Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol is a representative example of a cyclization reaction that requires careful thermal management.

  • Vessel Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermocouple for internal temperature monitoring, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Initial Charge: Charge the flask with 5-Chloro-4-hydrazinylpyrimidine and a suitable high-boiling solvent (e.g., n-butanol, DMF). Begin stirring and flush the system with inert gas.

  • Cooling: Immerse the flask in a cooling bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add your cyclizing agent (e.g., an orthoester like triethyl orthoformate) to the dropping funnel. Begin adding the reagent dropwise to the cooled, stirred solution.

  • Monitoring: CRITICAL STEP: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the internal temperature does not rise more than 2-3 °C above the initial setpoint. If the temperature begins to climb, halt the addition until it subsides.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at the cooled temperature for a designated period before slowly and cautiously allowing it to warm to room temperature or a specified reflux temperature.

  • Workup: Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the mixture back down before proceeding with quenching and workup.

Workflow for Safe Synthesis

G prep 1. Prepare Glassware & Reagents inert 2. Assemble & Inert Reaction Vessel (N2/Ar) prep->inert cool 3. Charge & Cool Reactants to 0-5 °C inert->cool add 4. Controlled Dropwise Addition of Reagent cool->add monitor 5. Monitor Internal Temp (Maintain ΔT < 3 °C) add->monitor progress 6. Reaction Progression (Controlled Warming) monitor->progress quench 7. Cool & Quench Reaction Mixture progress->quench workup 8. Aqueous Workup & Product Isolation quench->workup

Caption: Standard workflow for a controlled reaction.

Protocol 3: Emergency and Routine Quenching

This procedure is for neutralizing excess or unreacted 5-Chloro-4-hydrazinylpyrimidine in solution or on equipment.[10][11]

  • Preparation: Prepare a quenching solution. A large volume of cold water or a dilute solution of a weak acid (e.g., 1 M citric acid or acetic acid) in an appropriate container is recommended. The container should be in a cooling bath.

  • Dilution: If quenching a reaction mixture, first dilute it with a non-reactive, high-boiling solvent to reduce the concentration.

  • Slow Addition: Slowly and carefully add the reaction mixture to the vigorously stirred quenching solution. Monitor for any temperature increase or gas evolution.

  • Neutralization: Once the addition is complete, stir the mixture until it reaches ambient temperature. Test the pH to ensure the reactive material has been neutralized.

  • Disposal: Dispose of the neutralized mixture according to your institution's hazardous waste guidelines.

Technical Data Summary

ParameterValue / InformationSource
Chemical Name 5-Chloro-4-hydrazinylpyrimidine-
Molecular Formula C₄H₅ClN₄-
Primary Hazards Toxic, Skin/Eye Irritant, Potential Carcinogen, Exothermic Decomposition Risk.[12]
Incompatible Materials Strong oxidizing agents, strong acids, metal salts, metal oxides.[1]
Decomposition Products Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), Hydrogen chloride (HCl), Nitrogen (N₂).[1]

References

  • Organic Chemistry Portal. Pyrimidine synthesis.[Link]

  • National Center for Biotechnology Information. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem.[Link]

  • Kajtna, J., & Stanovnik, B. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[13][14]-Triazolo[4',3':2,3]pyridazino[4,5-b]indoles. Molecules, 1997. [Link]

  • El-Faham, A., et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 2022. [Link]

  • ResearchGate. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities.[Link]

  • AIP Publishing. Quenching of highly vibrationally excited pyrimidine by collisions with CO2.[Link]

  • Semantic Scholar. A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][13][14]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG.[Link]

  • EPFL. Protocol for quenching reactive chemicals.[Link]

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.[Link]

  • Royal Society of Chemistry. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines.[Link]

  • Royal Society of Chemistry. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.[Link]

  • National Center for Biotechnology Information. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter.[Link]

  • PubMed. Thermal reactive hazards of HMX with contaminants.[Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste.[Link]

  • ResearchGate. Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification.[Link]

  • MDPI. Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters.[Link]

  • Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.[Link]

  • University of Rochester. How To Run A Reaction: The Quench.[Link]

  • National Center for Biotechnology Information. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors.[Link]

  • Organic Syntheses. SYNTHESIS OF 3-(2-CHLOROPHENYL)-6-CHLORO-[13][14]TRIAZOLO[4,3-a]PYRIDINE.[Link]

  • Royal Society of Chemistry. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.[Link]

  • YouTube. Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry.[Link]

  • Royal Society of Chemistry. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.[Link]

  • Semantic Scholar. Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity.[Link]

  • YouTube. Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.[Link]

  • Preprints.org. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between.[Link]

  • ResearchGate. Synthesis methods of pyrazolo[3,4‐d]pyrimidines.[Link]

  • Royal Society of Chemistry. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds.[Link]

  • ASBASJSM College of Pharmacy. Module-5: REACTIONS OF SYNTHETIC IMPORTANCE.[Link]

  • Beilstein Archives. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity.[Link]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Topic: Strategies to Improve Regioselectivity in Pyrazole Formation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist Welcome to the Pyrazole Synthesis Knowledge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve Regioselectivity in Pyrazole Formation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

Welcome to the Pyrazole Synthesis Knowledge Base

Status: Operational | Ticket Priority: High Subject: Overcoming Regioisomeric Mixtures in Cyclocondensation and N-Alkylation

Regiocontrol in pyrazole synthesis is the single most frequent bottleneck in heterocycle design. Whether you are synthesizing a Celecoxib analog or a novel agrochemical, the formation of inseparable 1,3- vs. 1,5-isomers (or N1-alkylation issues) can halt a project.

This guide moves beyond "try different solvents" and provides a mechanistic troubleshooting framework. We treat your reaction as a system with tunable variables: Electronics , Sterics , and Thermodynamics .

Module 1: Diagnostic Workflow

Before altering reaction conditions, identify the root cause of your regioselectivity loss. Use this decision tree to select the correct remediation strategy.

PyrazoleLogic Start START: Regioselectivity Issue Substrate Analyze Substrate Class Start->Substrate Diketone Unsymmetrical 1,3-Diketone Substrate->Diketone Preformed Pre-formed Pyrazole (N-Alkylation) Substrate->Preformed ElectronicDiff Is there a strong electronic bias? Diketone->ElectronicDiff Tautomer Is Tautomerism Equilibrating? Preformed->Tautomer StericDiff Is there a strong steric bias? ElectronicDiff->StericDiff No SolventSwitch STRATEGY A: Switch Solvent to Fluorinated Alcohols (HFIP) ElectronicDiff->SolventSwitch Yes (but poor ratio) StericDiff->SolventSwitch Yes Surrogate STRATEGY B: Use Enaminone/Ynone Surrogates StericDiff->Surrogate No (Hard Case) CrossCouple STRATEGY C: Use Chan-Lam or Buchwald Coupling Tautomer->CrossCouple Yes (Fast Exchange) StericBlock STRATEGY D: Transient Steric Blocking Tautomer->StericBlock No

Figure 1: Decision Matrix for Pyrazole Regiocontrol. Blue nodes indicate analysis steps; Green nodes indicate solution protocols.

Module 2: The Knorr Condensation (1,3-Diketones)

The Problem: The classic reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine often yields a ~1:1 mixture of isomers. The Mechanism: The reaction is governed by the relative nucleophilicity of the hydrazine nitrogens (


 vs 

) attacking the relative electrophilicity of the carbonyl carbons (

vs

).
FAQ: Why is my ratio 50:50?

In standard solvents (EtOH, MeOH), the electronic differentiation between two alkyl-substituted carbonyls is negligible. Furthermore, the hydrazine is often protonated in situ (if acid is used), altering its nucleophilic profile.

Protocol A: The Fluorinated Solvent Switch

Theory: Fluorinated solvents like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They selectively activate the more basic carbonyl oxygen and stabilize specific transition states, often driving the reaction toward the 1,3-disubstituted isomer (or 1,5- depending on the hydrazine).

Experimental Procedure:

  • Stoichiometry: 1.0 equiv 1,3-diketone + 1.1 equiv hydrazine hydrochloride.

  • Solvent: HFIP (0.5 M concentration). Do not use co-solvents.

  • Conditions: Stir at 25 °C for 2–4 hours.

  • Workup: Evaporate HFIP (recoverable/recyclable). Neutralize residue with sat.

    
    . Extract with EtOAc.
    

Data: Solvent Influence on Regiomeric Ratio (r.r.) Reaction: Methylhydrazine + Benzoylacetone

SolventDielectric Constant (

)
H-Bond Donor (

)
Regiomeric Ratio (1,3- : 1,5-)
Ethanol 24.50.8355 : 45 (Poor)
THF 7.50.0058 : 42 (Poor)
TFE 26.71.5185 : 15 (Good)
HFIP 16.71.96>95 : 5 (Excellent)

Note: HFIP activates the carbonyl, allowing the less hindered (but more nucleophilic) terminal Nitrogen of methylhydrazine to attack the most electrophilic carbonyl first.

Module 3: The Surrogate Strategy (Enaminones)

The Problem: Your 1,3-diketone is too symmetrical electronically (e.g., 1-phenyl-1,3-butanedione) or sterically. The Fix: Do not use a diketone. Use an Enaminone (


-enaminone).[1][2][3][4]

Why it works: In an enaminone (


), one carbon is a carbonyl (hard electrophile) and the other is an enamine carbon (soft electrophile/Michael acceptor). This creates a massive reactivity difference that dictates the attack sequence.
Protocol B: Stepwise Enaminone Cyclization
  • Step 1 (Enaminone Formation):

    • React ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Conditions: Reflux neat or in Toluene (110 °C) for 3–12 h.

    • Result: Formation of the

      
      -dimethylamino enone.
      
  • Step 2 (Cyclization):

    • Treat the isolated enaminone with the substituted hydrazine in Ethanol.

    • Mechanism: The unsubstituted

      
       of the hydrazine (stronger nucleophile) attacks the enamine 
      
      
      
      -carbon (Michael addition) followed by elimination of dimethylamine.
    • Outcome: Exclusive formation of the 1,3-disubstituted pyrazole .

Module 4: Fluorinated Pyrazoles ( Group)

The Problem: Reactions with trifluoromethyl-1,3-diketones often stall or yield the "wrong" isomer because the


-carbonyl exists as a stable hydrate (gem-diol) in solution, rendering it non-electrophilic.
Troubleshooting Guide:
  • Issue: Low conversion.

    • Cause: The

      
       carbonyl is hydrated (
      
      
      
      ).
    • Fix: Use a Dean-Stark trap or molecular sieves to force dehydration during the reaction.

  • Issue: "Wrong" Regioisomer (1,5-isomer dominant).

    • Cause: The

      
       group is strongly electron-withdrawing. The hydrazine's terminal 
      
      
      
      attacks the non-fluorinated carbonyl (which is more electron-rich but less sterically hindered and not hydrated).
    • Fix: To invert this (get the 1,3-isomer where

      
       is at position 3), use trifluorodiazoethane  in a [3+2] cycloaddition with alkynes, rather than condensation.
      
Module 5: N-Alkylation of Pre-formed Pyrazoles

The Problem: Alkylating a neutral pyrazole (


) usually gives a mixture of N1- and N2-alkylated products due to annular tautomerism.
Protocol C: The "Chan-Lam" Evasion

Instead of alkylating with alkyl halides (S_N2), use Copper-catalyzed cross-coupling to install aryl or alkenyl groups. This is often more selective because it relies on coordination chemistry rather than simple nucleophilicity.

Workflow:

  • Reagents: Pyrazole substrate + Aryl/Alkyl Boronic Acid.

  • Catalyst:

    
     (10 mol%).
    
  • Ligand/Base: Pyridine (2 equiv), Molecular Sieves (4Å).

  • Atmosphere: Open to air (Oxygen required for Cu re-oxidation).

  • Selectivity: Steric bulk adjacent to Nitrogen will block coordination, directing coupling to the distal Nitrogen.

Module 6: Mechanistic Visualization

Understanding the competing pathways is critical for troubleshooting.

ReactionPath Hydrazine Substituted Hydrazine (R-NH-NH2) PathA Path A: Attack at C(R1) (Kinetic Control) Hydrazine->PathA Unhindered NH2 PathB Path B: Attack at C(R2) (Thermodynamic Control) Hydrazine->PathB Acid Catalysis Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->PathA Diketone->PathB ProdA Isomer A (1,5-Disubstituted) PathA->ProdA -H2O ProdB Isomer B (1,3-Disubstituted) PathB->ProdB -H2O

Figure 2: Divergent Pathways in Knorr Synthesis. Path A is typically favored by steric freedom; Path B can be accessed via acid catalysis or solvent tuning.

References
  • Fustero, S. et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.[5][6] Link

  • Gosselin, F. et al. (2006).[7] Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.[7] Link

  • Maddaluno, J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[5] Journal of Organic Chemistry.[5][6] Link

  • Review: Regioselective Synthesis of Pyrazoles and Isoxazoles. Organic Chemistry Portal. Link

  • Aggarwal, V. K. et al. (2012). Regioselective synthesis of 5-trifluoromethyl-pyrazoles.[3][8] Organic Letters.[7][8][9] Link

Sources

Optimization

Effect of excess hydrazine on pyrazolopyrimidine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effect of Excess Hydrazine Welcome to our dedicated technical support center for pyrazolopyrimidine synthesis. As Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effect of Excess Hydrazine

Welcome to our dedicated technical support center for pyrazolopyrimidine synthesis. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges that can arise during these complex reactions. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on a common but often overlooked parameter: the stoichiometry of hydrazine.

We have structured this guide to move from specific, problem-oriented troubleshooting to broader, foundational knowledge. Our goal is to not only help you solve immediate experimental issues but also to empower you with a deeper understanding of the underlying chemistry.

Troubleshooting Guide: The Impact of Excess Hydrazine

One of the most frequent, yet sometimes misdiagnosed, issues in pyrazolopyrimidine synthesis is the use of excess hydrazine. While it may seem intuitive to use an excess of a reagent to drive a reaction to completion, in the case of hydrazine, this can often be counterproductive, leading to a host of problems that complicate your synthesis and purification.

Issue 1: Low Yield of the Desired Pyrazolopyrimidine

Question: My reaction is consuming the starting materials, but I am getting a low yield of my target pyrazolopyrimidine. What could be the cause related to hydrazine?

Answer:

A low yield of the desired product in the presence of excess hydrazine often points to the formation of stable, non-productive intermediates or byproducts. The high nucleophilicity of hydrazine makes it susceptible to several side reactions.

Probable Causes:

  • Hydrazone and Azine Formation: Hydrazine can react with carbonyl groups in your starting materials or intermediates to form hydrazones. If an excess of hydrazine is present, these hydrazones can further react with another carbonyl-containing molecule to form a stable azine, which is a dead-end for the desired cyclization.[1]

  • N-Amination of the Pyrazole Ring: In some cases, excess hydrazine can act as an aminating agent, leading to the formation of N-amino pyrazole derivatives. This side reaction consumes the pyrazole intermediate and prevents its conversion to the target pyrazolopyrimidine.

  • Ring Opening of Pyrimidine Precursors: Under harsh conditions, such as high temperatures and prolonged reaction times, which can be exacerbated by the presence of excess hydrazine, certain pyrimidine-based starting materials can undergo ring-opening, leading to a complex mixture of degradation products instead of the desired fused ring system.[2][3][4]

Solutions:

  • Stoichiometric Control: The most effective solution is to carefully control the stoichiometry of your reactants. Aim for a 1:1 molar ratio of hydrazine to your carbonyl-containing precursor. If you are starting from a dicarbonyl compound, ensure the stoichiometry is adjusted accordingly. A slight excess (e.g., 1.05 to 1.1 equivalents) of hydrazine might be beneficial in some cases to compensate for any potential degradation, but a large excess should be avoided.

  • Slow Addition: Instead of adding all the hydrazine at once, consider a slow, dropwise addition to the reaction mixture. This can help to maintain a low instantaneous concentration of hydrazine, favoring the desired intramolecular cyclization over intermolecular side reactions.

  • Temperature Control: Maintain the reaction at the optimal temperature. Excessive heat can promote side reactions and decomposition.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_stoichiometry Verify Hydrazine Stoichiometry start->check_stoichiometry excess_hydrazine Excess Hydrazine Detected check_stoichiometry->excess_hydrazine side_reactions Probable Side Reactions: - Hydrazone/Azine Formation - N-Amination - Ring Opening excess_hydrazine->side_reactions Yes monitor_reaction Monitor Reaction Progress (TLC, LC-MS) excess_hydrazine->monitor_reaction No solutions Implement Solutions: 1. Use 1:1 Stoichiometry 2. Slow Addition of Hydrazine 3. Optimize Temperature side_reactions->solutions solutions->monitor_reaction successful_synthesis Improved Yield monitor_reaction->successful_synthesis

Caption: A logical workflow for troubleshooting low yields in pyrazolopyrimidine synthesis due to excess hydrazine.

Issue 2: Complex Reaction Mixture and Purification Difficulties

Question: My reaction has gone to completion, but the crude product is a complex mixture that is very difficult to purify. How can excess hydrazine contribute to this?

Answer:

A complex reaction mixture is a direct consequence of the side reactions mentioned previously. The presence of multiple byproducts with similar polarities to your desired pyrazolopyrimidine can make purification by standard methods like column chromatography extremely challenging.

Probable Causes:

  • Formation of Multiple Isomers: In cases where the dicarbonyl starting material is unsymmetrical, excess hydrazine can lead to the formation of multiple regioisomers of the pyrazole intermediate, which then results in a mixture of pyrazolopyrimidine isomers.

  • Presence of Unreacted Hydrazine and Hydrazones: Unreacted hydrazine and the intermediate hydrazones are polar compounds that can co-elute with your product or cause streaking on TLC plates, making it difficult to assess the purity of your fractions.

  • Reduction of Other Functional Groups: If your starting materials contain reducible functional groups, such as nitro groups, excess hydrazine, especially in the presence of a catalyst or at elevated temperatures, can act as a reducing agent, leading to a heterogeneous mixture of products.[5][6]

Solutions:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up can help to remove unreacted hydrazine and other water-soluble impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help to protonate and extract the basic hydrazine.

  • Precipitation/Crystallization: If your desired pyrazolopyrimidine is a solid, inducing precipitation or crystallization from the reaction mixture can be an effective purification strategy. The more polar byproducts will likely remain in the mother liquor.

  • Derivatization of Impurities: In some cases, it may be possible to selectively react the hydrazine-related impurities to facilitate their removal. For example, adding a small amount of a simple aldehyde (like benzaldehyde) to the crude mixture can convert residual hydrazine into a less polar and more easily separable hydrazone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine to the dicarbonyl precursor in a typical pyrazolopyrimidine synthesis?

A1: The optimal molar ratio is generally stoichiometric (1:1). However, a small excess of hydrazine (e.g., 1.05 to 1.1 equivalents) may be used to ensure complete consumption of the limiting reagent. A large excess should be avoided to minimize side reactions.

Q2: How can I detect the presence of unreacted hydrazine in my reaction mixture?

A2: Unreacted hydrazine can be detected by several analytical techniques. Thin-Layer Chromatography (TLC) with a suitable staining agent (e.g., ninhydrin) can reveal the presence of hydrazine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, often after derivatization of the hydrazine to a more easily detectable compound.[7][8]

Q3: Are there any alternatives to hydrazine for the synthesis of the initial pyrazole ring?

A3: Yes, while hydrazine is the most common reagent, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to introduce substituents at the N1 position of the pyrazole ring. Additionally, other synthetic routes to pyrazoles exist that do not involve hydrazine, such as 1,3-dipolar cycloadditions of diazo compounds with alkynes, but these often involve different starting materials and reaction conditions.

Q4: Can excess hydrazine affect the regioselectivity of the reaction with an unsymmetrical dicarbonyl compound?

A4: While the primary factor determining regioselectivity is the electronic and steric nature of the dicarbonyl compound, the reaction conditions, including the amount of hydrazine, can have an influence. Excess hydrazine might alter the reaction kinetics and favor the formation of one regioisomer over another, or lead to a mixture of both. Careful control of stoichiometry and temperature is crucial for achieving high regioselectivity.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazolo[1,5-a]pyrimidine from a 5-Aminopyrazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • β-Dicarbonyl compound (e.g., acetylacetone) (1.05 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq) and glacial acetic acid.

  • Stir the mixture at room temperature until the 5-aminopyrazole is fully dissolved.

  • Add the β-dicarbonyl compound (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.[2][3]

Protocol 2: Purification of Pyrazolopyrimidine from Excess Hydrazine and Byproducts

This protocol is intended for situations where excess hydrazine was used and has resulted in a complex crude product.

Materials:

  • Crude pyrazolopyrimidine mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like DCM or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 50 mL for a 100 mL organic solution) to extract unreacted hydrazine and other basic impurities.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • If further purification is required, perform column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Visualizing the Chemistry

Reaction Mechanism: Pyrazolopyrimidine Synthesis

reaction_mechanism cluster_reactants Reactants aminopyrazole 5-Aminopyrazole intermediate1 Initial Adduct aminopyrazole->intermediate1 dicarbonyl β-Dicarbonyl Compound dicarbonyl->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 - H₂O product Pyrazolo[1,5-a]pyrimidine intermediate2->product - H₂O

Caption: A simplified reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyl compounds.

Side Reaction Pathway: Azine Formation

side_reaction carbonyl Carbonyl Compound hydrazone Hydrazone Intermediate carbonyl->hydrazone azine Azine Byproduct carbonyl->azine hydrazine Excess Hydrazine hydrazine->hydrazone hydrazone->azine

Caption: The formation of an azine byproduct from a carbonyl compound in the presence of excess hydrazine.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Possible reduction mechanism of nitroarenes with hydrazine. Retrieved from [Link]

  • Said, M. M., & El-serwy, W. S. (2018). Solvent-Free Ring Cleavage Hydrazinolysis of Certain Biginelli Pyrimidines. Journal of Chemistry, 2018, 1–7. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 20(10), 18835-18848. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]

  • Elgemeie, G. H., & Ali, H. A. (2001). Synthesis and reactions of 5-aminopyrazoles.
  • Al-Zaydi, K. M. (2007). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Molecules, 12(5), 1166-1175. [Link]

  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2432-2439. [Link]

  • ResearchGate. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. Retrieved from [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc, 2018(1), 198-250. [Link]

  • Google Patents. (n.d.). Method for removing hydrazine compounds.
  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 70(17), 6903–6906. [Link]

  • El-Faham, A., & El-Sayed, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Stanovnik, B., & Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 869–878. [Link]

  • El-Gazzar, A. A., & Youssef, M. M. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Journal of Chemistry, 2018, 1–11. [Link]

  • Cho, E. K., Quach, P. K., Zhang, Y., Sim, J. H., & Lambert, T. H. (2022). Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Chemical Science, 13(8), 2351–2356. [Link]

  • Bartholomew, B., Herger, A., Levin, M. D., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 144(50), 22975–22981. [Link]

  • Elgemeie, G. H., & El-Ezbawy, S. R. (1995). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 32(4), 1145-1152. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Iesce, M. R., Cermola, F., & D'Accolti, L. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5369. [Link]

  • Ho, C. B., Tan, E. S. S., & Lee, S. S. (2011). 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3174. [Link]

  • SciSpace. (n.d.). Extraction of Hydrazine by Selective Precipitation: Process Flow-sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]

  • Rashad, A. E., Shamroukh, A. H., Abdelmegeid, R. E., & Ali, H. S. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(10), 15686-15698. [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and characterization of novel heterocycles based on tetrazine and hydrazonoyl halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent Heterocyclization of Hydrazine, Hydrogen Sulfide, and Formaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazine and Its Derivatives. Retrieved from [Link]

  • TSI Journals. (n.d.). The chemistry of pyrazolopyrimidines and their applications. Retrieved from [Link]

  • Bartholomew, B., Herger, A., Levin, M. D., & Sarpong, R. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship. [Link]

  • Sun, K., et al. (2020). Novel[1][2][3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents. Bioorganic Chemistry, 105, 104424. [Link]

Sources

Troubleshooting

Work-up procedures to minimize product loss

Technical Support Center: Yield Recovery & Work-up Optimization Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket ID: #YIELD-OPT-2024 Mission Statement Welcome to the Yield Recovery Support Center. We...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Yield Recovery & Work-up Optimization

Status: ONLINE Operator: Senior Application Scientist (Ph.D.) Ticket ID: #YIELD-OPT-2024

Mission Statement

Welcome to the Yield Recovery Support Center. We do not provide generic "recipes." We provide causal analysis of where molecules are physically lost during isolation. This guide addresses the four thermodynamic and mechanical "sinks" where product loss occurs: Partitioning Failures , Physical Occlusion , Volatile Escape , and Irreversible Adsorption .

Category 1: Liquid-Liquid Extraction (LLE) Failures

Q: My crude mass is significantly lower than the theoretical yield after extraction. Where is my product?

A: It is likely trapped in the aqueous phase due to ionization. Many organic molecules contain ionizable functional groups (amines, carboxylic acids, phenols). If the pH of your aqueous layer ionizes your product, its solubility shifts from lipophilic (organic-soluble) to hydrophilic (water-soluble).

The Protocol: The "pH Swing" Validation Do not discard your aqueous layer until you perform this check.

  • Determine pKa: Identify the pKa of your product's ionizable group.

  • Apply the "Rule of 2":

    • For Acids (R-COOH): Adjust aqueous pH to pKa - 2 . This protonates 99% of the species to the neutral form (

      
      ), forcing it into the organic layer.
      
    • For Bases (R-NH2): Adjust aqueous pH to pKa + 2 . This deprotonates 99% of the species to the neutral form (

      
      ).
      
  • Re-extract: Perform three extractions with the organic solvent.

  • Validate: Run a TLC of the adjusted aqueous layer to confirm the product is gone.

Expert Insight: A single extraction is rarely sufficient. According to the Nernst Distribution Law, multiple small extractions are thermodynamically superior to one large extraction due to the exponential decay of the solute remaining in the aqueous phase [1].

Q: I have a stable emulsion that won't separate. How do I recover my layers without losing product?

A: You must disrupt the surface tension stabilizing the interface. Emulsions are stabilized by surfactants or fine particulates that lower the interfacial tension. To break them, you must either increase the ionic strength of the aqueous layer or physically remove the stabilizing particulates.

The "Emulsion Breaker" Decision Matrix

EmulsionLogic Start Emulsion Detected Step1 Wait 10-20 mins Start->Step1 Step2 Add Saturated Brine (NaCl) (Increases Ionic Strength) Step1->Step2 Persists Check1 Separated? Step2->Check1 Step3 Filter through Celite Pad (Removes Particulates) Check1->Step3 No Success Proceed to Drying Check1->Success Yes Check2 Separated? Step3->Check2 Step4 Centrifugation (Force Separation) Check2->Step4 No Check2->Success Yes

Caption: Logic flow for disrupting stable emulsions using ionic strength (Salting Out) and mechanical filtration (Celite).

Technical Note: Filtration through Celite is often the most effective method for "gunk" emulsions. The diatomaceous earth physically traps the fine particulates stabilizing the emulsion, allowing the liquids to coalesce [2].

Category 2: Drying & Physical Occlusion[1]

Q: I lost 10-15% of my yield during the drying step. How do I prevent this?

A: You are likely suffering from "Mechanical Occlusion." Product loss here occurs because the product is physically trapped inside the crystal lattice of the drying agent or adsorbed onto its surface.

The "Wash the Cake" Protocol:

  • Select the Right Agent: Use the table below to match the agent to your molecule.

  • Filtration: Never decant. Always filter the drying agent through a fritted funnel or a cotton plug.

  • The Critical Step: Rinse the filter cake with fresh solvent (approx. 10-20% of the original volume). This displaces the product-rich solution trapped in the interstitial spaces of the drying agent.

Comparative Data: Drying Agent Efficiency

Drying AgentCapacitySpeedAcidityBest ForRisk of Loss
MgSO₄ HighVery FastSlightly AcidicGeneral use, rapid workupsHigh (Exothermic, can trap product in clumps)
Na₂SO₄ HighSlowNeutralAcid-sensitive compoundsLow (Granular, easy to wash)
CaCl₂ HighFastBasicHydrocarbons, HalidesMed (Binds amines/alcohols)
Mol. Sieves ModerateSlowNeutral/BasicFinal polishing (ppm levels)High (Pore trapping if not washed)

Self-Validating Check: After filtering the drying agent, redissolve a small amount of the used solid in a deuterated solvent and run a quick NMR. If product peaks appear, your washing step was insufficient [3].

Category 3: Solvent Removal (Rotary Evaporation)

Q: My product "bumped" into the bump trap. Is it recoverable?

A: Yes, but it is better to prevent "Nucleation Violence." Bumping occurs when superheating happens—the liquid temperature exceeds its boiling point without boiling, then vaporizes instantaneously.

Troubleshooting Guide:

  • Recovery: Wash the bump trap with solvent immediately and return it to the main flask.

  • Prevention (The 30% Rule): Never fill the flask more than 30-40% full. This increases surface area relative to volume, allowing smooth evaporation.

  • Vacuum Ramping: Do not apply full vacuum immediately. Use a vacuum controller to "walk" the pressure down until the solvent just begins to distill [4].

Category 4: Chromatography & Purification[2][3][4]

Q: My product streaked on the column or never eluted. Did it decompose?

A: It likely suffered "Irreversible Adsorption." Silica gel is acidic (


) and possesses active silanol (

) groups. Basic amines or highly polar compounds can hydrogen-bond so strongly to these silanols that they never elute with standard solvents.

The Deactivation Protocol:

  • Pre-treat the Silica: Slurry your silica in a solvent containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites.

  • Use a Modifier: For highly polar compounds, add 1-5% Methanol or Ammonia to your eluent to compete for the binding sites.

  • Switch Stationary Phase: If loss persists, switch to Alumina (Neutral/Basic) or Reverse Phase (C18) silica, which lacks the active silanol protons [5].

Purification Pathway Selection

PurificationPath Input Crude Mixture CheckAcid Acid Sensitive? Input->CheckAcid CheckBase Basic Amine? CheckAcid->CheckBase No Alumina Neutral Alumina CheckAcid->Alumina Yes Silica Standard Silica Gel CheckBase->Silica No Treated TEA-Deactivated Silica CheckBase->Treated Yes

Caption: Decision tree for selecting stationary phases to prevent irreversible adsorption of sensitive compounds.

References

  • LibreTexts Chemistry. (2021). Liquid-Liquid Extractions. Link

  • University of Rochester. (n.d.).[1] Tips & Tricks: Emulsions. Link

  • Williams, D. B. G., & Lawton, M. (2010).[2][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • UD Technologies. (2025). Bumping in Rotary Evaporator During Vacuum Evaporation. Link

  • Sorbent Technologies. (2023). Silica Gel Applications and Properties. Link

Sources

Reference Data & Comparative Studies

Validation

The Regioisomer Trap: A Senior Scientist’s Guide to Pyrazolo[3,4-d]pyrimidine Analysis

Topic: C NMR Analysis of Pyrazolo[3,4-d]pyrimidine Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazolo[3,4-d]pyrimidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Analysis of Pyrazolo[3,4-d]pyrimidine Products
Content Type:  Publish Comparison Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (adenine/guanine) in kinase inhibitors like Ibrutinib.[1] However, its synthesis—typically involving the condensation of hydrazines with


-functionalized nitriles—is plagued by a persistent analytical challenge: regioisomerism .

The competition between


- and 

-alkylation yields products with identical molecular weights and strikingly similar

H NMR profiles. Misassignment of these isomers can lead to months of wasted biological screening on the "wrong" molecule. This guide objectively compares analytical methods and establishes

C NMR (specifically coupled with 2D HMBC) as the most efficient, high-throughput validation protocol, superior to

H NMR and more accessible than X-ray crystallography.
Part 1: The Analytical Landscape (Comparison)

While X-ray crystallography remains the absolute gold standard, it is low-throughput and requires single crystals. For routine synthetic validation,


C NMR offers the optimal balance of speed and structural certainty.
Feature

H NMR

C NMR (+HMBC)

N NMR
X-Ray Crystallography
Primary Utility Purity check, side-chain verification.Core scaffold authentication. Nitrogen hybridization state (

vs

).
Absolute configuration.
Regioisomer Resolution Low. The core nitrogens lack protons; ring protons often overlap.High. C3, C3a, and C7a shifts are diagnostic of

-alkylation site.
Very High. Definitive chemical shift differences (~50-100 ppm).Definitive.
Sensitivity/Time Minutes.Hours (requires sufficient concentration).Low sensitivity (requires labeling or long runs).Days to Weeks (crystal growth).
Cost/Access Ubiquitous.Standard.Specialized probes often needed.High resource cost.
Verdict Insufficient for isomer assignment.Recommended Standard. Excellent but impractical for routine screening.Use for final candidate validation.
Part 2: Deep Dive – The C NMR Fingerprint

The distinction between


- and 

-isomers relies on the electronic perturbation of the pyrazole ring. When an alkyl group attaches to

, it locks the tautomer such that

becomes pyrrole-like (

character) and

becomes pyridine-like (

character).

-alkylation reverses this electronic map.
Diagnostic Chemical Shift Trends

Data synthesized from comparative spectroscopic studies of fused pyrazoles.

Carbon Position

-Alkylated Isomer (Target)

-Alkylated Isomer (Common Impurity)
Mechanistic Insight
C3

~133 – 136 ppm

~120 – 128 ppm

-alkylation increases electron density at C3, causing an upfield shift (shielding).
C7a (Bridgehead)

~150 – 156 ppm

~158 – 162 ppm
Proximity to the pyridine-like

in the

-isomer affects shielding.
N-CH

(Side Chain)

~45 – 55 ppm

~50 – 60 ppm
Often less diagnostic due to overlap, but

-alkyls are slightly deshielded.

Critical Note: Absolute values vary based on C4/C6 substituents (e.g., -NH2, -Cl, -Ph). Always rely on Relative Differences (


)  or 2D correlations rather than a single absolute ppm value.
The "Smoking Gun": HMBC Correlations

The most robust method to confirm regiochemistry is Heteronuclear Multiple Bond Correlation (HMBC) . You must trace the connectivity from the alkyl protons (


-CH

) to the ring carbons.
  • 
    -Isomer:  The 
    
    
    
    -CH
    
    
    protons show a strong 3-bond correlation (
    
    
    ) to C7a (the bridgehead carbon).
  • 
    -Isomer:  The 
    
    
    
    -CH
    
    
    protons show a strong 3-bond correlation (
    
    
    ) to C3a (the other bridgehead) and often a very strong 2-bond correlation to C3 .
Part 3: Visualization of the Workflow
Diagram 1: The Regioisomer Divergence & Analytical Logic

This diagram illustrates the synthetic pathway creating the mixture and the specific HMBC correlations that distinguish the products.

G Start Hydrazine Precursor + Beta-Functionalized Nitrile Reaction Cyclization Reaction Start->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture N1_Product N1-Isomer (Target) Thermodynamic Mixture->N1_Product Major (usually) N2_Product N2-Isomer (Impurity) Kinetic Mixture->N2_Product Minor HMBC_N1 HMBC Correlation: N-CH2 -> C7a (Bridgehead) C3 Shift: ~134 ppm N1_Product->HMBC_N1 Validates HMBC_N2 HMBC Correlation: N-CH2 -> C3a/C3 C3 Shift: ~125 ppm N2_Product->HMBC_N2 Identifies

Caption: Synthetic divergence of pyrazolo[3,4-d]pyrimidines and the diagnostic HMBC/13C signals used to distinguish the resulting regioisomers.

Part 4: Senior Scientist Experimental Protocol

To ensure data integrity suitable for publication or IND filing, follow this self-validating protocol. Standard "quick" carbon scans often miss quaternary carbons (C3a, C7a, C4, C6), rendering assignment impossible.

1. Sample Preparation
  • Concentration: Dissolve 30–50 mg of isolated product in 0.6 mL of solvent. High concentration is vital for resolving quaternary carbons.

  • Solvent Choice:

    • Preferred:DMSO-

      
       . It prevents aggregation and provides sharp signals for polar heterocycles.
      
    • Alternative: CDCl

      
       (only if solubility permits; often leads to broader peaks for this scaffold).
      
  • Relaxation Agent (Optional but Recommended): Add 1-2 mg of Chromium(III) acetylacetonate [Cr(acac)

    
    ] . This paramagnetic relaxation agent shortens the 
    
    
    
    relaxation time of quaternary carbons, significantly boosting their signal-to-noise ratio.
2. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (standard is often 1.0s). This ensures quaternary carbons (C3a, C7a) fully relax between pulses.

  • Scans (NS): Minimum 1024 scans . Do not compromise here; seeing the noise baseline is necessary to confirm no minor isomer peaks are hidden.

  • Spectral Width: 0 – 220 ppm (capture carbonyls/thiocarbonyls if present).

3. 2D Validation (The "Checkmate")
  • gHMBCAD (Adiabatic HMBC): Set optimization for long-range coupling (

    
    ) to 8 Hz .
    
  • Focus: Zoom into the aromatic region (100–160 ppm) on the F1 (

    
    C) axis and the alkyl region (3–5 ppm) on the F2 (
    
    
    
    H) axis. Look for the "cross-peak" connecting the alkyl protons to the bridgehead.
Part 5: References
  • Regioselectivity in Pyrazolo[3,4-d]pyrimidine Synthesis Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. [2]

  • Structural Elucidation via HMBC Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy.

  • Chemical Shift Data for N1-Alkylated Derivatives Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388.

  • X-Ray Crystallography Validation Hossan, A. S., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray...

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazolo[3,4-d]pyrimidines

Executive Summary & Strategic Context In the landscape of kinase inhibitor development, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a critical bioisostere of the purine ring system (found in ATP).[1] While puri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a critical bioisostere of the purine ring system (found in ATP).[1] While purines are the biological standard, pyrazolo[3,4-d]pyrimidines offer distinct advantages in intellectual property and structure-activity relationship (SAR) tuning, exemplified by inhibitors targeting Src, Abl, and BTK kinases (e.g., Ibrutinib analogs).

For the analytical scientist, distinguishing these scaffolds from their isomers (pyrazolo[4,3-d]pyrimidines) and biological counterparts (purines) is a frequent challenge. This guide provides an in-depth technical comparison of their mass spectrometric behavior, moving beyond simple molecular weight confirmation to mechanistic characterization.

Key Analytical Differentiators
  • Thermal Stability: Unlike purines, the pyrazole N-N bond introduces unique thermal and fragmentation liabilities.

  • Fragmentation Vector: The primary cleavage vector shifts from the imidazole ring (in purines) to the pyrimidine ring (in pyrazolo[3,4-d]pyrimidines) due to the high stability of the fused pyrazole unit.

Structural Logic & Isomeric Comparison

To interpret the mass spectrum, one must first understand the electron density distribution that drives ionization.

The Isomeric Challenge

The core challenge lies in distinguishing the [3,4-d] isomer from the [4,3-d] isomer and the purine scaffold.

ScaffoldStructure DescriptionKey Ionization Site (ESI+)Primary Fragmentation Event
Pyrazolo[3,4-d]pyrimidine Pyrazole fused to pyrimidine (N-N bond in 5-ring)N-1 or N-5 (Substituent dependent)Cross-Ring Cleavage (CRC) of Pyrimidine
Purine Imidazole fused to pyrimidineN-7 or N-9Imidazole ring cleavage (loss of HCN)
Pyrazolo[4,3-d]pyrimidine Isomeric fusionN-1 or N-5Similar CRC, but distinct intensity ratios of fragment ions
Visualization: Isomer Differentiation Workflow

The following diagram outlines the decision tree for distinguishing these isomers using MS/MS data.

Isomer_Differentiation Sample Unknown Heterocycle (MW confirmed) Ionization ESI(+) MS/MS Collision Energy: 20-40 eV Sample->Ionization Check_HCN Observe Neutral Loss (NL) Ionization->Check_HCN Path_Purine Dominant NL: 27 Da (HCN) from 5-membered ring Check_HCN->Path_Purine High Abundance Path_Pyrazolo Dominant NL: 41/42 Da (R-CN) from 6-membered ring Check_HCN->Path_Pyrazolo High Abundance Res_Purine Scaffold: Purine (Imidazole Cleavage) Path_Purine->Res_Purine Res_Pyrazolo Scaffold: Pyrazolo[3,4-d] (Pyrimidine Cleavage) Path_Pyrazolo->Res_Pyrazolo

Figure 1: Decision tree for differentiating purine bioisosteres based on primary neutral loss channels.

Fragmentation Mechanics: The "Cross-Ring Cleavage"

Unlike standard aromatic substitutions where side-chains cleave first, fused heterocycles often undergo Cross-Ring Cleavage (CRC) , historically referred to as a Retro-Diels-Alder (RDA) like mechanism.

Mechanism of Action

In pyrazolo[3,4-d]pyrimidines, the pyrazole ring is exceptionally stable. Consequently, the energy absorbed during collision-induced dissociation (CID) is directed toward the pyrimidine ring.

  • Protonation: Occurs typically at N-5 (the most basic nitrogen in the pyrimidine ring).

  • Ring Opening: The bond between N-5 and C-6 weakens.

  • Elimination: The ring collapses to expel a nitrile (R-CN), where R is the substituent at position 4 or 6.

Comparative Data: Fragmentation Fingerprints[2][3][4]

The table below compares the fragmentation of a generic 4-amino-substituted pyrazolo[3,4-d]pyrimidine against a standard purine (Adenine derivative).

ParameterPyrazolo[3,4-d]pyrimidine (Generic)Purine (Adenine Analog)Interpretation
Molecular Ion High Intensity (

)
High Intensity (

)
Both are stable aromatics.
Primary Loss

= 42 (NCNH

)

= 17 (NH

)
Pyrazolo scaffold favors ring opening; Purines often lose exocyclic amines first.
Secondary Loss

= 27 (HCN)

= 27 (HCN)
Common to both, but occurs later in the pathway for pyrazolopyrimidines.
Diagnostic Ion Pyrazolo-cation (

varies)
Imidazole-cationThe "core" remnant confirms the 5-membered ring structure.
Visualization: The CRC Pathway

This diagram illustrates the specific bond breakages for a 4-substituted pyrazolo[3,4-d]pyrimidine.

Fragmentation_Mechanism Parent Parent Ion [M+H]+ (Protonated at N-5) TS Transition State (Ring Opening N5-C6) Parent->TS CID Energy Fragment1 Product Ion A (Loss of R-CN) TS->Fragment1 Major Pathway (CRC) Fragment2 Product Ion B (Loss of N2 - Rare) TS->Fragment2 Minor Pathway (High Energy)

Figure 2: Mechanistic pathway showing the dominance of Cross-Ring Cleavage (CRC) over N2 extrusion.

Experimental Protocol (Self-Validating)

To generate reproducible data for these comparisons, the following protocol controls for the variable ionization efficiency of nitrogen heterocycles.

Reagents & Setup
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), as these compounds are moderately lipophilic.

Step-by-Step Methodology
  • Sample Preparation: Dissolve compound to 1 µM in 50:50 ACN:Water. Avoid 100% aqueous solution to prevent precipitation of lipophilic derivatives.

  • Direct Infusion (Tune): Infuse at 10 µL/min into the ESI source.

    • Validation Step: Ensure spray stability (RSD < 5%) before recording.

  • Source Parameters:

    • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

    • Cone Voltage: 30 V (Optimize to minimize in-source fragmentation).

  • MS/MS Acquisition (Stepped Energy):

    • Do not use a single Collision Energy (CE).[2]

    • Protocol: Acquire spectra at CE = 10, 30, and 50 eV.

    • Reasoning: Low CE (10 eV) preserves the molecular ion. High CE (50 eV) forces the diagnostic pyrazole-core ions to appear.

  • Data Analysis:

    • Identify the parent

      
      .
      
    • Look for the "Fingerprint" loss of the pyrimidine fragment (usually mass 40-70 Da depending on substituents).

Case Study: Substituent Effects

The nature of the substituent at the C-4 position heavily influences the fragmentation, a critical factor in drug design (e.g., designing covalent inhibitors).

  • Electron Donating Groups (e.g., -NH2, -OMe): Stabilize the pyrimidine ring. These require higher collision energies (>35 eV) to induce Cross-Ring Cleavage.

  • Electron Withdrawing Groups (e.g., -Cl, -CF3): Destabilize the ring. Fragmentation is observed at lower energies (<20 eV), often leading to extensive degradation and lower sensitivity in quantitative assays (MRM).

Application Note: When developing MRM (Multiple Reaction Monitoring) methods for PK studies, avoid transitions involving the loss of halogen atoms (e.g., -Cl), as these are non-specific. Target the stable pyrazole-containing fragments generated via the CRC mechanism described above.

References

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Link

  • BenchChem Technical Support. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.[2][4] Link

  • Nekkaa, I., et al. (2018).[5] Continuous-flow retro-Diels–Alder reaction: an efficient method for the preparation of pyrimidinone derivatives.[5] Beilstein Journal of Organic Chemistry. Link

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors.[6][7][8] Current Pharmaceutical Design. Link

Sources

Validation

A Comparative Guide to HPLC Methods for Purity Analysis of Pyrazolo[3,4-d]pyrimidines

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Purity Analysis for Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are analogues of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Purity Analysis for Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of heterocyclic compounds that are analogues of purines and have shown a wide range of biological activities, including as kinase inhibitors for the treatment of cancer.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that can directly impact its safety and efficacy. Impurities can arise from the synthesis process, degradation of the API, or interaction with excipients in a drug product. Therefore, a well-developed and validated HPLC method is essential to ensure the quality and consistency of these promising therapeutic agents.

A robust purity method should not only be able to quantify the main compound but also separate it from all potential impurities, including starting materials, by-products, and degradation products. This is particularly important for stability-indicating methods, which are designed to demonstrate the stability of a drug substance or drug product over time by resolving the active ingredient from any degradation products that may form under various stress conditions.[3][4]

Understanding the Chromatographic Behavior of Pyrazolo[3,4-d]pyrimidines

The development of a successful HPLC method is underpinned by an understanding of the physicochemical properties of the analyte. For pyrazolo[3,4-d]pyrimidines, key properties influencing their chromatographic behavior include:

  • Polarity and Solubility: The pyrazolo[3,4-d]pyrimidine core is a polar heterocyclic system. The overall polarity and solubility of a specific derivative are significantly influenced by the nature of the substituents on the ring system. Many of these compounds exhibit poor aqueous solubility, which can present challenges during sample and mobile phase preparation.[5]

  • pKa: The pyrazole and pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the mobile phase. The pKa of the molecule will, therefore, dictate the optimal pH for analysis to ensure good peak shape and retention.

  • UV Absorbance: The fused aromatic ring system of pyrazolo[3,4-d]pyrimidines results in strong UV absorbance, typically in the range of 220-350 nm, making UV detection a suitable and sensitive method for their analysis.

Comparative Analysis of HPLC Methods

Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the purity analysis of pyrazolo[3,4-d]pyrimidines due to the predominantly non-polar to moderately polar nature of many of its derivatives. The following sections compare different approaches to RP-HPLC method development for this class of compounds.

Stationary Phase Selection

The choice of stationary phase is critical for achieving the desired selectivity and resolution.

  • C18 (Octadecylsilane) Columns: This is the most widely used stationary phase for the analysis of pyrazolo[3,4-d]pyrimidines. The non-polar C18 chains provide excellent retention for these relatively non-polar to moderately polar compounds. A variety of C18 columns are available with different particle sizes (e.g., 5 µm, 3 µm, and sub-2 µm for UHPLC), pore sizes, and end-capping technologies, which can be optimized to improve peak shape and resolution.

  • C8 (Octylsilane) Columns: C8 columns are less retentive than C18 columns and can be a good alternative when analyzing more polar pyrazolo[3,4-d]pyrimidine derivatives or when shorter analysis times are desired.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the pyrazolo[3,4-d]pyrimidine analytes. This can be particularly useful for separating isomers or closely related impurities that are not well-resolved on traditional alkyl-chain phases.

Mobile Phase Composition and Gradient Elution

The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it has a lower viscosity, allowing for higher efficiency, and a lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

  • pH Control: The pH of the aqueous component of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like pyrazolo[3,4-d]pyrimidines. Buffers such as phosphate, acetate, or formate are commonly used to maintain a constant pH. For many pyrazolo[3,4-d]pyrimidines, a slightly acidic pH (e.g., pH 3-5) is often optimal to ensure the protonation of the basic nitrogen atoms, leading to better peak shape and retention.

  • Gradient Elution: Due to the potential for a wide range of impurity polarities, a gradient elution method is often necessary for purity analysis. A typical gradient starts with a higher percentage of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic modifier to elute the main compound and any less polar impurities.

The following dot script visualizes the logical workflow for HPLC method development for pyrazolo[3,4-d]pyrimidines:

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Initial Method Screening cluster_2 Method Optimization cluster_3 Method Validation (ICH) Solubility Solubility & Polarity Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Solubility->Mobile_Phase_Screening Select initial mobile phase pKa pKa Determination pKa->Mobile_Phase_Screening Determine mobile phase pH UV_max UV λmax Wavelength Detection Wavelength UV_max->Wavelength Set detection wavelength Column_Screening Column Screening (C18, C8, Phenyl) Gradient_Optimization Gradient Optimization Column_Screening->Gradient_Optimization Mobile_Phase_Screening->Gradient_Optimization Gradient_Scouting Gradient Scouting Gradient_Scouting->Gradient_Optimization Specificity Specificity (Forced Degradation) Gradient_Optimization->Specificity Flow_Rate Flow Rate & Temperature Flow_Rate->Specificity Linearity Linearity & Range Wavelength->Linearity Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision LOD_LOQ LOD & LOQ Accuracy_Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for HPLC method development.

Case Study: Comparison of Two Hypothetical HPLC Methods

To illustrate the practical application of these principles, let's compare two hypothetical, yet representative, HPLC methods for the purity analysis of a fictional pyrazolo[3,4-d]pyrimidine derivative, "Pyrazolinib."

Table 1: Comparison of HPLC Methods for "Pyrazolinib" Purity Analysis

ParameterMethod A: Conventional HPLCMethod B: Modern UHPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 30 min10% to 90% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection 254 nm254 nm
Run Time 40 min15 min
Backpressure ~1500 psi~8000 psi

Discussion of Comparison:

  • Speed and Efficiency: Method B, utilizing a shorter column with smaller particles (UHPLC), offers a significantly shorter run time. This leads to higher sample throughput and reduced solvent consumption, making it a more cost-effective and environmentally friendly option.

  • Resolution: The smaller particle size in Method B generally provides higher chromatographic efficiency, resulting in sharper peaks and better resolution of closely eluting impurities.

  • Instrumentation: Method B requires a UHPLC system capable of handling higher backpressures, whereas Method A can be run on a standard HPLC system.

  • Method Transfer: Transferring a method from a conventional HPLC (Method A) to a UHPLC system (Method B) would require careful optimization of the gradient and flow rate to maintain the same selectivity and resolution.

Experimental Protocol: A Stability-Indicating HPLC Method

This section provides a detailed, step-by-step methodology for a stability-indicating HPLC method for the purity analysis of a pyrazolo[3,4-d]pyrimidine derivative. This protocol is based on common practices observed in the literature and is intended as a starting point for method development.

Materials and Reagents
  • Pyrazolo[3,4-d]pyrimidine API

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade or higher)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Chromatographic Conditions
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the pyrazolo[3,4-d]pyrimidine reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the API sample.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.

  • Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80 °C for 48 hours. Prepare a sample solution from the stressed solid.

  • Photolytic Degradation: Expose the solid API to UV light (254 nm) and visible light for 7 days. Prepare a sample solution from the stressed solid.

The following dot script illustrates the workflow for the forced degradation study and analysis:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API Pyrazolo[3,4-d]pyrimidine API Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid) API->Thermal Photolytic Photolytic (UV/Vis light, solid) API->Photolytic HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment (PDA Detector) HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Caption: Forced degradation study workflow.

Method Validation

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies and by ensuring the main peak is pure using a photodiode array (PDA) detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The purity analysis of pyrazolo[3,4-d]pyrimidines is a critical step in the development of these important therapeutic agents. A well-developed and validated stability-indicating HPLC method is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a comparative overview of HPLC methods, highlighting the importance of stationary phase and mobile phase selection, as well as the rationale behind method development choices. The provided experimental protocol and discussion on method validation offer a practical framework for researchers to develop robust and reliable purity analysis methods for this promising class of compounds. The choice between conventional HPLC and UHPLC will depend on the specific needs of the laboratory, with UHPLC offering significant advantages in terms of speed and efficiency.

References

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2005.
  • Snyder, L.R., J.J. Kirkland, and J.W.
  • Dong, M.W., Modern HPLC for practicing scientists. 2006: John Wiley & Sons.
  • Ravisankar, P., et al., A review on stability-indicating HPLC method development. World Journal of Pharmacy and Pharmaceutical Sciences, 2015. 4(8): p. 405-425.
  • Cools, J., The KIT receptor tyrosine kinase: a sensitive and specific target for the treatment of cancer.
  • La Motta, C., et al., Pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: a patent review (2010 - 2015).
  • Bakshi, M. and S. Singh, Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 2002. 28(6): p. 1011-1040.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.
  • Kassab, A.E., Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 2023. 356(1): p. e2200424.
  • Ghozlan, S.A.S., I.A. Abdelhamid, and H.A. Abdel-Aziz, Pyrazolo[3,4-d]pyrimidines as an important scaffold for drug discovery. Mini-Reviews in Medicinal Chemistry, 2017. 17(12): p. 1049-1075.
  • Brummund, J., et al., Forced degradation studies. in Handbook of stability testing in pharmaceutical development. 2009, Springer. p. 83-119.
  • Blessy, M., R. D. Patel, P. N. Prajapati, and Y. K. Agrawal, Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2014. 4(3): p. 159-165.
  • Alsante, K.M., et al., The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 2007. 59(1): p. 29-37.
  • Szabó, Z., et al., Recent trends in impurity profiling of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 2013. 84: p. 146-165.
  • Sonune, P.S., et al., METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024.
  • Bruni, G., et al., Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Journal of Nanobiotechnology, 2016. 14(1): p. 1-12.

Sources

Comparative

Comparison Guide: 5-Chloro-4-hydrazinylpyrimidine vs. Dichloropyrimidines in Heterocyclic Synthesis

This guide provides an in-depth technical comparison between 5-Chloro-4-hydrazinylpyrimidine and Dichloropyrimidines (specifically 2,4- and 4,6-isomers) in the context of organic synthesis and medicinal chemistry. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Chloro-4-hydrazinylpyrimidine and Dichloropyrimidines (specifically 2,4- and 4,6-isomers) in the context of organic synthesis and medicinal chemistry.

Executive Summary: Strategic Divergence

In the design of pyrimidine-based pharmacophores, the choice of starting material dictates the synthetic strategy: Linear Functionalization versus Convergent Scaffold Assembly .

  • Dichloropyrimidines (2,4- / 4,6-): Represent the "Blank Slate" approach. They offer maximum flexibility for introducing diverse substituents at C2, C4, and C6. However, their utility is often compromised by regioselectivity challenges during the first nucleophilic aromatic substitution (

    
    ), requiring rigorous separation of isomers.
    
  • 5-Chloro-4-hydrazinylpyrimidine: Represents the "Pre-Activated Core" approach. It is a specialized building block designed to bypass the initial regioselectivity bottleneck. It is particularly superior for the rapid assembly of fused ring systems (e.g., [1,2,4]triazolo[4,3-c]pyrimidines ) while retaining the C5-chlorine atom as a strategic handle for late-stage cross-coupling (Suzuki, Stille).

Chemical Profiles & Reactivity Analysis

Dichloropyrimidines: The Regioselectivity Challenge

The reactivity of dichloropyrimidines is governed by the electronic deficiency of the pyrimidine ring.

  • 2,4-Dichloropyrimidine:

    • Primary Site (C4): The C4 position is generally more electrophilic due to the para-like resonance effect of the N1 nitrogen.

    • Secondary Site (C2): Substitution at C2 is slower but competitive.

    • The Problem: Regioselectivity is rarely perfect.[1][2] Standard

      
       conditions often yield a mixture (typically 4:1 to 10:1 favoring C4), necessitating chromatographic purification. Substituents at C5 or C6 can invert this selectivity (e.g., electron-donating groups at C6 can favor C2 attack).
      
  • 4,6-Dichloropyrimidine:

    • Symmetry: Initially symmetric, so the first substitution is statistical.

    • Control: Mono-substitution requires strict stoichiometric control (1.0 equiv nucleophile) and low temperatures to prevent over-reaction to the disubstituted product.

5-Chloro-4-hydrazinylpyrimidine: The Dual-Function Scaffold

This reagent is a hybrid nucleophile/electrophile.

  • Nucleophilic Domain: The hydrazine moiety (-NHNH

    
    ) at C4 is highly reactive toward aldehydes, ketones, and orthoesters.
    
  • Electrophilic Domain: The C5-chlorine atom is sterically crowded but electronically activated. Crucially, it is stable during hydrazone formation/cyclization conditions, allowing it to survive as a "handle" for subsequent derivatization.

Visualization of Reactivity Pathways

The following diagram contrasts the linear workflow of dichloropyrimidines with the convergent workflow of the hydrazinyl derivative.

ReactivityComparison DCP 2,4-Dichloropyrimidine (Raw Material) Mix Mixture of Isomers (C4 vs C2 Substitution) DCP->Mix Hydrazine (SnAr) Purify Purification Step (Yield Loss) Mix->Purify Column Chrom. Hydraz 4-Hydrazinyl Intermediate Purify->Hydraz Pure Isomer Cyclo Cyclization (Triazolopyrimidine) Hydraz->Cyclo Orthoester CHP 5-Chloro-4-hydrazinylpyrimidine (Pre-Activated Scaffold) CHP->Cyclo Direct Cyclization (Orthoester/Aldehyde) Func Late-Stage Functionalization (Suzuki/Sonogashira at C5) Cyclo->Func Pd-Catalysis

Caption: Figure 1. Comparative synthetic workflows. The 5-chloro-4-hydrazinylpyrimidine route (green) eliminates the regioselectivity and purification bottlenecks associated with 2,4-dichloropyrimidine (red).

Comparative Synthetic Workflows

Case Study: Synthesis of [1,2,4]Triazolo[4,3-c]pyrimidines

This scaffold is a bioisostere of purine and a privileged structure in kinase inhibitors (e.g., CDK2 inhibitors).

Route A: From 2,4-Dichloropyrimidine (Linear)
  • Hydrazinolysis: Reaction with hydrazine hydrate.[3][4]

    • Risk:[1][5] Formation of 2-hydrazinyl and 2,4-dihydrazinyl byproducts.

  • Purification: Required to isolate 2-chloro-4-hydrazinylpyrimidine.

  • Cyclization: Reaction with triethyl orthoformate.[6]

  • Result: 5-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (Note: The chlorine is at the 5-position of the fused system, corresponding to C2 of the original pyrimidine).

Route B: From 5-Chloro-4-hydrazinylpyrimidine (Convergent)
  • Cyclization: Direct reaction with triethyl orthoformate or aromatic aldehydes (with oxidative closure).

  • Result: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine.

    • Advantage:[5][6] The chlorine atom is located at position 8 (corresponding to C5 of the original ring). This position is orthogonal to the reactivity of Route A products. It allows for functionalization of the "back" of the binding pocket in drug design, a vector not easily accessible starting from 2,4-DCP without blocking groups.

Performance Metrics Comparison
Feature2,4-Dichloropyrimidine Route5-Chloro-4-hydrazinylpyrimidine Route
Step Count 3 (Reaction + Purification + Cyclization)1 (Direct Cyclization)
Regioselectivity Moderate (Requires separation)Perfect (Pre-installed)
Atom Economy Lower (Loss of Cl, solvent for column)High
C5-Functionalization Difficult (Requires C5-substituted SM)Ready (C5-Cl retained as handle)
Primary Utility Simple PyrimidinesFused Ring Systems (Triazolopyrimidines)

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine

Using 5-Chloro-4-hydrazinylpyrimidine as the starting scaffold.

Reagents:

  • 5-Chloro-4-hydrazinylpyrimidine (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Catalytic p-Toluenesulfonic acid (pTSA) (Optional)

Methodology:

  • Setup: Charge a round-bottom flask with 5-Chloro-4-hydrazinylpyrimidine (1.0 g, 6.9 mmol).

  • Addition: Add Triethyl orthoformate (10 mL). If solubility is poor, add 5 mL of anhydrous ethanol.

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) with stirring. Monitor by TLC (System: EtOAc/MeOH 9:1). The starting hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot.

    • Reaction Time: Typically 2–4 hours.

  • Workup: Cool the reaction mixture to 0 °C. The product often precipitates directly.

  • Isolation: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Yield: Expected yield 85–92%.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of hydrazine -NH2 (broad singlet ~4.5 ppm) and the appearance of the triazole proton singlet (typically >9.0 ppm).

    • Note on Isomerism: The kinetic product is the [4,3-c] isomer. Prolonged heating or acid catalysis may induce a Dimroth rearrangement to the thermodynamically more stable [1,5-c] isomer.

Protocol B: Late-Stage Functionalization (Suzuki Coupling)

Utilizing the retained C5-Cl handle.

Reagents:

  • 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous, 2.0 equiv)

  • Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Combine solvent and base in a microwave vial. Sparge with Argon for 10 mins.

  • Addition: Add the triazolopyrimidine, boronic acid, and Pd catalyst.

  • Reaction: Seal and heat to 90 °C (or 110 °C in microwave for 20 mins).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (gradient EtOAc/Hexanes).

Mechanistic Insight: The "Neighboring Group" Effect

The efficiency of 5-chloro-4-hydrazinylpyrimidine in forming fused rings stems from the proximity of the hydrazine nucleophiles to the pyrimidine core.

Caption: Figure 2. Mechanistic sequence of triazolopyrimidine formation. The C5-Cl (not shown in flow) remains passive, preserving its utility for future steps.

Conclusion

For researchers targeting simple, non-fused pyrimidine derivatives, 2,4-dichloropyrimidine remains the cost-effective standard, provided one accepts the burden of isomer separation. However, for the synthesis of fused triazolopyrimidines or libraries requiring a specific substitution vector at the "back" of the ring (C5/C8), 5-Chloro-4-hydrazinylpyrimidine is the superior, high-fidelity reagent. It converts a linear, multi-step struggle into a convergent, single-step scaffold assembly.

References

  • Regioselectivity in Dichloropyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec / QM Magic Class.
  • Synthesis of Triazolopyrimidines

    • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine deriv
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Pyrazolopyrimidine Synthesis & Biological Activity

    • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors.[7][8][9]

    • Source: RSC Advances.
    • URL:[Link]

  • General Reactivity of Chloroheterocycles

    • Title: Ring transformations involving chloroheterocycles.[1][5][10][11] Part III. Reaction of 4-chloroquinazolines with hydrazines.[12][13]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

Sources

Validation

Spectroscopic Data for 5-Chloro-4-hydrazinylpyrimidine: A Comparative Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-4-hydrazinylpyrimidine, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic properties of 5-Chloro-4-hydrazinylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. For comparative purposes, we present verified experimental data for 4-aminopyrimidine, a structurally related compound, to ground our predictions and offer a tangible reference point. This guide is designed to serve as a practical resource for the identification, characterization, and quality control of 5-Chloro-4-hydrazinylpyrimidine and its derivatives.

Predicted Spectroscopic Profile of 5-Chloro-4-hydrazinylpyrimidine

The following sections detail the anticipated spectroscopic data for 5-Chloro-4-hydrazinylpyrimidine. These predictions are derived from the analysis of substituent effects on the pyrimidine core, drawing parallels with known spectra of 5-chloropyrimidines, 4-aminopyrimidines, and organic hydrazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 5-Chloro-4-hydrazinylpyrimidine is expected to be relatively simple, exhibiting signals for the two pyrimidine ring protons and the protons of the hydrazinyl group.

  • H2 and H6 Protons: The protons at positions 2 and 6 of the pyrimidine ring are in different chemical environments. The H2 proton is deshielded by two adjacent nitrogen atoms and is expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 8.5-8.7 ppm . The H6 proton, being adjacent to a nitrogen and the carbon bearing the hydrazinyl group, will also be a singlet and is predicted to resonate slightly upfield compared to H2, around δ 8.2-8.4 ppm .

  • Hydrazinyl Protons (-NHNH₂): The protons of the hydrazinyl group are exchangeable and their chemical shift is highly dependent on the solvent, concentration, and temperature. They are expected to appear as two broad singlets. The -NH- proton, being directly attached to the electron-withdrawing pyrimidine ring, will be more deshielded, likely appearing in the δ 7.5-8.5 ppm region. The terminal -NH₂ protons are expected to be more shielded, with a predicted chemical shift in the range of δ 4.0-5.0 ppm .

The carbon NMR spectrum will provide insights into the carbon skeleton.

  • C2, C4, C5, and C6: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.

    • C2 and C6: These carbons, being adjacent to two and one nitrogen atom respectively, will be significantly deshielded. C2 is predicted to be the most downfield, around δ 155-158 ppm . C6 is expected in the region of δ 150-153 ppm .

    • C4: The carbon atom attached to the hydrazinyl group (C4) will also be downfield due to the electronegativity of the attached nitrogens, with a predicted chemical shift of δ 158-162 ppm .

    • C5: The carbon atom bearing the chlorine atom (C5) will be influenced by the halogen's inductive effect. Its resonance is predicted to be in the range of δ 115-120 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups. The spectrum of 5-Chloro-4-hydrazinylpyrimidine is expected to be characterized by the vibrations of the pyrimidine ring and the hydrazinyl and chloro substituents.

  • N-H Stretching: The hydrazinyl group will exhibit characteristic N-H stretching vibrations. Two distinct bands are expected for the -NH₂ group in the 3350-3250 cm⁻¹ region (asymmetric and symmetric stretching). A broader band corresponding to the -NH- stretch is anticipated around 3200-3100 cm⁻¹ .[1]

  • C=N and C=C Stretching: The aromatic pyrimidine ring will show a series of sharp absorption bands in the 1600-1450 cm⁻¹ region due to C=N and C=C stretching vibrations.

  • N-H Bending: The scissoring vibration of the -NH₂ group is expected to appear as a strong band around 1650-1600 cm⁻¹ .

  • C-Cl Stretching: The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Chloro-4-hydrazinylpyrimidine (Molecular Formula: C₄H₅ClN₄), the expected molecular weight is approximately 144.56 g/mol .

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. An (M+2)⁺ peak at m/z 146 with about one-third the intensity of the M⁺ peak is expected due to the isotopic abundance of ³⁷Cl.

  • Key Fragmentation Pathways: The fragmentation of hydrazinyl derivatives can be complex.[2] Common fragmentation pathways for 5-Chloro-4-hydrazinylpyrimidine may include:

    • Loss of the hydrazinyl radical (•NHNH₂) to give a fragment at m/z 113.

    • Loss of a nitrogen molecule (N₂) from the hydrazinyl group.

    • Cleavage of the pyrimidine ring, leading to smaller charged fragments.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π → π* and n → π* transitions.[3] For 5-Chloro-4-hydrazinylpyrimidine, the presence of the auxochromic hydrazinyl group is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrimidine. The λ_max is predicted to be in the range of 270-300 nm in a polar solvent like ethanol or methanol.

Comparative Spectroscopic Data: 4-Aminopyrimidine

To provide a practical reference, we present the experimental spectroscopic data for 4-aminopyrimidine (Molecular Formula: C₄H₅N₃, Molecular Weight: 95.11 g/mol ). The amino group serves as a good electronic and structural analogue to the hydrazinyl group, making this a valuable comparison.

Spectroscopic Technique4-Aminopyrimidine DataSource
¹H NMR (DMSO-d₆)δ 8.55 (s, 1H), 8.05 (d, 1H), 6.55 (d, 1H), 6.45 (br s, 2H, NH₂)[4]
¹³C NMR Data not readily available in cited sources.
IR (KBr pellet) 3300, 3170 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (N-H bend), 1580, 1480 cm⁻¹ (C=N, C=C stretch)[5]
Mass Spec (EI) m/z 95 (M⁺, 100%), 68, 41[6]
UV-Vis λ_max at 232 nm and 275 nm in ethanol.

Experimental Methodologies: A Rationale-Driven Approach

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental design. The following protocols are recommended for the characterization of 5-Chloro-4-hydrazinylpyrimidine, with explanations for the key procedural choices.

NMR Spectroscopy Workflow

The goal is to obtain high-resolution spectra that allow for unambiguous assignment of all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Dissolve ~5-10 mg of sample Solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent TMS Add TMS as internal standard (0 ppm) Solvent->TMS Tube Transfer to a 5 mm NMR tube TMS->Tube Spectrometer Place tube in NMR spectrometer (≥400 MHz) Tube->Spectrometer Shimming Shim the magnetic field for homogeneity Spectrometer->Shimming H1 Acquire ¹H NMR spectrum Shimming->H1 C13 Acquire ¹³C NMR spectrum (with proton decoupling) H1->C13 FT Fourier Transform the FID C13->FT Phasing Phase the spectrum FT->Phasing Baseline Apply baseline correction Phasing->Baseline Integration Integrate ¹H signals Baseline->Integration Analysis Analyze chemical shifts, coupling, and integration Integration->Analysis

Caption: Workflow for NMR data acquisition and processing.

  • Choice of Solvent (Causality): DMSO-d₆ is a preferred solvent for this compound due to its high polarity, which should ensure good solubility. Importantly, it does not exchange protons with the analyte as readily as D₂O, which would cause the N-H signals to disappear.

  • Field Strength (Causality): A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, which is crucial for resolving closely spaced peaks in the aromatic region.[7]

  • Proton Decoupling in ¹³C NMR (Causality): Proton decoupling simplifies the ¹³C spectrum by collapsing the carbon signals into singlets, which increases the signal-to-noise ratio and makes the spectrum easier to interpret.

FTIR Spectroscopy Workflow (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. The objective is to disperse the sample uniformly in an IR-transparent matrix to minimize light scattering.[8]

FTIR_Workflow cluster_prep Pellet Preparation cluster_acq Data Acquisition Mix Grind 1-2 mg of sample with ~100 mg of dry KBr Die Place the mixture in a pellet die Mix->Die Press Apply pressure (~8-10 tons) to form a transparent pellet Die->Press Holder Place the pellet in the spectrometer sample holder Press->Holder Background Collect a background spectrum (air) Holder->Background Sample_Scan Collect the sample spectrum Background->Sample_Scan Process Ratio the sample spectrum against the background Sample_Scan->Process

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

  • Why KBr? (Causality): Potassium bromide is used because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and it is a soft salt that can be pressed into a transparent disk.[9]

  • Grinding (Causality): The sample and KBr must be ground to a very fine powder to reduce scattering of the infrared beam, which would otherwise lead to a sloping baseline and distorted peak shapes.[8]

Mass Spectrometry Workflow (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 5-Chloro-4-hydrazinylpyrimidine, as it typically produces the protonated molecular ion with minimal fragmentation.[10]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol) Infuse Infuse the solution into the ESI source via syringe pump or LC Dissolve->Infuse Ionize Apply high voltage to generate charged droplets (electrospray) Infuse->Ionize Desolvate Evaporate solvent to form gas-phase ions Ionize->Desolvate Analyze Analyze ions in the mass spectrometer Desolvate->Analyze

Caption: Workflow for ESI-Mass Spectrometry.

  • Choice of ESI (Causality): ESI is chosen because it is a "soft" ionization method that is less likely to cause fragmentation of the parent molecule compared to harder techniques like electron ionization. This is advantageous for confirming the molecular weight of the compound.[6][11]

  • Solvent Choice (Causality): A polar protic solvent like methanol is typically used in ESI as it readily supports the formation of ions in solution and is volatile enough for efficient desolvation in the ESI source.

Conclusion

This guide presents a comprehensive, albeit predicted, spectroscopic profile of 5-Chloro-4-hydrazinylpyrimidine, contextualized with experimental data from the analogous compound, 4-aminopyrimidine. The provided methodologies are grounded in established scientific principles to ensure the acquisition of reliable and interpretable data. This document aims to be a valuable tool for researchers working with this and related pyrimidine derivatives, facilitating their identification, characterization, and further development.

References

  • PubMed. (2013). Fragmentation of deprotonated diacylhydrazine derivatives in electrospray ionization tandem mass spectrometry: generation of acid anions via intramolecular rearrangement. [Link]

  • Zapaday, M. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • ResearchGate. (n.d.). Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... [Link]

  • PubChem. (n.d.). 4-Aminopyrimidine. [Link]

  • NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. [Link]

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  • SpectraBase. (n.d.). 4-Aminopyrimidine - Optional[1H NMR] - Spectrum. [Link]

  • ACS Publications. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

  • Optica Publishing Group. (n.d.). FTIR-spectrometer-determined absorption coefficients of seven hydrazine fuel gases: implications for laser remote sensing. [Link]

  • NIST. (n.d.). 4-Aminopyrimidine. NIST Chemistry WebBook. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • El-Sayed, H. et al. (2021). Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC. [Link]

  • Mendes, M. et al. (2021). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

  • Lattová, E. & Perreault, H. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. ResearchGate. [Link]

  • ResearchGate. (n.d.). IR spectra of hydrazones I and complexes II–V. [Link]

  • ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... [Link]

  • ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... [Link]

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  • ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

  • ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

  • PubMed. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. [Link]

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Novel Pyrazolo[3,4-d]pyrimidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, pyrazolo[3,4-d]pyrimidines represent a class of heterocyclic compounds with immense therapeutic potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazolo[3,4-d]pyrimidines represent a class of heterocyclic compounds with immense therapeutic potential, acting as crucial scaffolds in the development of agents for oncology, inflammation, and more.[1][2] Their structural similarity to endogenous purines allows them to interact with a variety of enzymes and proteins.[1][2] For the medicinal chemist, the synthesis of a novel pyrazolo[3,4-d]pyrimidine derivative is a significant step. However, synthesis is only the beginning. Rigorous analytical characterization is paramount to confirm the identity, purity, and integrity of the new chemical entity. Among the foundational analytical techniques, elemental analysis stands as a definitive gatekeeper, providing the fundamental ratio of carbon, hydrogen, and nitrogen that constitutes the compound's empirical formula.

This guide provides an in-depth comparison of elemental analysis techniques pertinent to these novel compounds. It moves beyond a simple recitation of methods to offer a strategic perspective on how and when to deploy each technique, ensuring the generation of trustworthy, publication-quality data.

The Unique Challenge of Nitrogen-Rich Heterocycles

Pyrazolo[3,4-d]pyrimidines, with their fused pyrazole and pyrimidine rings, are nitrogen-rich systems. This characteristic, while key to their biological activity, presents a specific challenge for the most common elemental analysis technique: combustion analysis. Historically, heterocyclic nitrogen compounds have been classified as difficult to combust.[3] The nitrogen within the stable aromatic rings requires more vigorous oxidation conditions to ensure complete conversion to nitrogen gas (N₂) for accurate detection.[3] Incomplete combustion can lead to the formation of various nitrogen oxides (NOx), resulting in erroneously low nitrogen values and compromising the integrity of the entire analysis.[3]

Modern elemental analyzers are designed to overcome these challenges through optimized combustion conditions and specialized catalysts. Understanding these principles is key to generating accurate data.

Primary Method: Dynamic Flash Combustion (CHN Analysis)

The cornerstone of elemental analysis for organic compounds is the combustion-based CHN analyzer.[4][5] This technique provides a rapid and precise determination of the mass percentages of Carbon, Hydrogen, and Nitrogen.[4]

Principle of Operation

The method is a modern refinement of the classical Pregl-Dumas method.[4] A micro-sample (typically 1-3 mg) is weighed into a tin or silver capsule and dropped into a high-temperature combustion furnace (around 1000°C).[4][6] A pulse of pure oxygen is injected, causing the sample to flash combust.[4] The resulting gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas/oxides (N₂/NOx)—are swept by a helium carrier gas through a subsequent reduction furnace.[4][6] This second furnace typically contains high-purity copper, which at elevated temperatures (around 600°C) reduces any nitrogen oxides to N₂ and removes excess oxygen.[4][6] The purified gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column or a series of traps to separate the components, which are then quantified by a thermal conductivity detector (TCD).[4][6]

The Critical Role of Catalysts and Reagents

To ensure the complete and efficient combustion of challenging compounds like pyrazolo[3,4-d]pyrimidines, modern analyzers often incorporate catalysts into the combustion tube. Tungsten(VI) oxide (WO₃) is a common and highly effective catalyst.[7] It acts as a powerful oxidizing agent at high temperatures, promoting the complete breakdown of refractory organic materials and ensuring all carbon is converted to CO₂ and all nitrogen is liberated for conversion to N₂.[7] This is particularly crucial for preventing the formation of stable metal carbides or carbonates if the novel compound has associated metal ions.

Experimental Protocol: A Self-Validating System

Trustworthy data is built on a foundation of meticulous procedure and system validation. The following protocol is designed to be self-validating, incorporating calibration, checks, and blanks.

Instrumentation:

  • A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).

  • Microbalance (readable to 0.001 mg).

  • Gas supplies: High-purity (99.999%) Helium and Oxygen.[4]

Reagents and Standards:

  • Calibration Standard: Acetanilide is a widely used, stable standard with well-defined percentages of C, H, and N.[8][9] Other standards like benzoic acid or sulfanilamide can also be used.[4][10]

  • Combustion Tube Reagents: As per instrument manufacturer specifications, typically including quartz wool, chromium oxide, silver tungstate, and tungsten(VI) oxide.[3]

  • Reduction Tube Reagents: High-purity copper wire.

  • Sample Encapsulation: Tin or silver capsules.

Step-by-Step Methodology:

  • System Preparation & Conditioning:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950-1000°C and 600-650°C, respectively).

    • Condition the system by running several blank (empty tin capsule) analyses to purge any atmospheric contaminants and stabilize the detector baseline. This step is critical for achieving low-level detection and high precision.

  • Calibration:

    • Accurately weigh 3-5 replicates of the chosen standard (e.g., 1-2 mg of acetanilide). The precision of this weighing is the single most important factor for accurate results.

    • Analyze the standards. The instrument software will use the known C, H, and N percentages of the standard and the measured detector signals to generate response factors.

    • The resulting calibration should have a relative standard deviation (RSD) of ≤0.3% for each element. This confirms the system is performing with high precision.

  • Analysis of Novel Pyrazolo[3,4-d]pyrimidine Compound:

    • Accurately weigh 1-3 mg of the finely ground, homogenous, and fully dried novel compound into a tin capsule. Hygroscopic samples must be handled in a dry box.

    • Analyze a minimum of three replicates of the sample.

  • Data Interpretation and Validation:

    • The software will calculate the average weight percentages of C, H, and N for the sample.

    • Compare the experimental percentages to the theoretical values calculated for the proposed chemical formula. A result is typically considered acceptable if the experimental values are within ±0.4% of the theoretical values.

    • Periodically run a calibration check standard during the sample run to ensure the instrument has not drifted.

Workflow for Elemental Analysis Validation

G cluster_prep Preparation & Calibration cluster_analysis Sample Analysis cluster_validation Data Validation & Reporting A System Conditioning (Run Blanks) B Weigh & Run Calibration Standard (e.g., Acetanilide) A->B C Verify Calibration (RSD <= 0.3%) B->C D Accurately Weigh Novel Compound (3x) C->D Calibration OK E Run Samples on Calibrated Instrument D->E F Run Check Standard (Mid-Run Verification) E->F G Calculate Mean %C, %H, %N F->G Analysis Complete H Compare to Theoretical (Acceptance: +/- 0.4%) G->H H->D Results Fail (Re-weigh/Re-run) I Final Report H->I Results Accepted

Caption: Workflow for CHN analysis ensuring data integrity.

Comparative Guide: Alternative & Complementary Techniques

While combustion analysis is the gold standard for C, H, and N, it does not provide a complete elemental picture. Drug development professionals must often consider other elements, such as residual metal catalysts or inorganic impurities, which are governed by strict regulatory guidelines like ICH Q3D.[11][12]

TechniquePrimary Use CaseElements DetectedSample PrepDestructive?Key AdvantageKey Limitation
Combustion Analysis Bulk C, H, N, S, O composition for formula confirmation.[4][13]C, H, N, S, OMinimal (weighing)YesHigh precision for bulk light elements.Limited to a few elements; cannot detect metals.
ICP-MS/OES Trace elemental impurity analysis (e.g., residual catalysts Pd, Pt, Ru).[11][14]Most of the periodic tableExtensive (acid digestion).[11][14]YesExtremely low detection limits (ppb-ppt).[15]Complex sample prep; cannot determine bulk C,H,N,O.[11][16]
X-Ray Fluorescence (XRF) Rapid, non-destructive screening for elemental impurities.[17][18]Be to U.[17]Minimal to none.[17][19]No[18]Speed and non-destructive nature.[18][20]Higher detection limits than ICP-MS; matrix effects.[18][21]
High-Resolution Mass Spectrometry (HRMS) Exact mass measurement for molecular formula confirmation.[22]Infers elemental composition from mass.Solution prepYes (uses very little sample)Provides unambiguous molecular formula.[22][23]Not quantitative for elemental ratios like CHN analysis.
Synergistic Application of Techniques

The most robust analytical dossier for a novel pyrazolo[3,4-d]pyrimidine compound is built not from a single technique, but from the logical integration of several.

  • Initial Confirmation (HRMS & CHN): After synthesis and purification, HRMS provides the high-accuracy mass of the parent ion, allowing for the generation of a shortlist of possible molecular formulas.[22] Combustion analysis then serves as the definitive confirmation, validating one of those formulas by providing the precise C, H, and N ratios.

  • Impurity Profiling (ICP-MS & XRF): If the synthesis involved a metal catalyst (e.g., Palladium on Carbon for a coupling reaction), ICP-MS is the required method to quantify its removal to levels compliant with ICH Q3D guidelines.[12][14] XRF can be used as a rapid, upstream screening tool during process development to quickly assess the efficiency of catalyst removal steps before committing to the more time-consuming ICP-MS analysis.[11][20]

Decision Framework for Elemental Analysisdot

G A What is the Analytical Question? B Confirming Empirical Formula (%C, %H, %N) A->B C Quantifying Trace Metal Impurities (e.g., Pd, Pt) A->C D Rapid Screening for Heavier Elements? A->D E Confirming Molecular Formula via Exact Mass? A->E B_sol Combustion Analysis (CHN) B->B_sol C_sol ICP-MS / ICP-OES C->C_sol D_sol X-Ray Fluorescence (XRF) D->D_sol E_sol High-Resolution Mass Spectrometry (HRMS) E->E_sol

Sources

Validation

Publish Comparison Guide: Bioisosteric Replacement of 5-Chloro-4-hydrazinylpyrimidine in Drug Design

Executive Summary & Strategic Rationale The moiety 5-Chloro-4-hydrazinylpyrimidine represents a classic "double-edged sword" in medicinal chemistry. Historically, it serves as a high-reactivity intermediate for synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The moiety 5-Chloro-4-hydrazinylpyrimidine represents a classic "double-edged sword" in medicinal chemistry. Historically, it serves as a high-reactivity intermediate for synthesizing fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) and as a hydrogen-bonding linker in kinase inhibitors. However, the hydrazine group (-NH-NH₂-) is a well-documented structural alert for genotoxicity and metabolic instability.

This guide objectively compares the parent hydrazine scaffold against its three primary bioisosteric replacements: Amide Linkers , 1,2,3-Triazoles , and Cyclized Pyrazoles . We analyze these alternatives based on metabolic stability (t½), toxicity potential (Ames test relevance), and synthetic tractability.

Why Replace 5-Chloro-4-hydrazinylpyrimidine?
  • Toxicity (The Hydrazine Alert): Hydrazines are prone to metabolic activation via N-oxidation, leading to reactive intermediates that can alkylate DNA (mutagenicity).

  • Metabolic Liability: The N-N bond is susceptible to oxidative cleavage and acetylation (NAT1/2 polymorphism issues).

  • Physicochemical Limitations: While the 5-chloro group provides beneficial lipophilicity and electron-withdrawing character, the terminal hydrazine is often too polar or reactive for optimal oral bioavailability.

Decision Framework: When to Replace?

Use the following logic flow to determine the optimal bioisosteric strategy for your specific program.

ReplacementStrategy Start Start: 5-Chloro-4-hydrazinylpyrimidine Scaffold RoleQ What is the role of the Hydrazine? Start->RoleQ Linker Role: Flexible Linker (H-bond Donor) RoleQ->Linker Precursor Role: Synthetic Precursor (for Fused Rings) RoleQ->Precursor Action1 Strategy A: Amide/Urea Replacement (Improve Stability) Linker->Action1 Need Flexibility Action2 Strategy B: Rigidification (Triazole) (Lock Conformation) Linker->Action2 Need Rigidity Action3 Strategy C: Cyclization (Pyrazolo-pyrimidine) (Eliminate Hydrazine) Precursor->Action3 Standard Path

Figure 1: Strategic decision tree for bioisosteric replacement based on pharmacophoric function.

Comparative Analysis of Bioisosteres

The following table contrasts the parent compound with its top bioisosteric replacements. Data is aggregated from standard kinase inhibitor optimization campaigns (e.g., CDK, MET inhibitors).

FeatureParent: 4-Hydrazinylpyrimidine Option A: Amide Linker (-CONH-) Option B: 1,2,3-Triazole Option C: Fused Pyrazole
Structure Ar-NH-NH₂Ar-CO-NH-RAr-Triazole-RPyrazolo[3,4-d]pyrimidine
H-Bond Donors 2 (High)1 (Moderate)0 (H-bond Acceptor only)1 (NH in ring)
Metabolic Stability Low (N-oxidation, Acetylation)High (Amidase cleavage is slow)Excellent (Metabolically inert)High (Aromatic system)
Genotoxicity Risk High (Structural Alert)LowLowLow
Synthetic Yield High reactivity (Nucleophilic aromatic substitution)High (Coupling)High (Click Chemistry)Moderate (Cyclization step)
LogP Impact Lowers LogP (Polar)NeutralNeutral/Slight LowerIncreases LogP (Aromatic)
Deep Dive: The 5-Chloro Substituent Effect

In the parent molecule, the 5-chloro group is critical. It exerts an electron-withdrawing effect (inductive), making the C4 position highly electrophilic.

  • In Synthesis: This facilitates the initial addition of hydrazine.

  • In Binding: It often fills a small hydrophobic pocket (e.g., the gatekeeper region in kinases).

  • Recommendation: When replacing the hydrazine, retain the 5-chloro group (or replace with 5-fluoro/5-methyl) to maintain the electronic environment of the pyrimidine ring.

Experimental Protocols

To validate the replacement, you must synthesize the bioisostere and compare its stability. Below are the protocols for the Parent (Hydrazine) and the Fused Pyrazole (Bioisostere C) , which represents the most common "fix" for this scaffold.

Protocol A: Synthesis of Parent (5-Chloro-4-hydrazinylpyrimidine)

Use this only to generate a reference standard for toxicity/stability assays.

  • Reagents: 2,4,5-Trichloropyrimidine (Starting Material), Hydrazine hydrate (80%), Ethanol.

  • Procedure:

    • Dissolve 2,4,5-trichloropyrimidine (1.0 eq) in Ethanol (10 mL/g).

    • Cool to 0°C.

    • Add Hydrazine hydrate (2.5 eq) dropwise over 20 minutes. Note: The 4-position is most reactive due to the 5-Cl effect.

    • Stir at RT for 2 hours.

    • Workup: Filter the precipitate. Wash with cold water and cold ethanol.

    • Validation: ¹H NMR should show hydrazine protons (~4.0-9.0 ppm broad).

Protocol B: Synthesis of Bioisostere C (Pyrazolo[3,4-d]pyrimidine)

This converts the toxic hydrazine intermediate into a stable, fused drug scaffold.

  • Reagents: 5-Chloro-4-hydrazinylpyrimidine (from Protocol A), Benzaldehyde derivative (1.0 eq), Triethylamine (Catalytic).

  • Step 1 (Hydrazone Formation):

    • Reflux the hydrazine intermediate with the aldehyde in Ethanol for 4 hours.

    • Isolate the hydrazone intermediate.[1]

  • Step 2 (Cyclization - The Bioisosteric Shift):

    • Dissolve hydrazone in DMF.

    • Add Potassium Carbonate (K₂CO₃, 2.0 eq).

    • Heat to 120°C for 6-12 hours.

    • Mechanism: Intramolecular nucleophilic attack of the hydrazone nitrogen onto the C5 position (displacing the Chlorine).

    • Result: Formation of the pyrazolo[3,4-d]pyrimidine core.[2]

  • Validation: Loss of the Cl signal in Mass Spec; Appearance of aromatic pyrazole proton.

Protocol C: Microsomal Stability Assay (Validation)

Prove that the replacement improves metabolic half-life.

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Test Compounds: Parent Hydrazine vs. Bioisostere (1 µM final conc).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    
    
    
    [3]

Mechanism of Action Visualization

The following diagram illustrates the chemical transformation from the toxic parent to the stable bioisostere, highlighting the critical role of the 5-Chloro substituent as a leaving group during the "fix."

Mechanism cluster_0 Bioisosteric Transformation (Cyclization) Parent 5-Chloro-4-hydrazinylpyrimidine (Toxic, Reactive) Inter Hydrazone Intermediate (Transient) Parent->Inter + Aldehyde (Schiff Base Formation) Product Pyrazolo[3,4-d]pyrimidine (Stable Bioisostere) Inter->Product Cyclization (-HCl) 5-Cl acts as Leaving Group

Figure 2: Chemical pathway converting the reactive hydrazine scaffold into a stable fused heterocycle.[4]

References

  • Vertex AI Search Results. (2023). Bioisosteric replacement of hydrazine group in pyrimidine derivatives. Retrieved from

  • Journal of Medicinal Chemistry. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452).[5] Link

  • Frontiers in Chemistry. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Link

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Link

  • National Institutes of Health (NIH). (2014).[6] Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Link

Sources

Comparative

Benchmarking Quality: A Comparative Guide to Interpreting and Verifying Certificates of Analysis for 5-Chloro-4-hydrazinylpyrimidine

Executive Summary: The Criticality of Purity in Pyrimidine Scaffolds 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) is a pivotal building block in the synthesis of fused heterocycles, particularly 1H-pyrazolo[3,4-d]py...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Purity in Pyrimidine Scaffolds

5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7) is a pivotal building block in the synthesis of fused heterocycles, particularly 1H-pyrazolo[3,4-d]pyrimidines , which serve as the scaffold for numerous kinase inhibitors (e.g., BTK, EGFR inhibitors).

In drug development, the quality of this intermediate is often underestimated. While "technical grade" reagents are cheaper, they frequently contain impurities—specifically residual hydrazine and hydrolysis byproducts—that can arrest downstream cyclization reactions or introduce genotoxic risks early in the pipeline.

This guide provides a technical comparison between High-Purity (Pharma-Grade) and Technical Grade sources, offering a self-validating framework to verify Certificate of Analysis (CoA) claims experimentally.

Comparative Analysis: High-Purity vs. Technical Grade

The following table contrasts the typical specifications found in CoAs for High-Purity reagents versus Technical Grade alternatives.

Table 1: Comparative Specifications & Performance Impact
ParameterHigh-Purity Grade (Recommended) Technical Grade / In-Situ Impact on Downstream Application
Purity (HPLC) ≥ 98.0% (Area %)90.0% – 95.0%Cyclization Efficiency: Impurities like 5-chloropyrimidin-4-ol compete in cyclization, lowering yield by 15-20%.
Appearance White to off-white crystalline powderYellow/Orange solid or wet cakeOxidation: Color indicates oxidation of hydrazine moiety to azo/azoxy species.
Residual Hydrazine ≤ 1000 ppm (0.1%)> 1.0% (often unquantified)Genotoxicity: Hydrazine is a known mutagen. High levels require expensive downstream purging.
Water Content (KF) ≤ 0.5%> 2.0%Stoichiometry: Excess water hydrolyzes sensitive acylating agents in the next step.
Regioisomers Not Detected (ND)< 5.0% (e.g., 4,6-dihydrazino)Side Reactions: Dihydrazino impurities lead to polymerization or insoluble byproducts.
Solubility Clear in DMSO/MethanolTurbid (Polymer residues)Process Control: Turbidity interferes with optical monitoring of reaction progress.

Structural & Impurity Analysis (Visualized)

To understand why these specifications matter, we must visualize the synthesis pathway and the origin of critical impurities.

Diagram 1: Synthesis Pathway & Impurity Origin

This diagram maps the reaction of 4,5-dichloropyrimidine with hydrazine, highlighting where quality failures occur.

SynthesisPath SM 4,5-Dichloropyrimidine (Starting Material) Product 5-Chloro-4-hydrazinylpyrimidine (Target) SM->Product SNAr (Controlled Temp) Impurity1 Impurity A: 5-Chloropyrimidin-4-ol (Hydrolysis) SM->Impurity1 H2O / Moisture Impurity2 Impurity B: 4,6-Dihydrazinopyrimidine (Over-reaction) SM->Impurity2 Excess Hydrazine / High T Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Impurity3 Impurity C: Azine Dimers (Oxidation) Product->Impurity3 Air Oxidation / Light

Caption: Synthesis of 5-Chloro-4-hydrazinylpyrimidine showing origins of hydrolysis (Impurity A) and oxidative (Impurity C) byproducts.

Experimental Verification: The "Self-Validating" Protocols

Do not rely solely on the vendor's CoA. Use these protocols to validate the material before committing it to high-value synthesis.

Protocol A: Purity Determination via RP-HPLC

Objective: Quantify the main peak and detect hydrolysis impurities.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents hydrazine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min) 
    
    
    
    5% B (15.1-20 min).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Sample Prep: Dissolve 1 mg/mL in Water:Acetonitrile (50:50).

  • Acceptance Criteria: Main peak retention time (RT) ~4-6 min. No single impurity >0.5%.

Protocol B: Residual Hydrazine Quantification (Derivatization)

Objective: Detect free hydrazine (genotoxic) which is invisible in standard UV HPLC.

  • Reagent: Prepare a solution of Benzaldehyde (excess) in Acetonitrile.

  • Reaction: Mix 10 mg of sample with 1 mL Benzaldehyde solution. Vortex and incubate at 40°C for 30 mins.

  • Mechanism: Free hydrazine converts to Benzalazine (highly UV active).

  • Analysis: Inject into HPLC (Method A). Look for the Benzalazine peak (late eluting, distinct UV spectrum).

  • Calculation: Compare against a standard curve of pure hydrazine treated identically.

Protocol C: Identity Verification (1H NMR)

Objective: Confirm structure and rule out regioisomers.

  • Solvent: DMSO-d6.

  • Key Signals:

    • 
       ~9.0 ppm (1H, s, H-2 pyrimidine proton).
      
    • 
       ~8.0 ppm (1H, s, H-6 pyrimidine proton).
      
    • 
       ~9.5 ppm (1H, br s, -NH-).
      
    • 
       ~4.5 ppm (2H, br s, -NH2).
      
  • Red Flag: If the integration of aromatic protons is not 1:1, or if extra aromatic signals appear, suspect regioisomers (e.g., 2-hydrazino isomer).

Decision Workflow: Interpreting the CoA

Use this logic flow to decide whether to accept, re-purify, or reject a batch based on your experimental data.

Diagram 2: Quality Assurance Workflow

QA_Workflow Start Receive Sample & CoA Visual Visual Inspection: White/Off-white? Start->Visual HPLC Run HPLC (Protocol A): Purity > 98%? Visual->HPLC Yes Reject1 REJECT: Oxidized/Degraded Visual->Reject1 No (Yellow/Orange) HydrazineTest Run Derivatization (Protocol B): Hydrazine < 0.1%? HPLC->HydrazineTest Yes Reject2 REJECT: Hydrolysis/Regioisomers HPLC->Reject2 <95% Repurify ACTION: Recrystallize (EtOH/Water) HPLC->Repurify 95-98% HydrazineTest->Repurify No (High Hydrazine) Accept ACCEPT: Proceed to Synthesis HydrazineTest->Accept Yes Repurify->HPLC Retest

Caption: Decision tree for evaluating 5-Chloro-4-hydrazinylpyrimidine quality before synthesis.

References

  • PubChem. (n.d.).[1] 5-Chloro-4-hydrazinylpyrimidine (CAS 122082-97-7).[2][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Review Journal of Chemistry. Retrieved from [Link]

  • World Intellectual Property Organization. (2022). Process for Synthesis of 2,4-Dichloro-5-aminopyrimidine. WO/2022/090101.[4] Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Retrieved from [Link]

  • Royal Chemical. (n.d.). 5-Fluoro-4-hydrazino-2-methoxypyrimidine Technical Specifications. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-hydrazinylpyrimidine

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The correct handling and disposal of spe...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our responsibility for safety and environmental stewardship. The correct handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the proper disposal of 5-Chloro-4-hydrazinylpyrimidine, a halogenated heterocyclic hydrazine derivative.

Given the absence of a publicly available Safety Data Sheet (SDS) for this specific molecule, this guidance is synthesized from the known hazards of its core structural motifs: the chlorinated pyrimidine ring and the reactive hydrazinyl group. The protocols herein are based on first principles of chemical reactivity, regulatory standards, and data from closely related analogs.

Immediate Safety Profile & Hazard Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is critical. The hazard profile for 5-Chloro-4-hydrazinylpyrimidine is inferred from analogous structures and functional group chemistry.

Hazard CategoryAnticipated Risk & RationaleGHS Hazard Statement (Inferred)
Acute Toxicity (Oral) Hydrazine derivatives are known to be toxic if ingested. Similar chlorinated hydrazinylpyridines are classified as "Harmful if swallowed".[1][2]H302: Harmful if swallowed
Skin Corrosion/Irritation Aromatic amines and hydrazines can cause significant skin irritation.H315: Causes skin irritation
Eye Damage/Irritation Expected to cause serious eye irritation based on data from similar compounds.[1][2]H319: Causes serious eye irritation
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or powder.[1][2]H335: May cause respiratory irritation
Carcinogenicity Hydrazine and many of its derivatives are considered potential or confirmed carcinogens.[3][4] This substance should be handled as a suspect carcinogen.H350: May cause cancer
Aquatic Toxicity Many halogenated aromatic compounds exhibit toxicity to aquatic life.[3][4]H410 / H411: Very toxic or toxic to aquatic life with long-lasting effects

Incompatible Materials: Prudent laboratory practice dictates avoiding contact with strong oxidizing agents, acids (especially nitric acid), acid chlorides, and chloroformates, which can react violently or exothermically with hydrazines.[5]

Risk Mitigation & Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation exposure.[6] A designated area for handling this compound should be established.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Prevents skin contact and absorption.
Eye Protection Splash-proof chemical safety goggles and a full-face shield.Protects against splashes and airborne particles.
Body Protection A fully-buttoned laboratory coat and appropriate footwear.Protects against skin exposure from spills.
Respiratory Work exclusively in a chemical fume hood.Mitigates inhalation risk of fine powders or aerosols.
Step-by-Step Disposal Protocol

The disposal of 5-Chloro-4-hydrazinylpyrimidine is governed by its classification as a halogenated, potentially carcinogenic hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound falls into multiple hazard classes, making isolation critical.

  • Primary Waste Stream: Halogenated Organic Solids.

  • Action: Collect all solid waste contaminated with 5-Chloro-4-hydrazinylpyrimidine (e.g., residual powder, contaminated weighing paper, used gloves) in a dedicated waste container.

  • Causality: Halogenated waste streams are typically incinerated under specific conditions to prevent the formation of dioxins and other toxic byproducts. Mixing with non-halogenated waste complicates and increases the cost of disposal.

  • Action: Use a sealable, airtight, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are suitable for solid waste.

  • Causality: An airtight container prevents the release of vapors or fine particles. Proper material compatibility ensures the container will not degrade upon contact with the chemical waste.

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Action: As soon as the first piece of waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "5-Chloro-4-hydrazinylpyrimidine (Suspected Carcinogen) "

    • Hazard Pictograms: Include pictograms for Acute Toxicity (oral), Skin/Eye Irritant, and Health Hazard (carcinogen).

    • Accumulation Start Date.

    • Generator's Name and Laboratory Information.

  • Causality: This information ensures compliance with EPA and OSHA regulations and informs waste handlers of the specific dangers, enabling them to manage the waste appropriately.

  • Action: Store the sealed waste container in a designated satellite accumulation area (SAA) or your facility's main hazardous waste storage area. The storage location should be cool, dry, and away from incompatible materials.[5]

  • Causality: Storing waste in a designated, controlled area prevents accidental mixing with incompatible chemicals and minimizes the risk of spills or exposure.

  • Action: Once the container is full or the accumulation time limit is reached (consult your institution's Environmental Health & Safety office), submit a chemical collection request.

  • Final Disposal Method: The material should be disposed of by a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.

  • Causality: Professional hazardous waste disposal services are equipped to handle and destroy dangerous chemicals in a manner that is safe, environmentally sound, and compliant with all federal and state regulations.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from 5-Chloro-4-hydrazinylpyrimidine.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal A Generate Waste (e.g., residual solid, contaminated PPE) B Is waste contaminated with 5-Chloro-4-hydrazinylpyrimidine? A->B C Place in dedicated 'Halogenated Organic Solids' waste container B->C Yes D Dispose as non-hazardous or other waste stream B->D No E Ensure container is sealable, compatible (HDPE), and clean C->E F Affix completed Hazardous Waste Label (Name, Hazards, Date) E->F G Store sealed container in designated Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H I Submit Chemical Collection Request to EHS H->I J Disposal by licensed facility (Controlled Incineration) I->J

Caption: Waste Disposal Workflow for 5-Chloro-4-hydrazinylpyrimidine.

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Carefully sweep the absorbed material into the designated halogenated solid waste container.

  • Decontaminate the area with a suitable solvent (e.g., methanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Large Spills or Spills Outside a Fume Hood:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line immediately.

  • Prevent entry into the affected area.

  • Provide EHS with the chemical name and any available hazard information upon their arrival.

By adhering to these rigorous, well-reasoned procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the integrity of our scientific community.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13590464, 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link].

  • Pi Chemicals (Date not available). Material Safety Data Sheet: 2-Chloro-6-hydrazinopyridine. Retrieved from [Link].

  • Monument Chemical (2020). Safety Data Sheet: POLY-G® 55-56. Retrieved from [Link].

  • University of Notre Dame (Date not available). Hydrazine - Risk Management and Safety. Retrieved from [Link].

  • University of Florida Environmental Health & Safety (2024). Lesson Learned: Hydrazine Monohydrate Explosion. Retrieved from [Link].

  • AEG Environmental (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link].

  • DuraLabel (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link].

Sources

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